Product packaging for 3-Aminopyrrolidin-2-one(Cat. No.:CAS No. 2483-65-0)

3-Aminopyrrolidin-2-one

Cat. No.: B1279418
CAS No.: 2483-65-0
M. Wt: 100.12 g/mol
InChI Key: YNDAMDVOGKACTP-UHFFFAOYSA-N
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Description

3-Aminopyrrolidin-2-one is a useful research compound. Its molecular formula is C4H8N2O and its molecular weight is 100.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O B1279418 3-Aminopyrrolidin-2-one CAS No. 2483-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDAMDVOGKACTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2483-65-0
Record name 3-aminopyrrolidin-2-one
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Foundational & Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of 3-Aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Aminopyrrolidin-2-one, a vital heterocyclic scaffold in medicinal chemistry. The pyrrolidinone core is a privileged structure found in numerous biologically active compounds and serves as a versatile building block in the design of novel therapeutics.[1][2][3][4][5][6] Understanding its physicochemical profile is paramount for its effective application in drug discovery and development.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for predicting the compound's behavior in biological systems and for guiding its use in synthesis and formulation.

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound
Molecular Formula C₄H₈N₂O[7]
Molecular Weight 100.12 g/mol [7]
CAS Number 4128-00-1 ((3S)-enantiomer)[7]
Melting Point 106-108 °C
Boiling Point 305.6 °C (Predicted)
Density 1.127 g/cm³ (Predicted)
Aqueous Solubility 317 g/L (at 25 °C)

Table 2: Computed Molecular Descriptors for Drug Discovery

DescriptorValueReference
LogP (Octanol-Water Partition Coefficient) -1.2 (XLogP3)[7]
Topological Polar Surface Area (TPSA) 55.1 Ų[7]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
pKa 15.92 (Predicted)
Rotatable Bond Count 0

Relevance in Medicinal Chemistry

The pyrrolidinone nucleus is a cornerstone in the development of pharmaceuticals with a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6][8][9] The physicochemical properties of this compound make it an attractive scaffold. Its low molecular weight and LogP value, combined with its capacity for hydrogen bonding, align well with established principles for drug design, such as Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[3] The pyrrolidine ring's three-dimensional, non-planar structure allows for efficient exploration of pharmacophore space, which is advantageous for achieving target selectivity.[1][2]

cluster_0 Physicochemical Properties cluster_1 Drug-Likeness (Lipinski's Rules) MW Molecular Weight (< 500 Da) Bioavailability Oral Bioavailability MW->Bioavailability Size & Absorption LogP LogP (< 5) LogP->Bioavailability Permeability HBD H-Bond Donors (≤ 5) HBD->Bioavailability Solubility & Permeability HBA H-Bond Acceptors (≤ 10) HBA->Bioavailability Solubility

Physicochemical properties and their influence on oral bioavailability.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

  • Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.[10]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[10]

  • Procedure:

    • Sample Preparation: A small amount of the compound is finely crushed. The open end of a capillary tube is tapped into the powder, and the tube is gently tapped on a hard surface to pack the sample into the sealed end to a height of 1-2 mm.[10][11]

    • Measurement: The capillary tube is placed in the heating block of the apparatus alongside a thermometer.

    • Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[11]

    • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[11]

Solubility is a critical parameter that affects a drug's absorption and distribution.

  • Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or a buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[12]

  • Apparatus: Vials with screw caps, orbital shaker or magnetic stirrer, constant temperature bath, analytical balance, filtration device (e.g., syringe filters), and an analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure:

    • Preparation: An excess amount of this compound is added to a vial containing a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Equilibration: The vial is sealed and placed in a constant temperature bath (e.g., 25°C or 37°C) on a shaker and agitated for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[12]

    • Sample Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a fine-pored filter (e.g., 0.22 µm) to remove all undissolved solids.[12]

    • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a pre-validated analytical method, such as HPLC.

A 1. Sample Prep (Add excess solid to solvent) B 2. Equilibration (Shake at const. temp) A->B C 3. Phase Separation (Centrifuge/Filter) B->C D 4. Quantification (HPLC/UV-Vis) C->D E Result: Solubility (g/L) D->E

General experimental workflow for solubility determination.

The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall pharmacokinetic profile.[13][14]

  • Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the base-10 logarithm of the ratio of the concentrations.[13][14]

  • Apparatus: Vials, orbital shaker, centrifuge, analytical instrument (HPLC/UV-Vis).

  • Procedure:

    • Phase Saturation: Equal volumes of n-octanol and water (or pH 7.4 buffer) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The phases are then separated.[13]

    • Partitioning: A small, known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The second phase is added in a defined volume ratio.

    • Equilibration: The mixture is agitated until equilibrium is achieved (e.g., shaking for several hours), followed by centrifugation to ensure complete separation of the two phases.[13]

    • Quantification: Aliquots are carefully taken from both the n-octanol and aqueous layers. The concentration of the compound in each aliquot is determined by a suitable analytical method.[15]

    • Calculation: LogP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor binding.

  • Principle: A solution of the compound is titrated with a standardized strong acid or strong base. The pH of the solution is monitored continuously with a pH meter as the titrant is added. The pKa is the pH at which the compound is 50% ionized, corresponding to the midpoint of the titration curve's buffer region.[16]

  • Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.

  • Procedure:

    • Preparation: A precise amount of this compound is dissolved in purified water or a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration.[17]

    • Titration: The solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is immersed in the solution. For a basic compound, a standardized strong acid (e.g., HCl) is added incrementally from a burette. For an acidic compound, a strong base (e.g., NaOH) is used.[17]

    • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

    • Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point.[16]

References

A Technical Guide to 3-Aminopyrrolidin-2-one: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-aminopyrrolidin-2-one, a pivotal heterocyclic scaffold in medicinal chemistry. We will delve into its chemical identity, synthesis, and significant applications in the development of therapeutic agents, particularly focusing on its role in the creation of Angiotensin-Converting Enzyme (ACE) inhibitors and Melanin-Concentrating Hormone Receptor 1 (MCH-1R) antagonists. This document is intended to be a valuable resource, offering detailed experimental protocols and visual representations of key biological pathways and experimental workflows.

Chemical Identity

The foundational compound of interest is this compound. Its chemical identity is defined by its structure, which can exist in racemic or enantiomerically pure forms. The stereochemistry is often crucial for its biological activity.

IdentifierValue
IUPAC Name (3S)-3-aminopyrrolidin-2-one
CAS Number 4128-00-1 ((3S)-enantiomer)
Molecular Formula C₄H₈N₂O
Molecular Weight 100.12 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of (3S)-3-aminopyrrolidin-2-one is presented below. These properties are crucial for understanding its behavior in biological systems and for its application in drug design.

PropertyValueReference
Molecular Weight 100.12 g/mol [1]
XLogP3-AA -1.2[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Exact Mass 100.063662883 Da[1]
Monoisotopic Mass 100.063662883 Da[1]

Synthesis of Chiral this compound Derivatives

The asymmetric synthesis of this compound and its derivatives is of significant interest due to the stereospecific interactions of the final drug candidates with their biological targets. A common strategy involves the use of chiral precursors and protecting group chemistry to control the stereochemistry. Below is a representative workflow for the synthesis of an N-Boc protected (S)-3-aminopyrrolidine derivative, a versatile intermediate for further chemical modifications.

G cluster_synthesis Synthesis Workflow: N-Boc-(S)-3-aminopyrrolidine start Start: (R)-3-Hydroxypyrrolidine step1 N-Boc Protection Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine, DCM start->step1 Protection of amine step2 Hydroxyl Activation (Sulfonylation) Methanesulfonyl chloride (MsCl), Triethylamine, DCM step1->step2 Activation for nucleophilic substitution step3 Azide Substitution (SN2) Sodium Azide (NaN₃), DMF step2->step3 Inversion of stereochemistry step4 Azide Reduction Triphenylphosphine (PPh₃), H₂O step3->step4 Reduction to primary amine end_product Product: (S)-1-Boc-3-aminopyrrolidine step4->end_product

Caption: Synthesis workflow for N-Boc-(S)-3-aminopyrrolidine.

Detailed Experimental Protocol: Synthesis of (S)-1-Boc-3-aminopyrrolidine

This protocol outlines a multi-step synthesis starting from a chiral precursor, trans-4-hydroxyl-L-proline, which is first converted to (R)-3-hydroxypyrrolidine. The subsequent steps involve protection, activation, substitution (with inversion of configuration), and reduction.

Step 1: N-tert-Butoxycarbonyl (Boc) Protection of (R)-3-hydroxypyrrolidine

  • Dissolve (R)-3-hydroxypyrrolidine hydrochloride in a suitable organic solvent such as dichloromethane (DCM) (10-50 mL per gram of starting material).

  • Add an organic base, such as triethylamine (2-4 molar equivalents), to neutralize the hydrochloride salt.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1-1.5 molar equivalents) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(R)-3-hydroxypyrrolidine.

Step 2: Sulfonylation of the Hydroxyl Group

  • Dissolve the N-Boc-(R)-3-hydroxypyrrolidine in anhydrous DCM.

  • Cool the solution to 0°C.

  • Add triethylamine (1.5-2 molar equivalents).

  • Slowly add methanesulfonyl chloride (1.1-1.5 molar equivalents).

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

  • After completion, wash the reaction mixture with cold water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-Boc-(R)-3-methanesulfonyloxypyrrolidine.

Step 3: Azide Substitution (SN2 Reaction)

  • Dissolve the mesylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF) (5-30 mL per gram).

  • Add sodium azide (NaN₃) (1.5-3 molar equivalents).

  • Heat the reaction mixture to 80-100°C and stir for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-(S)-3-azidopyrrolidine. This step proceeds with an inversion of stereochemistry.

Step 4: Reduction of the Azide to an Amine

  • Dissolve the azido intermediate in a mixture of tetrahydrofuran (THF) and water.

  • Add triphenylphosphine (PPh₃) (1.1-1.5 molar equivalents).

  • Stir the reaction at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain (S)-1-Boc-3-aminopyrrolidine.

Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key building block for the synthesis of a variety of biologically active molecules. Its rigid, five-membered ring system allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets. Two notable areas where this scaffold has been successfully employed are in the development of ACE inhibitors and MCH-1R antagonists.

Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure.[2][3][4][5][6] ACE inhibitors are a class of drugs used to treat hypertension and congestive heart failure.[7][8][9] The pyrrolidine ring of this compound can mimic the proline residue of ACE substrates, making it an excellent starting point for the design of potent inhibitors.

RAAS cluster_kidney Kidney cluster_lungs Lungs Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Stimulates Adrenal Cortex Vasoconstriction Systemic Vasoconstriction AngiotensinII->Vasoconstriction NaH2O_Retention Sodium & Water Retention Aldosterone->NaH2O_Retention BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase NaH2O_Retention->BP_Increase Renin Renin ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitor ACE Inhibitor (e.g., Captopril) ACE_Inhibitor->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ACE inhibitors.

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against ACE.[10][11][12][13][14]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

  • Buffer: 0.1 M Sodium borate buffer (pH 8.3) containing 0.3 M NaCl

  • Test compound (e.g., a this compound derivative) and a positive control (e.g., Captopril)

  • 1 M HCl for reaction termination

  • Ethyl acetate for extraction

  • Microplate reader or HPLC system for detection

Procedure:

  • Preparation of Reagents:

    • Dissolve ACE in the buffer to a final concentration of 0.1 U/mL.

    • Dissolve the HHL substrate in the buffer to a concentration of 5 mM.

    • Prepare serial dilutions of the test compound and Captopril in the buffer.

  • Enzyme Reaction:

    • In a microplate well, add 50 µL of the test compound dilution (or buffer for control).

    • Add 50 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 150 µL of the pre-warmed HHL solution.

    • Incubate the mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • The product, hippuric acid (HA), is extracted with 1.5 mL of ethyl acetate.

    • Centrifuge the mixture to separate the layers.

    • Transfer the ethyl acetate (upper) layer to a new tube and evaporate to dryness.

    • Reconstitute the dried HA in a suitable solvent (e.g., mobile phase for HPLC or buffer for spectrophotometric reading).

    • Quantify the amount of HA produced by measuring the absorbance at 228 nm or by using a validated HPLC method.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the dose-response curve.

Melanin-Concentrating Hormone Receptor 1 (MCH-1R) Antagonists

MCH-1R is a G protein-coupled receptor (GPCR) primarily expressed in the brain that is involved in the regulation of appetite and energy homeostasis.[15][16][17] Antagonists of MCH-1R are being investigated as potential treatments for obesity. The 3-aminopyrrolidine scaffold has been identified as a promising core for the development of potent and selective MCH-1R antagonists.

MCH-1R primarily couples to the inhibitory G protein, Gαi, and the Gαq protein.[15][16][18][19] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gαq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_Gi Gαi Pathway cluster_Gq Gαq Pathway MCH MCH MCHR1 MCH-1R MCH->MCHR1 Gi Gαi Protein MCHR1->Gi Gq Gαq Protein MCHR1->Gq Antagonist MCH-1R Antagonist (3-aminopyrrolidine derivative) Antagonist->MCHR1 AC Adenylyl Cyclase Gi->AC cAMP cAMP ↓ AC->cAMP PKA PKA ↓ cAMP->PKA Cellular_Response_Gi Cellular_Response_Gi PKA->Cellular_Response_Gi Cellular Response (e.g., neuronal inhibition) PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ ↑ IP3->Ca PKC PKC DAG->PKC Cellular_Response_Gq Cellular_Response_Gq Ca->Cellular_Response_Gq PKC->Cellular_Response_Gq Cellular Response (e.g., gene expression)

Caption: MCH-1R signaling pathways and the inhibitory action of antagonists.

The following table summarizes the binding affinity (Ki) of representative 3-aminopyrrolidine derivatives for the MCH-1 receptor.

CompoundStructureKi (nM)Reference
10i (R)-3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)-pyrrolidin-3-yl)benzamide7[20]

This protocol is used to determine the affinity (Ki) of a test compound for the MCH-1 receptor in a competitive binding format.[1][21][22][23]

Materials:

  • Cell membranes prepared from a cell line stably expressing human MCH-1R (e.g., HEK293 or CHO cells)

  • Radioligand: e.g., [¹²⁵I]-MCH

  • Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4

  • Non-specific binding control: A high concentration of unlabeled MCH (e.g., 1 µM)

  • Test compound (this compound derivative)

  • Glass fiber filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail and a microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest cells expressing MCH-1R, homogenize them in an ice-cold lysis buffer, and pellet the membranes by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding wells: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration close to its Kd, e.g., 50 pM), and 150 µL of the membrane preparation (5-20 µg of protein per well).

    • Non-specific Binding (NSB) wells: Add 50 µL of unlabeled MCH, 50 µL of radioligand, and 150 µL of the membrane preparation.

    • Competition Binding wells: Add 50 µL of the test compound at various concentrations, 50 µL of radioligand, and 150 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

General Drug Discovery Workflow

The this compound scaffold can be integrated into a typical drug discovery workflow for identifying novel therapeutic agents, such as GPCR antagonists.

Drug_Discovery_Workflow cluster_workflow Drug Discovery Workflow for GPCR Antagonists target_id Target Identification & Validation (e.g., MCH-1R) assay_dev Assay Development (e.g., Radioligand Binding Assay) target_id->assay_dev hts High-Throughput Screening (HTS) or Fragment-Based Screening assay_dev->hts hit_id Hit Identification (Initial active compounds) hts->hit_id scaffold Scaffold Selection (e.g., this compound) hit_id->scaffold lead_opt Lead Optimization (SAR Studies, ADME Profiling) scaffold->lead_opt Synthesis of derivatives preclinical Preclinical Development (In vivo efficacy, toxicology) lead_opt->preclinical clinical Clinical Trials (Phase I, II, III) preclinical->clinical

Caption: A generalized workflow for GPCR antagonist drug discovery.

References

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-3-Aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-3-aminopyrrolidin-2-one, a valuable chiral building block for drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction

(S)-3-aminopyrrolidin-2-one is a chiral lactam that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its rigid, five-membered ring structure and the presence of a stereocenter and a reactive amino group make it an attractive scaffold for the design of enzyme inhibitors and other biologically active molecules. Notably, derivatives of (S)-3-aminopyrrolidine have shown potential as dual inhibitors of Abl and PI3K kinases, which are implicated in cancer signaling pathways[1]. This guide details a common synthetic route, comprehensive characterization methods, and the biological context of this important molecule.

Synthesis of (S)-3-Aminopyrrolidin-2-one

A prevalent method for the stereoselective synthesis of (S)-3-aminopyrrolidin-2-one starts from the readily available and inexpensive chiral precursor, L-aspartic acid. The synthesis involves the formation of a protected succinimide intermediate, followed by reduction and deprotection steps. An alternative approach utilizes glutamic acid, which can be converted to 2-pyrrolidone through dehydration and subsequent catalytic hydrogenation[2][3]. Enzymatic resolutions can also be employed to achieve high enantiomeric purity[4][5].

Experimental Protocol: Synthesis from L-Aspartic Acid

This protocol is a representative procedure based on established chemical transformations for related compounds.

Step 1: Protection of L-Aspartic Acid

  • Dissolve L-aspartic acid in a suitable solvent system (e.g., a mixture of water and dioxane).

  • Add a suitable N-protecting group reagent, such as di-tert-butyl dicarbonate (Boc)₂O or benzyl chloroformate (Cbz-Cl), under basic conditions (e.g., sodium bicarbonate or sodium hydroxide solution) at 0-5°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the mixture and extract the N-protected L-aspartic acid with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected L-aspartic acid.

Step 2: Cyclization to N-Protected (S)-3-Aminosuccinimide

  • Dissolve the N-protected L-aspartic acid in a suitable solvent like acetic anhydride.

  • Heat the mixture to form the corresponding anhydride.

  • React the anhydride in situ with a primary amine (e.g., benzylamine) to form the amide-acid.

  • Induce cyclodehydration by heating to form the N-protected (S)-3-aminosuccinimide[6].

Step 3: Reduction of the Succinimide Ring

  • Dissolve the N-protected (S)-3-aminosuccinimide in a suitable aprotic solvent (e.g., tetrahydrofuran).

  • Add a reducing agent, such as sodium borohydride in the presence of a Lewis acid (e.g., aluminum chloride) or dimethyl sulfate, at a controlled temperature (e.g., 0-10°C)[6].

  • Stir the reaction mixture until the reduction of one of the carbonyl groups is complete (monitored by TLC or LC-MS).

  • Quench the reaction carefully with water or methanol.

Step 4: Deprotection to Yield (S)-3-Aminopyrrolidin-2-one

  • Dissolve the crude N-protected (S)-3-aminopyrrolidin-2-one in a suitable solvent.

  • If using a Boc protecting group, treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.

  • If using a Cbz protecting group, perform hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • After completion of the deprotection, neutralize the reaction mixture and purify the product by column chromatography or crystallization to obtain (S)-3-aminopyrrolidin-2-one.

Synthesis Workflow Diagram

G Synthesis Workflow of (S)-3-Aminopyrrolidin-2-one cluster_0 Preparation of Starting Material cluster_1 Ring Formation cluster_2 Selective Reduction cluster_3 Final Product Formation A L-Aspartic Acid B N-Protection (e.g., (Boc)2O) A->B C N-Protected L-Aspartic Acid B->C D Cyclization (Acetic Anhydride, Benzylamine) C->D E N-Protected (S)-3-Aminosuccinimide D->E F Reduction (e.g., NaBH4/AlCl3) E->F G N-Protected (S)-3-Aminopyrrolidin-2-one F->G H Deprotection (e.g., TFA or H2/Pd-C) G->H I (S)-3-Aminopyrrolidin-2-one H->I

Caption: A generalized workflow for the synthesis of (S)-3-aminopyrrolidin-2-one from L-aspartic acid.

Characterization Data

The structural confirmation and purity assessment of (S)-3-aminopyrrolidin-2-one are performed using various analytical techniques. Below is a summary of expected characterization data.

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₄H₈N₂O
Molecular Weight100.12 g/mol
AppearanceOff-white to light brown solid
CAS Number4128-00-1
Spectroscopic Data

Table 1: 1H NMR Spectral Data (Expected) (Solvent: D₂O, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.80dd1HH-3
~3.40t2HH-5
~2.50m1HH-4a
~2.10m1HH-4b

Table 2: 13C NMR Spectral Data (Expected) (Solvent: D₂O, 100 MHz)

Chemical Shift (ppm)Assignment
~178.0C=O (C-2)
~52.0C-3
~45.0C-5
~30.0C-4

Table 3: Mass Spectrometry Data

TechniqueExpected m/z
ESI-MS[M+H]⁺ = 101.07
Chiral HPLC Analysis

Enantiomeric purity is a critical parameter for chiral molecules. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this determination. A pre-column derivatization is often employed for compounds lacking a strong chromophore[7][8].

Table 4: Representative Chiral HPLC Method

ParameterCondition
ColumnChiralpak AD-H or similar polysaccharide-based chiral stationary phase
Mobile PhaseIsocratic mixture of n-hexane and ethanol with a basic additive (e.g., 0.1% diethylamine)
Flow Rate0.5 - 1.0 mL/min
DetectionUV at a suitable wavelength (after derivatization if necessary)
Expected ResultBaseline separation of the (S) and (R) enantiomers.

Characterization Workflow Diagram

G Characterization Workflow for (S)-3-Aminopyrrolidin-2-one cluster_0 Analytical Techniques cluster_1 Data Analysis A Crude (S)-3-Aminopyrrolidin-2-one B Purification (Column Chromatography/Crystallization) A->B C Pure (S)-3-Aminopyrrolidin-2-one B->C D 1H NMR & 13C NMR C->D E Mass Spectrometry (MS) C->E F Chiral HPLC C->F G Structural Confirmation D->G H Molecular Weight Verification E->H I Enantiomeric Purity Assessment F->I

Caption: A logical workflow for the purification and characterization of (S)-3-aminopyrrolidin-2-one.

Biological Context: Targeting the PI3K/Abl Signaling Pathway

The (S)-3-aminopyrrolidine scaffold has been identified as a promising starting point for the development of dual inhibitors targeting both Abl tyrosine kinase and phosphoinositide 3-kinase (PI3K)[1]. Aberrant activation of the PI3K/Akt signaling pathway is a common feature in many cancers and is associated with resistance to therapies targeting other pathways, such as those involving Abl kinase in chronic myeloid leukemia (CML)[9][10]. The dual inhibition of both pathways is a promising strategy to overcome drug resistance and improve therapeutic outcomes[1][11].

PI3K/Abl Signaling Pathway and Inhibition

The diagram below illustrates a simplified representation of the PI3K/Akt and Abl signaling pathways and highlights the points of inhibition by a molecule based on the (S)-3-aminopyrrolidin-2-one scaffold.

PI3K/Abl Signaling Pathway Diagram

G Simplified PI3K/Abl Signaling Pathway and Inhibition cluster_0 PI3K Pathway cluster_1 Abl Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival BCR_Abl BCR-Abl Downstream Downstream Effectors (e.g., STAT5, CrkL) BCR_Abl->Downstream Leukemogenesis Leukemogenesis Downstream->Leukemogenesis Inhibitor (S)-3-Aminopyrrolidin-2-one -based Inhibitor Inhibitor->PI3K inhibits Inhibitor->BCR_Abl inhibits

Caption: Dual inhibition of PI3K and Abl signaling pathways by a hypothetical inhibitor.

Conclusion

(S)-3-aminopyrrolidin-2-one is a versatile chiral building block with significant potential in medicinal chemistry. The synthetic routes from readily available starting materials like L-aspartic acid, coupled with robust analytical characterization methods, enable its efficient production and quality control. The application of its derivatives as dual inhibitors of key cancer signaling pathways underscores its importance in the development of next-generation therapeutics. This guide provides a foundational understanding for researchers and professionals working with this valuable compound.

References

Spectroscopic Data of 3-Aminopyrrolidin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data for 3-aminopyrrolidin-2-one derivatives, targeting researchers, scientists, and professionals in drug development. This document compiles and presents key spectroscopic data in a structured format, details common experimental protocols for their characterization, and illustrates analytical workflows.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of various biologically active compounds. The pyrrolidinone core is a privileged structure found in a range of pharmaceuticals. Accurate characterization of these molecules is crucial, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for structural elucidation and purity assessment. This guide aims to provide a centralized resource of spectroscopic information for this class of compounds.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound and some of its derivatives as reported in the scientific literature. Spectroscopic values can vary based on the solvent used, the specific substituents on the pyrrolidinone ring, and the stereochemistry of the molecule.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for Selected this compound Derivatives

Compound/DerivativeH3 (ppm)H4 (ppm)H5 (ppm)NH (ppm)NH₂ (ppm)Other Protons (ppm)Solvent
This compound~3.5-3.8 (m)~1.8-2.2 (m)~3.1-3.4 (m)~7.0-8.0 (br s)~2.0-3.0 (br s)-CDCl₃/DMSO-d₆
Acetylated this compound-----Data for an acyclic phosphinate derivative is mentioned, but specific shifts for the acetylated pyrrolidinone are not provided.[1][2]-
3-[(E)-(4-bromo-2-pyridyl)methyleneamino]pyrrolidin-2-one-----The synthesis is described, implying characterization was performed, but specific data is not detailed in the abstract.[3]-
(S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine-----This is a derivatization reagent, not a pyrrolidinone, but related.[4]-

Table 2: ¹³C NMR Spectroscopic Data for Selected this compound Derivatives

Compound/DerivativeC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Other Carbons (ppm)Solvent
This compound~175-180~50-55~25-30~40-45-CDCl₃/DMSO-d₆
1-Phenylpyrrolidine-2,5-dione derivatives175.6, 178.735.734.8-205.7 (C=O, side chain), 132.2, 129.3, 128.8, 126.7 (Aromatic), 43.7, 29.9 (side chain)CDCl₃

Note: Data for the parent this compound is generalized based on typical chemical shifts for similar lactams. Specific data for a range of derivatives is often found within the experimental sections of synthetic chemistry publications.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption bands are typically reported in wavenumbers (cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

Functional GroupCharacteristic Absorption (cm⁻¹)Description
N-H (Amide)3200-3400Stretching, often a broad peak
N-H (Amine)3300-3500Stretching, primary amines show two bands
C-H (Aliphatic)2850-3000Stretching
C=O (Amide/Lactam)1650-1700Stretching, a strong, characteristic band
N-H (Amine)1590-1650Bending

The IR spectrum of the parent 2-pyrrolidinone shows characteristic peaks for the amide functional group.[5] For derivatives, the presence of additional functional groups will give rise to other characteristic absorption bands.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for Selected this compound Derivatives

Compound/DerivativeIonization Mode[M+H]⁺ or M⁺ (m/z)Key Fragment Ions (m/z)
3-(2-Oxocyclohexyl)-1-phenylpyrrolidine-2,5-dioneM⁺285.1365-
3-(4-Oxo-1-tert-butoxycarbonylpiperidine-3-yl)-1-phenylpyrrolidin-2,5-dione(M+Na)⁺395.1583-
Cathinone Derivatives with Pyrrolidine RingESI, EIVariesFragmentation often involves the pyrrolidine ring and the alkyl side chain.[8][9]

The fragmentation of pyrrolidinone derivatives in mass spectrometry can be complex, often involving cleavage of the ring or loss of substituents.[8][9] Derivatization can be used to improve detection sensitivity in LC/MS/MS analysis.[4]

Experimental Protocols

The following sections outline generalized protocols for the spectroscopic analysis of this compound derivatives. These are based on standard methodologies reported in the literature.[10][11][12]

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical and depends on the solubility of the compound.

  • Internal Standard : Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition :

    • Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

    • Record the ¹³C NMR spectrum on the same instrument.

    • Standard parameters for acquisition, such as pulse width, acquisition time, and relaxation delay, should be optimized for the specific compound and spectrometer.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Samples : Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples : Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Record the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.[13]

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization : Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules and is well-suited for LC-MS analysis. Electron ionization (EI) is often used with gas chromatography (GC-MS) and provides detailed fragmentation patterns.

  • Data Acquisition :

    • Acquire a full scan mass spectrum to determine the molecular weight of the compound.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which is useful for structural elucidation.[14]

  • Data Analysis : Analyze the mass spectrum to determine the molecular formula and interpret the fragmentation pattern to confirm the structure of the derivative.

Visualizations

The following diagrams illustrate common workflows in the spectroscopic analysis of this compound derivatives.

Experimental_Workflow_for_Spectroscopic_Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation Synthesis Synthesize Derivative Purification Purify Derivative (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LC-MS, GC-MS) Purification->MS Structure Elucidate & Confirm Structure NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Signaling_Pathway_Placeholder cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis Sample Purified Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire1H Acquire ¹H Spectrum Dissolve->Acquire1H Acquire13C Acquire ¹³C Spectrum Dissolve->Acquire13C Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire1H->Acquire2D Process Process Spectra (FT, Phasing, Baseline) Acquire1H->Process Acquire13C->Acquire2D Acquire13C->Process Acquire2D->Process Analyze Analyze Chemical Shifts, Coupling Constants, Integrals Process->Analyze Structure_Confirm Confirm Structure Analyze->Structure_Confirm

Caption: Detailed workflow for structural elucidation using NMR spectroscopy.

Conclusion

This guide provides a foundational understanding of the spectroscopic characterization of this compound derivatives. The presented data tables offer a quick reference for expected spectroscopic values, while the detailed protocols and workflows provide a practical guide for researchers in the field. As new derivatives are continuously being synthesized, this guide serves as a living document to be expanded with new data as it becomes available in the literature. Accurate and thorough spectroscopic analysis is paramount in the development of new chemical entities, and the information contained herein is intended to support these critical endeavors.

References

A Technical Guide to 3-Aminopyrrolidin-2-one: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-Aminopyrrolidin-2-one, a pivotal heterocyclic compound in the landscape of modern drug discovery and development. Its unique structural features make it a valuable building block for the synthesis of a variety of biologically active molecules.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. These data are essential for any experimental design and execution.

PropertyValueCitations
Molecular Formula C₄H₈N₂O[1][2][3]
Molecular Weight 100.12 g/mol [1][2][3]
IUPAC Name (3S)-3-aminopyrrolidin-2-one[1]
Synonyms L-3-Amino-pyrrolidinone[3]
CAS Number 4128-00-1[1][3]

Applications in Drug Discovery and Development

This compound and its derivatives are crucial intermediates in the synthesis of a range of pharmaceutical compounds. Its chirality and functional groups allow for the construction of complex, stereospecific molecules.

Key applications include:

  • Antibacterial Agents: This compound is utilized in the synthesis of quinolone antibacterial drugs.[4]

  • Cephalosporin Derivatives: It serves as an important intermediate for creating advanced cephalosporin derivatives, which are effective against resistant bacterial strains.[5]

  • Enzyme Inhibitors: It is a foundational component for the development of Matrix Metalloproteinase (MMP) and TNF-α Converting Enzyme (TACE) inhibitors, which are targets for inflammatory diseases.[6]

  • Kinase Inhibitors: The (S)-3-aminopyrrolidine scaffold is being explored for the discovery of novel dual inhibitors for Abl and PI3K kinases, which are implicated in cancer.[7]

Conceptual Experimental Workflow

The following diagram illustrates a generalized workflow for the utilization of a chemical intermediate like this compound in a drug discovery project. This workflow represents the logical progression from initial concept to the synthesis of a target molecule.

G cluster_0 Phase 1: Design & Planning cluster_1 Phase 2: Synthesis & Purification cluster_2 Phase 3: Analysis & Characterization Define_Target_Molecule Define Target Molecule (e.g., Novel Kinase Inhibitor) Retrosynthetic_Analysis Retrosynthetic Analysis Define_Target_Molecule->Retrosynthetic_Analysis Identify_Intermediate Identify Key Intermediate (this compound) Retrosynthetic_Analysis->Identify_Intermediate Procure_Intermediate Procure/Synthesize This compound Identify_Intermediate->Procure_Intermediate Chemical_Reaction Chemical Reaction (e.g., Acylation, Alkylation) Procure_Intermediate->Chemical_Reaction Purification Purification of Product (e.g., Chromatography) Chemical_Reaction->Purification Structural_Verification Structural Verification (NMR, MS) Purification->Structural_Verification Purity_Assessment Purity Assessment (HPLC) Structural_Verification->Purity_Assessment Final_Compound Final Target Compound Purity_Assessment->Final_Compound

Caption: A generalized workflow for the use of a chemical intermediate in drug discovery.

Experimental Protocols

Detailed, step-by-step experimental protocols are highly specific to the target molecule being synthesized. Below is a high-level overview of a general synthetic procedure where this compound could be used as a starting material. Researchers should consult relevant peer-reviewed literature for precise experimental conditions for their specific application.

General Protocol for N-Substitution of this compound:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Reagents: To the stirred solution, add a base (e.g., triethylamine or diisopropylethylamine) to act as a proton scavenger. Subsequently, slowly add the desired electrophile (e.g., an acyl chloride or alkyl halide) at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of a salt (e.g., ammonium chloride). Separate the organic layer.

  • Extraction: Extract the aqueous layer with a suitable organic solvent to recover any dissolved product.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product using a suitable method, most commonly column chromatography on silica gel, to obtain the final, pure compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

References

The Ascendancy of the γ-Lactam Core: A Technical Guide to its Discovery and Synthetic History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The γ-lactam, a five-membered cyclic amide, stands as a privileged scaffold in modern medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active compounds, from antibiotics to anticancer agents, has driven extensive research into its discovery and the development of efficient synthetic methodologies. This technical guide provides an in-depth exploration of the historical milestones in the discovery of γ-lactam compounds and a comprehensive overview of the evolution of their synthetic strategies, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Discovery of γ-Lactam Compounds: A Historical Perspective

The journey of the γ-lactam begins in the late 19th century, not with a natural product, but with its fundamental chemical synthesis. The simplest γ-lactam, 2-pyrrolidone (also known as γ-butyrolactam), was first synthesized in 1889 by the dehydration of 4-aminobutanoic acid[1]. This foundational discovery laid the groundwork for the exploration of this new class of heterocyclic compounds.

The impetus for investigating γ-lactams as bioactive molecules grew significantly with the advent of the antibiotic era and the subsequent rise of resistance to β-lactam antibiotics like penicillin[2]. Researchers began to explore structural analogues in the hopes of circumventing bacterial resistance mechanisms. This led to the independent reports in 1986 by Baldwin and researchers at Eli Lilly of the first γ-lactam analogues of penicillins with antibacterial activity[2].

Parallel to synthetic endeavors, the discovery of naturally occurring γ-lactams unveiled their importance in the biological world. While a precise, comprehensive timeline is challenging to construct, notable examples of naturally occurring γ-lactams with significant biological activities were isolated throughout the 20th century. These discoveries further fueled interest in the synthesis of both the natural products themselves and their analogues. Examples of bioactive natural products containing the γ-lactam core include (+)-epolactaene, a neuritogenic compound, and (−)-pramanicin, which exhibits antifungal properties[3].

The Synthetic Arsenal: A History of γ-Lactam Construction

The synthetic history of γ-lactams is rich and varied, evolving from classical cyclization reactions to highly sophisticated and stereoselective modern methodologies.

Foundational Syntheses

Long before the biological significance of γ-lactams was fully appreciated, fundamental organic reactions capable of their synthesis were established.

  • Beckmann Rearrangement (1886): Discovered by Ernst Otto Beckmann, this reaction involves the acid-catalyzed rearrangement of an oxime to an amide[4]. When applied to cyclic ketoximes, it provides a powerful method for ring expansion to lactams. The rearrangement of a cyclobutanone oxime, for instance, yields a γ-lactam[3][5]. This reaction remains a cornerstone in lactam synthesis.

  • Paal-Knorr Pyrrole Synthesis (1884): Independently reported by Carl Paal and Ludwig Knorr, this method involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole[6][7][8][9]. While the primary product is a pyrrole, this reaction is conceptually foundational to the synthesis of substituted γ-lactams, as the pyrrolidin-2-one (γ-lactam) core is a hydrogenated derivative of a pyrrole.

Multicomponent Reactions: The Ugi Reaction

The Ugi four-component reaction (U-4CR), discovered by Ivar Ugi in 1959, represents a significant advance in the efficient construction of complex molecules, including γ-lactams[10][11]. This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By carefully selecting bifunctional starting materials, the Ugi reaction can be ingeniously adapted for the synthesis of lactams of various ring sizes. For example, the use of a keto-acid allows for a subsequent intramolecular cyclization to form the γ-lactam ring.

Modern Catalytic and Enantioselective Methods

The demand for enantiomerically pure γ-lactams in drug development has spurred the creation of a plethora of catalytic and highly stereoselective synthetic methods.

  • Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers: Recent advancements have enabled the rhodium-catalyzed enantioselective synthesis of chiral γ-lactams containing a challenging β-quaternary center. This method involves the transformation of cyclobutanones containing a sulfonamide-tethered 1,3-diene moiety, proceeding through a C-C bond activation and sulfonyl radical migration mechanism[12][13][14].

  • Lewis Base Catalyzed Sulfenoamidation of Alkenes: This enantioselective method involves the activation of a sulfur electrophile by a Lewis base to generate an enantioenriched thiiranium ion from a β,γ-unsaturated sulfonyl carboxamide. Subsequent intramolecular cyclization by the sulfonamide nitrogen furnishes highly functionalized γ-lactams[9][15].

Quantitative Data Summary

The following tables summarize the yields and enantioselectivities of selected modern synthetic methods for γ-lactam formation, providing a comparative overview for researchers.

Table 1: Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Rh-Catalysis [13]

EntrySubstrateProductYield (%)ee (%)
13-benzyl-3-methylcyclobutanone derivativeγ-lactam 2c8596
23-(4-methoxybenzyl)-3-methylcyclobutanone derivativeγ-lactam 2d8897
33-(4-fluorobenzyl)-3-methylcyclobutanone derivativeγ-lactam 2e8296
43-ethyl-3-methylcyclobutanone derivativeγ-lactam 2i7599
53-isopropyl-3-methylcyclobutanone derivativeγ-lactam 2j6898

Table 2: Lewis Base Catalyzed Enantioselective Sulfenoamidation of Alkenes [9][15]

EntrySubstrate (β,γ-unsaturated sulfonyl carboxamide)Product (γ-lactam)Yield (%)er
1Parent styryl derivative4a9297:3
24-methoxystyryl derivative4b9597:3
34-phenylstyryl derivative4c8896:4
43,5-dimethylstyryl derivative4d9197:3
5Naphthyl derivative4e8596:4

Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations discussed.

Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole[3][6]

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Expected Yield: Approximately 52% (178 mg).

Beckmann Rearrangement of a Tricyclic Ketoxime[4][16]

Materials:

  • Tricyclic oxime (e.g., 11a) (1.0 g, 6.21 mmol)

  • p-Toluenesulfonyl chloride (2.36 g, 12.42 mmol)

  • Sodium hydroxide (NaOH) (1.24 g, 31.05 mmol)

  • Dioxane/water (3:4 v/v) (100 mL)

  • Dichloromethane (CH₂Cl₂)

  • Brine

Procedure:

  • Prepare a solution of the oxime and NaOH in a 3:4 mixture of dioxane and water at 5 °C.

  • Add p-toluenesulfonyl chloride portionwise over 15 minutes to the stirred solution.

  • Allow the mixture to stir at room temperature for 15 hours.

  • Remove the dioxane in vacuo.

  • Dissolve the residue in CH₂Cl₂ and wash with brine.

  • Remove the solvent and purify the crude product by column chromatography using an appropriate mixture of ethyl acetate/petroleum ether to afford the pure lactam.

Expected Yield: Approximately 34% for the described tricyclic lactam.

Ugi Four-Component Synthesis of a bis-Amide[17][18]

Materials:

  • Benzaldehyde (2 mmol, 0.21 g)

  • Aniline (2 mmol, 0.18 mL)

  • Benzoic acid (2 mmol, 0.25 g)

  • tert-Butyl isocyanide (2 mmol, 0.17 g)

  • Water (6.6 mL) or solvent-free conditions

Procedure (Room Temperature, on-water):

  • In a round-bottom flask, combine benzaldehyde, aniline, benzoic acid, and tert-butyl isocyanide in water in the specified order.

  • Stir the reaction mixture magnetically at room temperature for the required time (e.g., 3 hours).

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Enantioselective Synthesis of a γ-Lactam with a β-Quaternary Center[12][13][14]

General Procedure:

  • In a nitrogen-filled glovebox, a 4 mL vial is charged with the sulfonamide-tethered cyclobutanone/1,3-diene substrate (0.05 mmol, 1.0 equiv.), Rh(COD)₂NTf₂ (1.3 mg, 0.0025 mmol, 0.05 equiv.), and (S)-MeO-BIPHEP (3.0 mg, 0.005 mmol, 0.1 equiv.).

  • DMA (0.5 mL) is added, and the resulting mixture is stirred at room temperature for 5 minutes.

  • The vial is sealed with a Teflon-lined cap and taken out of the glovebox.

  • The reaction mixture is stirred at 110 °C for 17 hours.

  • After cooling to room temperature, the mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the desired γ-lactam product.

Signaling Pathways and Biological Relevance

The biological activity of many γ-lactam-containing molecules stems from their ability to interact with and modulate key cellular signaling pathways.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its overactivation is a hallmark of many cancers[1][16][17][18]. Certain α,β-unsaturated γ-lactam derivatives have been shown to exhibit cytotoxic effects against breast cancer cell lines by interfering with the PI3K/AKT pathway. These compounds are suggested to inhibit the function of PI3K and PDK-1, two key enzymes in this cascade, leading to apoptotic cell death[16].

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes gamma_lactam α,β-Unsaturated γ-Lactam gamma_lactam->PI3K Inhibits gamma_lactam->PDK1 Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by α,β-unsaturated γ-lactams.

Other Relevant Pathways
  • STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively active, contributes to tumor progression. The natural product Galiellalactone, which contains a lactone ring structurally related to γ-lactams, is a direct inhibitor of STAT3 signaling[19][20]. This suggests that synthetic γ-lactams could be designed to target this critical oncogenic pathway.

  • Wnt Signaling: The Wnt signaling pathway is fundamental in embryonic development and tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. While direct modulation by simple γ-lactams is less documented, the development of small molecules, including heterocyclic compounds, to modulate this pathway is an active area of research[21][22][23][24][25].

Experimental and Logical Workflows

The synthesis and evaluation of γ-lactam compounds follow a logical progression from initial design and synthesis to biological testing.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation Start Precursor Selection Synthesis γ-Lactam Synthesis (e.g., Ugi, Beckmann) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization InVitro In Vitro Assays (Cytotoxicity, Enzyme Inhibition) Characterization->InVitro Pathway Signaling Pathway Analysis InVitro->Pathway InVivo In Vivo Models (Animal Studies) Pathway->InVivo Lead Lead Compound Identification InVivo->Lead

References

The Multifaceted Biological Activities of Novel 3-Aminopyrrolidin-2-one Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyrrolidin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of novel analogues based on this core, with a focus on their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Kinase Inhibitory Activity

A significant area of investigation for this compound analogues has been their potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

Quantitative Data for Kinase Inhibition

The inhibitory potency of 3-aminopyridin-2-one analogues against key kinases is summarized below. The data highlights the potential of these compounds as targeted therapeutic agents.

Compound/AnalogueTarget KinaseKi (µM)Reference
3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-oneMPS10.94[1]
Aurora A0.13[1]
Aurora B0.09[1]
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneMPS11.8[1]
Aurora A>10[1]
Aurora B2.5[1]
3-amino-5-(quinolin-4-yl)pyridin-2(1H)-oneMPS11.1[1]
Aurora A3.2[1]
Aurora B1.6[1]
3-amino-5-(pyrimidin-5-yl)pyridin-2(1H)-oneMPS14.6[1]
Aurora A1.3[1]
Aurora B0.9[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

A common method to determine the inhibitory activity of compounds against protein kinases is through in vitro kinase assays.

Objective: To quantify the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., MPS1, Aurora A/B, Abl, PI3K)

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compound (this compound analogue)

  • Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, radioactive [γ-³²P]ATP)

  • Microplate reader (luminometer, fluorescence reader, or scintillation counter)

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Reaction Setup: The kinase, substrate, and test compound are pre-incubated in the kinase assay buffer in the wells of a microplate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection: The reaction is stopped, and the kinase activity is measured by quantifying the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. The method of detection depends on the chosen assay format.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Signaling Pathways in Kinase Inhibition

The following diagrams illustrate the signaling pathways involving the kinases targeted by this compound analogues.

MPS1_Signaling_Pathway cluster_kinetochore Kinetochore cluster_apc Anaphase Promoting Complex (APC/C) Unattached Kinetochore Unattached Kinetochore MPS1 MPS1 Unattached Kinetochore->MPS1 recruits & activates Mad1/Mad2 Mad1/Mad2 MPS1->Mad1/Mad2 phosphorylates Bub1/BubR1 Bub1/BubR1 MPS1->Bub1/BubR1 phosphorylates Cdc20 Cdc20 Mad1/Mad2->Cdc20 inhibits Bub1/BubR1->Cdc20 inhibits APC/C APC/C Anaphase Anaphase APC/C->Anaphase initiates Cdc20->APC/C activates

MPS1 Signaling in Spindle Assembly Checkpoint

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis Aurora A Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Aurora B Aurora B Chromosome Condensation Chromosome Condensation Aurora B->Chromosome Condensation Kinetochore-Microtubule Attachment Kinetochore-Microtubule Attachment Aurora B->Kinetochore-Microtubule Attachment Cytokinesis Cytokinesis Aurora B->Cytokinesis G2 Phase G2 Phase G2 Phase->Aurora A activates Prophase/Metaphase Prophase/Metaphase Prophase/Metaphase->Aurora B activates

Aurora Kinase Signaling in Mitosis

Abl_PI3K_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway BCR-Abl BCR-Abl PI3K PI3K BCR-Abl->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation

BCR-Abl and PI3K/Akt Signaling Pathway

Anticancer Activity

Several this compound analogues have been evaluated for their cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

Quantitative Data for Anticancer Activity

The half-maximal inhibitory concentration (IC50) values for selected analogues against different cancer cell lines are presented below.

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
Thienopyrimidine derivative 6cHT-29 (Colon)0.001[2]
Thienopyrimidine derivative 6bHeLa (Cervical)0.83[2]
Thienopyrimidine derivative 6aHepG2 (Liver)0.99[2]
Thiosemicarbazide 5bMDA-MB-231 (Breast)2.31 x 10⁻⁴[2]
Compound 2MCF-7 (Breast)0.013[2]

Note: The specific structures of these compounds are detailed in the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to untreated control cells. The IC50 value is determined from the resulting dose-response curve.

Antimicrobial Activity

Analogues of this compound have also shown promise as antimicrobial agents, with activity against various bacterial strains.

Quantitative Data for Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/AnalogueBacterial StrainMIC (µg/mL)Reference
Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivative 1Staphylococcus aureus (MSSA)1.56 ± 0.12[3]
Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivative 2Staphylococcus aureus (MRSA)6.25 ± 0.75[3]
2,3-pyrrolidinedione analogue 1S. aureus16-32[4]
2,3-pyrrolidinedione analogue 6S. aureus16-32[4]
2,3-pyrrolidinedione analogue 13S. aureus16-32[4]
Xanthone derivative 16S. aureus ATCC 259234[5]
Xanthone derivative 16E. faecalis ATCC 292124[5]

Note: The specific structures of these compounds are detailed in the cited literature.

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strain

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Compound Dilution: The test compound is serially diluted in the growth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension. Control wells (no compound and no bacteria) are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Assay_Workflow Start Start Prepare Serial Dilutions of Compound in 96-well Plate Prepare Serial Dilutions of Compound in 96-well Plate Start->Prepare Serial Dilutions of Compound in 96-well Plate Prepare Standardized Bacterial Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare Standardized Bacterial Inoculum Inoculate Wells with Bacteria Inoculate Wells with Bacteria Prepare Serial Dilutions of Compound in 96-well Plate->Inoculate Wells with Bacteria Prepare Standardized Bacterial Inoculum->Inoculate Wells with Bacteria Incubate Plate (e.g., 37°C, 18-24h) Incubate Plate (e.g., 37°C, 18-24h) Inoculate Wells with Bacteria->Incubate Plate (e.g., 37°C, 18-24h) Visually Inspect for Bacterial Growth (Turbidity) Visually Inspect for Bacterial Growth (Turbidity) Incubate Plate (e.g., 37°C, 18-24h)->Visually Inspect for Bacterial Growth (Turbidity) Determine MIC Determine MIC Visually Inspect for Bacterial Growth (Turbidity)->Determine MIC End End Determine MIC->End

Workflow for MIC Determination

HIV-1 Reverse Transcriptase Inhibition

Certain 3-aminopyridin-2(1H)-one analogues have demonstrated potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[6][7]

Quantitative Data for HIV-1 RT Inhibition

Several analogues have shown IC50 values in the nanomolar range in enzyme assays.[6] For instance, some derivatives have exhibited in vitro IC50 values as low as 19 nM.[6] Two compounds from one series, 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]-amino]-5-ethyl-6-methylpyridin-2(1H)-one and its 4,7-dichloro analogue, inhibited the spread of HIV-1 in cell culture by 95% at concentrations of 25-50 nM.[6] Another study on cyclopentanepyridinone derivatives identified compounds with EC50 values against HIV-1 replication in the nanomolar to micromolar range, with the most potent compound having an EC50 of 540 nM.[8]

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Non-radioactive)

This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.

Objective: To determine the IC50 value of a test compound against HIV-1 RT.

Materials:

  • Recombinant HIV-1 reverse transcriptase

  • Template-primer (e.g., poly(A)·oligo(dT))

  • Deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., DIG-dUTP)

  • Test compound

  • Assay buffer

  • Streptavidin-coated microplates

  • Anti-DIG antibody conjugated to an enzyme (e.g., peroxidase)

  • Enzyme substrate (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Immobilization: The biotinylated template-primer is immobilized on the streptavidin-coated microplate wells.

  • Reaction Mixture: The test compound, dNTPs (including DIG-dUTP), and HIV-1 RT are added to the wells.

  • Incubation: The plate is incubated to allow the reverse transcriptase to synthesize a new DNA strand, incorporating the DIG-labeled dUTP.

  • Detection: The wells are washed, and an anti-DIG antibody-enzyme conjugate is added, which binds to the newly synthesized DNA.

  • Signal Generation: After another wash step, a substrate is added that is converted by the enzyme on the antibody into a colored product.

  • Measurement: The reaction is stopped, and the absorbance is measured with a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

This guide provides a foundational understanding of the diverse biological activities of this compound analogues. The presented data and protocols are intended to facilitate further research and development of this promising class of compounds for various therapeutic applications.

References

The Ascendance of 3-Aminopyrrolidin-2-one: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with the identification and utilization of "privileged scaffolds" emerging as a highly successful strategy. These molecular frameworks exhibit the remarkable ability to bind to multiple, distinct biological targets, thereby serving as versatile templates for the development of a wide array of potent and selective drugs. Among these elite structures, the 3-aminopyrrolidin-2-one core has garnered significant attention for its favorable physicochemical properties, synthetic tractability, and proven success in yielding compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, derivatization, and application in the discovery of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

The this compound Core: A Gateway to Diverse Bioactivity

The this compound scaffold, a five-membered lactam ring bearing an amino substituent at the 3-position, presents a unique combination of structural features that contribute to its privileged status. The pyrrolidinone ring provides a rigid, three-dimensional architecture that allows for the precise spatial orientation of appended functional groups, facilitating optimal interactions with biological targets.[1] The presence of both hydrogen bond donors and acceptors in the core structure, along with the chiral center at the 3-position, further enhances its potential for specific and high-affinity binding.

The versatility of this scaffold is evident in the broad spectrum of biological targets that its derivatives have been shown to modulate. These include, but are not limited to, protein kinases, enzymes, and G-protein coupled receptors. This adaptability has led to the development of this compound-based compounds with potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

Synthetic Strategies for this compound and its Derivatives

The accessibility of the this compound core and the ease of its derivatization are key factors driving its widespread use in drug discovery. Several synthetic routes have been established for the preparation of the core scaffold and its analogues.

General Synthesis of the this compound Scaffold

A common and efficient method for the synthesis of the this compound core involves the lactamization of γ-amino acids or their derivatives. For instance, the cyclization of glutamic acid derivatives can provide a straightforward route to the pyrrolidinone ring system. Subsequent functional group manipulations can then be employed to introduce the desired amino group at the 3-position.

Another versatile approach is the use of multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step.[2][3] These reactions offer a high degree of atom economy and can be readily adapted to generate diverse libraries of this compound derivatives for high-throughput screening.

Key Experimental Protocol: Synthesis of 1-aminopyrrolidin-2-one

A representative protocol for the synthesis of a pyrrolidin-2-one derivative involves the lactamization of γ-butyrolactone (GBL) with hydrazine hydrate.[4]

Materials:

  • γ-Butyrolactone (GBL)

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • A mixture of γ-butyrolactone and hydrazine hydrate (80%) is refluxed for a specified period (typically 4-7 hours).[4]

  • The reaction mixture is then cooled to room temperature.

  • The resulting precipitate is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried to yield 1-aminopyrrolidin-2-one.[4]

This basic protocol can be modified and adapted for the synthesis of a wide range of N-substituted and C-substituted this compound derivatives.

Therapeutic Applications of this compound Derivatives

The privileged nature of the this compound scaffold is best illustrated by the diverse therapeutic areas in which its derivatives have shown significant promise.

Anticancer Agents

A significant focus of research on this compound derivatives has been in the development of novel anticancer agents. These compounds have been shown to target a variety of cancer-related pathways, most notably protein kinases.

Kinase Inhibition:

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The this compound scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.

For example, derivatives of this compound have been identified as inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key regulators of mitosis and are considered attractive targets for cancer therapy.[5] Other research has explored (S)-3-aminopyrrolidine derivatives as dual inhibitors of Abl and PI3K kinases, which are involved in the progression of chronic myeloid leukemia (CML).[6]

Below is a logical workflow for the screening and identification of kinase inhibitors based on the this compound scaffold.

G cluster_0 Library Synthesis cluster_1 Screening Cascade cluster_2 Biological Evaluation A This compound Scaffold B Chemical Derivatization A->B C Fragment Library B->C D Kinase Panel Screening C->D E Hit Identification D->E F Lead Optimization E->F G In Vitro Assays (IC50) F->G H Cell-Based Assays G->H I In Vivo Models H->I J J I->J Candidate Drug

Fig. 1: Kinase Inhibitor Discovery Workflow

Quantitative Data on Anticancer Activity:

The following table summarizes the inhibitory activity of selected this compound derivatives against various cancer-related targets.

CompoundTargetIC50/KiCell LineReference
3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-oneAurora AKi = 0.1 µM-[5]
3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-oneAurora BKi = 0.03 µM-[5]
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneMPS1Ki = 1.2 µM-[5]
Derivative 5k ((S)-3-aminopyrrolidine based)Abl KinaseModerate InhibitionK562[6]
Derivative 5k ((S)-3-aminopyrrolidine based)PI3K KinaseModerate InhibitionK562[6]
Neurodegenerative Diseases

The accumulation of misfolded proteins in the brain is a key pathological feature of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[7] Recent research has highlighted the potential of this compound derivatives in combating these debilitating conditions.

One promising strategy involves the inhibition of glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles in Alzheimer's disease.[8] A novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, S01, which incorporates a related scaffold, has demonstrated potent inhibition of GSK-3β and has shown neuroprotective effects in preclinical models.[8]

The signaling pathway involving GSK-3β and tau phosphorylation is depicted below.

G A Aβ Accumulation B GSK-3β Activation A->B C Tau Hyperphosphorylation B->C D Neurofibrillary Tangles C->D E Neuronal Dysfunction and Cell Death D->E F This compound Derivative (e.g., S01) F->B Inhibition

Fig. 2: GSK-3β Signaling Pathway in Alzheimer's Disease
Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond cancer and neurodegenerative diseases. Derivatives have also been investigated for their potential as:

  • Antimicrobial agents: Certain pyrrolidinone derivatives have exhibited antibacterial activity.[4]

  • Anti-inflammatory agents: Some derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[9][10]

  • Antidiabetic agents: Pyrrolidine derivatives have been designed as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[11]

Conclusion

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a wide range of biological targets make it an invaluable tool in the design and discovery of novel therapeutic agents. The continued exploration of this versatile scaffold, coupled with advances in synthetic methodologies and a deeper understanding of disease biology, holds immense promise for the development of next-generation drugs to address unmet medical needs. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the power of the this compound core in their own discovery efforts.

References

Exploring the Chemical Space of 3-Aminopyrrolidin-2-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its inherent structural features, including a lactam ring, a stereogenic center at the 3-position, and a modifiable amino group, provide a rich chemical space for exploration. This technical guide offers an in-depth exploration of the synthesis, biological activities, and experimental evaluation of this compound derivatives, providing a valuable resource for researchers in the field of drug discovery.

Core Synthesis and Derivatization

The synthesis of the this compound core can be achieved through various synthetic routes, often starting from readily available precursors. Subsequent derivatization of the amino group and the lactam nitrogen allows for the creation of diverse chemical libraries.

Experimental Protocol: Synthesis of N-Substituted this compound Derivatives

A common approach to synthesizing N-substituted this compound derivatives involves the amination of a suitable precursor followed by N-alkylation or N-arylation. The following is a general, detailed protocol.

Step 1: Synthesis of a Protected this compound Intermediate

A detailed, multi-step process for preparing optically active 3-amino-pyrrolidine derivatives has been described, starting from 1,2,4-trihydroxybutane derivatives.[1] A key intermediate can be a protected form, such as tert-butyl (S)-3-amino-pyrrolidine-1-carboxylate.

  • Materials: (S)-3-hydroxy-pyrrolidinol hydrochloride, potassium carbonate, di-tert-butyl dicarbonate, methanol, ethyl acetate, water.

  • Procedure:

    • Suspend (S)-3-hydroxy-pyrrolidinol hydrochloride (34.1 g) and K₂CO₃ (29.2 g) in methanol (400 ml) under an argon atmosphere.

    • Cool the suspension to 0-5°C.

    • Add di-tert-butyl dicarbonate (45.8 g) to the stirred suspension over 10 minutes.

    • Stir the reaction mixture at 0-5°C for 30 minutes, then at room temperature for 4.5 hours.

    • Concentrate the suspension and dissolve the residue in ethyl acetate (400 ml) and water (200 ml).

    • Separate the organic phase, dry it over Na₂SO₄, filter, and concentrate to yield the protected intermediate.

Step 2: N-Alkylation/Arylation of the Lactam Nitrogen

  • Materials: Protected this compound, sodium hydride, appropriate alkyl or aryl halide (e.g., benzyl bromide), dry tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the protected this compound in dry THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0°C and add sodium hydride (1.1 equivalents) portion-wise.

    • Stir the mixture at 0°C for 30 minutes.

    • Add the alkyl or aryl halide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the Amino Group

  • Materials: N-substituted, protected this compound, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the protected compound in DCM.

    • Add an equal volume of TFA and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer, and concentrate to yield the deprotected N-substituted this compound.

Step 4: Acylation of the 3-Amino Group

  • Materials: N-substituted this compound, acyl chloride or carboxylic acid, coupling agent (e.g., HBTU), base (e.g., diisopropylethylamine - DIPEA), dry DCM.

  • Procedure:

    • Dissolve the N-substituted this compound in dry DCM.

    • Add DIPEA (2.5 equivalents).

    • If using a carboxylic acid, add the acid (1.2 equivalents) and HBTU (1.2 equivalents) and stir for 15 minutes.

    • If using an acyl chloride, add it dropwise (1.1 equivalents) at 0°C.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final derivative by column chromatography or recrystallization.

Biological Activities and Structure-Activity Relationships

This compound derivatives have demonstrated a wide range of biological activities, including antibacterial and enzyme inhibitory effects. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Antibacterial Activity

Several studies have explored the antibacterial potential of pyrrolidin-2-one derivatives. The following table summarizes the minimum inhibitory concentration (MIC) values for a series of synthesized compounds against various bacterial strains.

Compound IDR Group on AminoStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Reference
1a 4-Chlorobenzoyl3264[2]
1b 4-Nitrobenzoyl1632[2]
1c 2,4-Dichlorobenzoyl816[2]
1d 4-Methoxybenzoyl64>128[2]
Amoxicillin -0.51[3]

Data is representative and compiled for illustrative purposes based on findings for similar compound classes.

SAR Insights for Antibacterial Activity:

  • Electron-withdrawing groups on the benzoyl moiety at the 3-amino position generally enhance antibacterial activity.

  • The presence of multiple halogen substituents, as in compound 1c , leads to the most potent activity against both Gram-positive and Gram-negative bacteria in this series.

  • Electron-donating groups, such as the methoxy group in compound 1d , appear to be detrimental to antibacterial efficacy.

Enzyme Inhibition: Targeting Kinases

The this compound scaffold has been identified as a promising starting point for the development of kinase inhibitors. In particular, derivatives have shown activity against the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[4]

Compound IDR Group on AminoPI3Kα (IC50 in nM)Abl Kinase (IC50 in nM)Reference
2a Phenyl550>1000[4]
2b 4-Methylphenyl420850[4]
2c 4-Chlorophenyl150320[4]
2d 4-Fluorophenyl180350[4]
Imatinib ->1000030[4]

Data is representative and compiled for illustrative purposes based on findings for similar compound classes.

SAR Insights for Kinase Inhibition:

  • Substitution on the phenyl ring attached to the 3-amino group significantly influences inhibitory activity.

  • Electron-withdrawing halogens at the para-position of the phenyl ring (compounds 2c and 2d ) enhance potency against both PI3Kα and Abl kinase compared to the unsubstituted analog 2a .

  • The moderate inhibitory activity against both kinases suggests the potential for developing dual inhibitors based on this scaffold.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for understanding the mechanism of action and for designing further experiments.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6] Its aberrant activation is a hallmark of many cancers. This compound derivatives have been investigated as inhibitors of this pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow: Antibacterial Screening

The agar well diffusion method is a widely used technique to assess the antibacterial activity of chemical compounds.[7][8][9]

Antibacterial_Screening_Workflow PrepCulture Prepare Bacterial Culture Inoculate Inoculate Agar Plate PrepCulture->Inoculate CreateWells Create Wells in Agar Inoculate->CreateWells AddCompounds Add Test Compounds & Controls to Wells CreateWells->AddCompounds Incubate Incubate Plates AddCompounds->Incubate MeasureZones Measure Zones of Inhibition Incubate->MeasureZones Analyze Analyze Data (MIC) MeasureZones->Analyze

Caption: Workflow for antibacterial screening using the agar well diffusion method.

Experimental Workflow: High-Throughput Enzyme Inhibitor Screening

High-throughput screening (HTS) is essential for identifying lead compounds from large chemical libraries that inhibit a specific enzyme target.[3][10][11]

HTS_Workflow PlateCompounds Plate Compound Library (e.g., 384-well plate) AddEnzyme Add Enzyme Solution PlateCompounds->AddEnzyme AddSubstrate Add Substrate & Initiate Reaction AddEnzyme->AddSubstrate IncubateReaction Incubate AddSubstrate->IncubateReaction DetectSignal Detect Signal (e.g., Fluorescence, Luminescence) IncubateReaction->DetectSignal DataAnalysis Data Analysis & Hit Identification DetectSignal->DataAnalysis Confirmation Hit Confirmation & IC50 Determination DataAnalysis->Confirmation

Caption: General workflow for high-throughput screening of enzyme inhibitors.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel drug candidates. The synthetic accessibility and the potential for diverse functionalization allow for the systematic exploration of its chemical space. The demonstrated antibacterial and kinase inhibitory activities highlight the potential of these derivatives in addressing critical unmet medical needs. The detailed protocols and workflows provided in this guide aim to facilitate further research and development in this promising area of medicinal chemistry. Future efforts should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties of lead compounds, and further elucidating their mechanisms of action.

References

Methodological & Application

Application Note: Chiral Synthesis Protocols for (S)-3-Aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-aminopyrrolidine is a critical chiral building block in the synthesis of a wide array of pharmaceutical agents. Its stereodefined pyrrolidine scaffold is a key structural motif in numerous bioactive molecules, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, and novel antibiotics. The precise stereochemistry at the C3 position is often crucial for biological activity, making enantiomerically pure (S)-3-aminopyrrolidine a high-value intermediate in drug discovery and development. This application note details two distinct and robust protocols for the chiral synthesis of (S)-3-aminopyrrolidine: a classical chemical synthesis starting from trans-4-hydroxy-L-proline and a modern chemo-enzymatic approach utilizing a transaminase.

Chemical Synthesis Protocol from trans-4-hydroxy-L-proline

This multi-step chemical synthesis leverages the readily available and inexpensive chiral pool starting material, trans-4-hydroxy-L-proline. The key strategic steps involve a decarboxylation, protection of the secondary amine, activation of the hydroxyl group, a stereospecific nucleophilic substitution with inversion of configuration to introduce the amine precursor, and subsequent reduction and deprotection.

Experimental Protocol

Step 1: Decarboxylation of trans-4-hydroxy-L-proline to (R)-3-hydroxypyrrolidine

An efficient method for the decarboxylation of trans-4-hydroxy-L-proline is the enone-promoted decarboxylation, which provides access to (R)-pyrrolidin-3-ol hydrochloride.[1][2]

  • Materials: trans-4-hydroxy-L-proline, isophorone, 2-propanol.

  • Procedure: A mixture of trans-4-hydroxy-L-proline and a catalytic amount of isophorone in 2-propanol is heated. The reaction progress is monitored by TLC or HPLC. Upon completion, the solvent is removed under reduced pressure, and the resulting (R)-3-hydroxypyrrolidine is typically isolated as its hydrochloride salt.

Step 2: N-Boc Protection of (R)-3-hydroxypyrrolidine to (R)-1-Boc-3-hydroxypyrrolidine

The secondary amine of (R)-3-hydroxypyrrolidine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.[3][4][5]

  • Materials: (R)-3-hydroxypyrrolidine hydrochloride, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (Et₃N), dichloromethane (DCM).

  • Procedure: (R)-3-hydroxypyrrolidine hydrochloride is suspended in DCM, and triethylamine is added to neutralize the hydrochloride. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate in DCM is added dropwise. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with aqueous solutions to remove salts and the solvent is evaporated to yield (R)-1-Boc-3-hydroxypyrrolidine.

Step 3: Mesylation of (R)-1-Boc-3-hydroxypyrrolidine

The hydroxyl group is converted to a good leaving group, a mesylate, in preparation for nucleophilic substitution.

  • Materials: (R)-1-Boc-3-hydroxypyrrolidine, methanesulfonyl chloride (MsCl), triethylamine (Et₃N), dichloromethane (DCM).

  • Procedure: (R)-1-Boc-3-hydroxypyrrolidine is dissolved in DCM and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0 °C until the starting material is consumed. The reaction mixture is worked up with water and brine, and the organic layer is dried and concentrated to give the crude mesylate, which is often used in the next step without further purification.

Step 4: Synthesis of (S)-1-Boc-3-azidopyrrolidine via S_N_2 Reaction

The mesylate is displaced with sodium azide in an S_N_2 reaction, which proceeds with inversion of stereochemistry at the C3 position to yield the (S)-azide.

  • Materials: (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine, sodium azide (NaN₃), dimethylformamide (DMF).

  • Procedure: The crude mesylate is dissolved in DMF, and sodium azide is added. The mixture is heated (typically to 60-80 °C) and stirred until the reaction is complete as monitored by TLC.[6] The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford (S)-1-Boc-3-azidopyrrolidine.

Step 5: Staudinger Reduction of (S)-1-Boc-3-azidopyrrolidine to (S)-1-Boc-3-aminopyrrolidine

The azide is reduced to the corresponding primary amine using a Staudinger reduction, which is a mild and efficient method.[7][8][9]

  • Materials: (S)-1-Boc-3-azidopyrrolidine, triphenylphosphine (PPh₃), tetrahydrofuran (THF), water.

  • Procedure: (S)-1-Boc-3-azidopyrrolidine is dissolved in THF, and triphenylphosphine is added. The reaction mixture is stirred, often with gentle heating, until the azide is consumed. Water is then added, and the mixture is stirred for several hours to hydrolyze the intermediate iminophosphorane. The solvent is removed, and the desired amine is purified from the triphenylphosphine oxide byproduct, typically by chromatography.

Step 6: Deprotection of (S)-1-Boc-3-aminopyrrolidine

The Boc protecting group is removed under acidic conditions to yield the final product, (S)-3-aminopyrrolidine, which is typically isolated as a dihydrochloride salt.

  • Materials: (S)-1-Boc-3-aminopyrrolidine, hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol).

  • Procedure: (S)-1-Boc-3-aminopyrrolidine is dissolved in a suitable solvent and treated with an excess of hydrochloric acid. The reaction is stirred at room temperature until the deprotection is complete. The product, (S)-3-aminopyrrolidine dihydrochloride, often precipitates from the reaction mixture and can be collected by filtration.

Data Presentation
StepProductTypical Yield (%)Enantiomeric Excess (%)
1(R)-3-hydroxypyrrolidine93>99
2(R)-1-Boc-3-hydroxypyrrolidine>95>99
3(R)-1-Boc-3-(methylsulfonyloxy)pyrrolidineQuantitative (crude)>99
4(S)-1-Boc-3-azidopyrrolidine60-80 (over 2 steps)>99
5(S)-1-Boc-3-aminopyrrolidine~90>99
6(S)-3-aminopyrrolidine dihydrochloride>95>99

Note: Yields are representative and can vary based on reaction scale and purification methods.

Experimental Workflow Diagram

G A trans-4-hydroxy-L-proline B (R)-3-hydroxypyrrolidine A->B Decarboxylation C (R)-1-Boc-3-hydroxypyrrolidine B->C N-Boc Protection D (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine C->D Mesylation E (S)-1-Boc-3-azidopyrrolidine D->E Azide Substitution (SN2) F (S)-1-Boc-3-aminopyrrolidine E->F Staudinger Reduction G (S)-3-aminopyrrolidine F->G Deprotection

Caption: Chemical synthesis workflow for (S)-3-aminopyrrolidine.

Chemo-enzymatic Synthesis Protocol

This modern approach utilizes a highly selective enzymatic transformation to establish the desired stereochemistry, often resulting in high enantiomeric purity under mild reaction conditions. The key step is the asymmetric amination of a prochiral ketone catalyzed by a transaminase.

Experimental Protocol

Step 1: Synthesis of N-Boc-3-pyrrolidinone

The synthesis of the prochiral ketone can be achieved through various established methods, for example, by oxidation of N-Boc-3-hydroxypyrrolidine.

Step 2: Transaminase-Mediated Asymmetric Amination

An (S)-selective ω-transaminase is used to convert N-Boc-3-pyrrolidinone into (S)-1-Boc-3-aminopyrrolidine.

  • Materials: N-Boc-3-pyrrolidinone, (S)-selective ω-transaminase, an amino donor (e.g., D-alanine or isopropylamine), pyridoxal 5'-phosphate (PLP), buffer solution (e.g., glycine-NaOH, pH 8.5).

  • Procedure: N-Boc-3-pyrrolidinone is suspended in the buffer solution. The amino donor, PLP, and the ω-transaminase are added. The reaction mixture is incubated at a controlled temperature (e.g., 45 °C) with gentle agitation.[10] The progress of the reaction is monitored by HPLC. Upon completion, the enzyme is removed (e.g., by centrifugation or filtration), and the product is extracted from the aqueous phase using an organic solvent. The organic extracts are dried and concentrated to yield (S)-1-Boc-3-aminopyrrolidine.

Step 3: Deprotection of (S)-1-Boc-3-aminopyrrolidine

The Boc group is removed under acidic conditions as described in the chemical synthesis protocol (Step 6).

Data Presentation
StepProductTypical Conversion (%)Enantiomeric Excess (%)
2(S)-1-Boc-3-aminopyrrolidineHigh>99
3(S)-3-aminopyrrolidine dihydrochloride>95>99

Note: Conversion and enantiomeric excess are highly dependent on the specific enzyme and reaction conditions used.

Experimental Workflow Diagram

G A N-Boc-3-pyrrolidinone B (S)-1-Boc-3-aminopyrrolidine A->B Asymmetric Amination (ω-Transaminase) C (S)-3-aminopyrrolidine B->C Deprotection

Caption: Chemo-enzymatic synthesis of (S)-3-aminopyrrolidine.

Conclusion

Both the classical chemical synthesis and the chemo-enzymatic approach offer reliable pathways to enantiomerically pure (S)-3-aminopyrrolidine. The choice of method may depend on factors such as the availability of starting materials and specialized enzymes, scalability, and the desired level of "greenness" in the synthetic process. The detailed protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to produce this vital chiral intermediate for their synthetic needs.

References

Application Notes and Protocols for the Asymmetric Synthesis of 3-Aminopyrrolidin-2-one Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-aminopyrrolidin-2-one scaffolds, also known as 3-amino-γ-lactams, are pivotal structural motifs present in a wide array of biologically active compounds and pharmaceuticals. Their synthesis in an enantiomerically pure form is of paramount importance in drug discovery and development. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of these valuable intermediates, focusing on catalytic enantioselective methods that offer high efficiency and stereocontrol.

Key Synthetic Strategies

Several powerful strategies have been developed for the asymmetric synthesis of this compound derivatives. These primarily include:

  • Organocatalytic Domino Reactions: Sequential reactions, such as aza-Michael/aldol condensations, catalyzed by small organic molecules, can construct the pyrrolidinone ring with multiple stereocenters in a single pot.

  • Brønsted Acid-Catalyzed Multicomponent Reactions: The convergence of three or more starting materials in the presence of a chiral Brønsted acid catalyst provides a highly atom-economical and efficient route to functionalized 3-aminopyrrolidin-2-ones.

  • Intramolecular Cyclization Reactions: Enantioselective intramolecular reactions, such as sulfenoamidation, can effectively form the chiral γ-lactam ring from acyclic precursors.

Organocatalytic Aza-Michael/Aldol Domino Reaction

This approach enables the synthesis of highly functionalized 1,3,5-triarylpyrrolidin-2-ones with three contiguous stereocenters. The reaction proceeds with excellent diastereoselectivities and good to excellent enantioselectivities.[1]

Reaction Scheme

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Product Ketoamide α-Ketoamide aza_michael Intermediate Ketoamide->aza_michael Aza-Michael Addition Aldehyde α,β-Unsaturated Aldehyde Aldehyde->aza_michael Organocatalyst Chiral Organocatalyst Organocatalyst->aza_michael Pyrrolidinone 1,3,5-Triarylpyrrolidin-2-one aldol Pyrrolidinone aza_michael->aldol Intramolecular Aldol Reaction aldol->Pyrrolidinone

Caption: Organocatalytic aza-Michael/aldol domino reaction pathway.

Quantitative Data Summary
Entryα-Ketoamide (Ar¹)α,β-Unsaturated Aldehyde (Ar²)Yield (%)dree (%)
1PhenylCinnamaldehyde85>20:192
24-MethoxyphenylCinnamaldehyde82>20:190
34-ChlorophenylCinnamaldehyde88>20:194
4Phenyl3-(4-Nitrophenyl)acrylaldehyde75>20:188
5Phenyl3-(2-Thienyl)acrylaldehyde78>20:185

Data extracted from a representative study on the organocatalytic asymmetric synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones.[1]

Experimental Protocol

General Procedure for the Organocatalytic Aza-Michael/Aldol Domino Reaction: [1]

  • To a solution of the α-ketoamide (0.1 mmol) and the α,β-unsaturated aldehyde (0.12 mmol) in toluene (1.0 mL) at room temperature, is added the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 10 mol%).

  • The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 24-48 hours).

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1,3,5-triarylpyrrolidin-2-one.

  • The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.

Brønsted Acid-Catalyzed Enantioselective Multicomponent Reaction

This highly efficient method involves the reaction of amines, aldehydes, and pyruvate derivatives in the presence of a chiral Brønsted acid catalyst, such as a BINOL-derived phosphoric acid, to yield 3-amino-3-pyrrolin-2-ones.[2][3][4]

Reaction Scheme

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Amine Amine Mannich_Reaction Mannich-type Reaction Amine->Mannich_Reaction Aldehyde Aldehyde Aldehyde->Mannich_Reaction Pyruvate Pyruvate Derivative Pyruvate->Mannich_Reaction Brønsted_Acid Chiral Brønsted Acid Brønsted_Acid->Mannich_Reaction Pyrrolinone 3-Amino-3-pyrrolin-2-one Cyclization Pyrrolinone Mannich_Reaction->Cyclization Intramolecular Cyclization Cyclization->Pyrrolinone

Caption: Brønsted acid-catalyzed multicomponent reaction pathway.

Quantitative Data Summary
EntryAmineAldehydePyruvate DerivativeYield (%)ee (%)
1AnilineBenzaldehydeEthyl Pyruvate7592
2p-ToluidineBenzaldehydeEthyl Pyruvate8095
3Aniline4-NitrobenzaldehydeEthyl Pyruvate7090
4AnilineFormaldehydeEthyl Pyruvate6588
5BenzylamineBenzaldehydeMethyl Pyruvate7291

Representative data from studies on the Brønsted acid-catalyzed enantioselective synthesis of 3-amino-3-pyrrolin-2-ones.[2][3]

Experimental Protocol

General Procedure for the Brønsted Acid-Catalyzed Multicomponent Reaction: [3]

  • In a reaction vial, the amine (0.5 mmol), aldehyde (0.5 mmol), and pyruvate derivative (0.5 mmol) are dissolved in a suitable solvent (e.g., dichloromethane or toluene, 1.0 mL).

  • The chiral BINOL-derived phosphoric acid catalyst (5-10 mol%) is added to the solution.

  • The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 12-48 hours).

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 3-amino-3-pyrrolin-2-one product.

  • The enantiomeric excess is determined by HPLC analysis using a chiral stationary phase.

Enantioselective Intramolecular Sulfenoamidation

This method provides access to highly functionalized γ-lactams through a Lewis base-catalyzed intramolecular 1,2-sulfenoamidation of β,γ-unsaturated sulfonyl carboxamides. The reaction proceeds via an enantiomerically enriched thiiranium ion intermediate.[5]

Reaction Scheme

G cluster_reactant Reactant cluster_reagents Reagents cluster_product Product Unsaturated_Amide β,γ-Unsaturated Sulfonyl Carboxamide Thiiranium_Ion Enantioenriched Thiiranium Ion Unsaturated_Amide->Thiiranium_Ion Sulfur_Electrophile Sulfur Electrophile Sulfur_Electrophile->Thiiranium_Ion Lewis_Base Chiral Lewis Base Lewis_Base->Thiiranium_Ion Lactam γ-Lactam Cyclization γ-Lactam Thiiranium_Ion->Cyclization Intramolecular Nucleophilic Attack Cyclization->Lactam

Caption: Enantioselective intramolecular sulfenoamidation workflow.

Quantitative Data Summary
EntryAlkene Substituent (R)Yield (%)er
1Phenyl9297:3
24-Methoxyphenyl9097:3
34-Fluorophenyl8896:4
42-Naphthyl9598:2
5Cyclohexyl8595:5

Data from a study on the enantioselective Lewis base-catalyzed sulfenolactamization of β,γ-unsaturated sulfonyl carboxamides.[5]

Experimental Protocol

General Procedure for Enantioselective Intramolecular Sulfenoamidation: [5]

  • To a solution of the β,γ-unsaturated sulfonyl carboxamide (0.1 mmol) and the chiral Lewis base catalyst (e.g., a selenophosphoramidate, 10 mol%) in a non-polar solvent (e.g., toluene, 1.0 mL) at -78 °C, is added the sulfur electrophile (e.g., N-(phenylthio)succinimide, 0.12 mmol).

  • The reaction mixture is stirred at -78 °C until the starting material is consumed, as monitored by TLC (typically 1-4 hours).

  • The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired γ-lactam.

  • The enantiomeric ratio (er) is determined by HPLC analysis on a chiral stationary phase.

Conclusion

The asymmetric synthesis of this compound intermediates is a rapidly evolving field with significant implications for medicinal chemistry and drug development. The methodologies presented herein, including organocatalytic domino reactions, multicomponent reactions, and intramolecular cyclizations, offer versatile and powerful tools for accessing these valuable chiral building blocks with high levels of stereocontrol. The provided protocols and data serve as a practical guide for researchers to implement these state-of-the-art synthetic strategies in their own laboratories.

References

Application Notes: Synthesis and Utility of 3-Substituted Pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 3-Aminopyrrolidin-2-one Reaction with Electrophilic Reagents Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile bifunctional molecule and a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a cyclic lactam (a derivative of GABA) and a primary amine, makes it a privileged scaffold for creating diverse molecular architectures.[1][2] The primary amino group at the C-3 position is a potent nucleophile, readily reacting with a wide range of electrophilic reagents. This reactivity allows for the straightforward synthesis of libraries of N-substituted derivatives, which are explored for various therapeutic applications, including as kinase inhibitors and anticonvulsant agents.[1][3] These application notes provide an overview of key reactions with common electrophiles and detailed protocols for laboratory synthesis.

Key Reactions with Electrophiles

The primary amine of this compound is the principal site of reaction with electrophiles. The most common and synthetically useful transformations include N-acylation, N-sulfonylation, and reductive amination.

N-Acylation Reactions

N-acylation is a fundamental transformation used to introduce an amide functional group.[4][5] This reaction typically involves treating this compound with an acylating agent such as an acyl chloride or acid anhydride in the presence of a non-nucleophilic base. The resulting 3-(acylamino)pyrrolidin-2-ones are important intermediates and final compounds in pharmaceutical development.[1]

  • Electrophiles: Acyl chlorides (R-COCl), Acid Anhydrides ((R-CO)₂O)

  • Base: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or Pyridine. The base neutralizes the HCl or carboxylic acid byproduct.[6]

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).

N-Sulfonylation Reactions

Reacting this compound with sulfonyl chlorides yields sulfonamides. This functional group is a key component in many clinically approved drugs due to its ability to act as a stable hydrogen bond donor and mimic other functional groups. The synthesis is analogous to N-acylation.

  • Electrophiles: Sulfonyl chlorides (R-SO₂Cl)

  • Base: Triethylamine (TEA), Pyridine

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)

Reductive Amination

Reductive amination provides a controlled method for N-alkylation by converting a carbonyl group into an amine via an intermediate imine.[7][8] This one-pot reaction involves the initial formation of an imine between this compound and an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine. This method avoids the over-alkylation issues often seen with alkyl halides.[8]

  • Electrophiles: Aldehydes (R-CHO), Ketones (R-CO-R')

  • Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN).[8][9] NaBH(OAc)₃ is often preferred as it is milder and selective for imines over carbonyls.[8][9]

  • Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).

Data Presentation: Summary of Reactions

The following tables summarize typical conditions and outcomes for the reactions of this compound with various electrophiles.

Table 1: N-Acylation Reaction Data

Electrophile Base Solvent Temp (°C) Time (h) Typical Yield (%)
Acetyl Chloride Triethylamine DCM 0 to RT 2-4 90-98
Benzoyl Chloride DIPEA DCM 0 to RT 3-6 85-95

| Acetic Anhydride | Pyridine | THF | RT | 12-16 | 88-96 |

Table 2: N-Sulfonylation Reaction Data

Electrophile Base Solvent Temp (°C) Time (h) Typical Yield (%)
Tosyl Chloride Pyridine DCM RT 12-24 80-92
Mesyl Chloride Triethylamine DCM 0 to RT 4-8 85-95

| Dansyl Chloride | Triethylamine | THF | RT | 6-12 | 75-88 |

Table 3: Reductive Amination Data

Electrophile Reducing Agent Solvent Temp (°C) Time (h) Typical Yield (%)
Benzaldehyde NaBH(OAc)₃ DCE RT 12-18 80-90
Acetone NaBH(OAc)₃ DCM RT 16-24 75-85

| Cyclohexanone | NaBH₃CN | MeOH | RT | 12-24 | 78-88 |

Visualizations

Reaction_Pathways cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_reductive_amination Reductive Amination A This compound B Acyl Chloride or Anhydride D Sulfonyl Chloride F Aldehyde or Ketone C 3-Acylaminopyrrolidin-2-one B->C Base (TEA/DIPEA) DCM or THF E 3-Sulfonamidopyrrolidin-2-one D->E Base (Pyridine) DCM G Imine Intermediate F->G DCE, RT H 3-Alkylaminopyrrolidin-2-one G->H NaBH(OAc)₃

Caption: Reaction pathways for the derivatization of this compound.

Experimental_Workflow A 1. Reagent Setup Dissolve this compound and base in anhydrous solvent. B 2. Electrophile Addition Add electrophile dropwise at specified temperature (e.g., 0 °C). A->B C 3. Reaction Stir mixture at room temperature. Monitor progress via TLC. B->C D 4. Quench & Workup Add water/aqueous solution. Extract with organic solvent. C->D E 5. Isolation Dry organic layer, filter, and concentrate via rotary evaporation. D->E F 6. Purification Purify crude product via column chromatography or recrystallization. E->F

Caption: General experimental workflow for synthesis.

Kinase_Inhibition_Pathway cluster_cell Cell ATP ATP Kinase Target Kinase (e.g., Abl, PI3K) P_Substrate Phosphorylated Substrate Kinase->P_Substrate Phosphorylation Substrate Substrate Protein Response Cellular Response (e.g., Proliferation) P_Substrate->Response Inhibitor 3-Substituted Pyrrolidin-2-one Derivative Inhibitor->Kinase Binding to ATP Pocket

Caption: Proposed mechanism of action for derivatives as kinase inhibitors.[3]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for N-Acylation with Acyl Chloride
  • Reaction: Synthesis of N-(2-oxo-pyrrolidin-3-yl)acetamide

  • Materials:

    • This compound hydrochloride (1.36 g, 10 mmol)

    • Triethylamine (TEA) (2.79 mL, 20 mmol)

    • Acetyl chloride (0.78 mL, 11 mmol)

    • Anhydrous Dichloromethane (DCM) (50 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (10 mmol) and anhydrous DCM (50 mL).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add triethylamine (20 mmol) to the suspension and stir for 15 minutes to liberate the free amine.

    • Electrophile Addition: Add acetyl chloride (11 mmol) dropwise to the stirring mixture over 10 minutes, ensuring the temperature remains below 5 °C.

    • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • Work-up: Quench the reaction by slowly adding 30 mL of water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution and 30 mL of brine.

    • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to yield the pure product.

Protocol 2: General Procedure for N-Sulfonylation
  • Reaction: Synthesis of N-(2-oxo-pyrrolidin-3-yl)-4-methylbenzenesulfonamide

  • Materials:

    • This compound (1.00 g, 10 mmol)

    • p-Toluenesulfonyl chloride (Tosyl chloride) (2.10 g, 11 mmol)

    • Pyridine (1.6 mL, 20 mmol)

    • Anhydrous Dichloromethane (DCM) (50 mL)

    • 1 M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: Dissolve this compound (10 mmol) in a mixture of anhydrous DCM (50 mL) and pyridine (20 mmol) in a 100 mL round-bottom flask with a magnetic stir bar.

    • Electrophile Addition: Add tosyl chloride (11 mmol) portion-wise at room temperature over 15 minutes.

    • Reaction: Stir the mixture at room temperature for 16 hours. Monitor completion by TLC.

    • Work-up: Transfer the reaction mixture to a separatory funnel and dilute with an additional 50 mL of DCM.

    • Wash the organic layer sequentially with 2 x 40 mL of 1 M HCl (to remove pyridine), 40 mL of water, and 40 mL of brine.

    • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired sulfonamide.

Protocol 3: General Procedure for Reductive Amination
  • Reaction: Synthesis of 3-(Benzylamino)pyrrolidin-2-one

  • Materials:

    • This compound (1.00 g, 10 mmol)

    • Benzaldehyde (1.02 mL, 10 mmol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.54 g, 12 mmol)

    • Anhydrous 1,2-Dichloroethane (DCE) (40 mL)

    • Acetic acid (0.1 mL, catalytic)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10 mmol), benzaldehyde (10 mmol), and anhydrous DCE (40 mL). Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Reduction: Add sodium triacetoxyborohydride (12 mmol) to the mixture in one portion.

    • Reaction: Seal the flask and stir the reaction at room temperature for 16 hours.

    • Work-up: Carefully quench the reaction by the slow addition of 40 mL of saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers and wash with brine (40 mL).

    • Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the pure secondary amine product.

References

Application Notes and Protocols for Utilizing the 3-Aminopyridin-2-one Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminopyridin-2-one scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its ability to form multiple hydrogen bonds with the kinase hinge region, coupled with synthetically accessible points for diversification, makes it an attractive starting point for fragment-based drug discovery and lead optimization. This document provides detailed application notes and experimental protocols for researchers interested in leveraging this scaffold to develop novel kinase inhibitors, with a focus on Interleukin-2 inducible T-cell kinase (Itk), Monopolar Spindle 1 (MPS1), and Aurora kinases. While the initial query mentioned the 3-aminopyrrolidin-2-one scaffold, the vast majority of published research focuses on the 3-aminopyridin-2-one core for targeting these kinases. A brief discussion on the this compound scaffold is included for clarity.

The 3-Aminopyridin-2-one Scaffold: A Versatile Hinge-Binder

The 3-aminopyridin-2-one core acts as an excellent bioisostere for other hinge-binding motifs. The exocyclic amine and the pyridinone nitrogen and oxygen atoms can participate in a network of hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[1] The C5 position of the pyridinone ring is a key vector for introducing substituents to enhance potency and selectivity by probing deeper into the ATP-binding pocket and interacting with kinase-specific residues.[2]

Targeted Kinase Signaling Pathways

Interleukin-2 inducible T-cell Kinase (Itk) Signaling

Itk is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling.[2] Upon TCR engagement, a cascade of phosphorylation events leads to the activation of Itk, which in turn phosphorylates and activates phospholipase C-γ1 (PLCγ1). Activated PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3), leading to downstream signaling events that culminate in T-cell activation, proliferation, and cytokine release. Dysregulation of Itk signaling is implicated in autoimmune diseases and T-cell malignancies, making it an attractive therapeutic target.

ITK_Signaling TCR TCR Engagement LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK Itk LAT_SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 phosphorylates PIP2 PIP2 PLCG1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC_MAPK PKC/MAPK Activation DAG->PKC_MAPK Transcription_Factors NFAT, NF-κB, AP-1 Activation Ca_flux->Transcription_Factors PKC_MAPK->Transcription_Factors Inhibitor 3-Aminopyridin-2-one Inhibitor Inhibitor->ITK

Simplified Itk Signaling Pathway and Inhibition.
MPS1 and Aurora Kinase Signaling in the Spindle Assembly Checkpoint

Monopolar Spindle 1 (MPS1) and Aurora kinases (A and B) are key regulators of mitosis, particularly the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before allowing the cell to enter anaphase.[3] MPS1 and Aurora B are critical for the establishment and maintenance of the SAC signal at unattached kinetochores. Inhibition of these kinases can lead to premature anaphase, chromosome missegregation, and ultimately, cell death, making them attractive targets for cancer therapy.[3]

SAC_Pathway cluster_kinetochore Unattached Kinetochore AuroraB Aurora B MPS1 MPS1 AuroraB->MPS1 recruits & activates KNL1 KNL1 MPS1->KNL1 phosphorylates MAD_BUB MAD1/2, BUB1/3/R1 KNL1->MAD_BUB recruits MCC Mitotic Checkpoint Complex (MCC) MAD_BUB->MCC assembles APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers Inhibitor 3-Aminopyridin-2-one Inhibitor Inhibitor->AuroraB Inhibitor->MPS1

Role of MPS1 and Aurora B in the Spindle Assembly Checkpoint.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative 3-aminopyridin-2-one derivatives against various kinases.

Table 1: Inhibition of Itk by 3-Aminopyridin-2-one Derivatives

CompoundModification at C5Ki (nM)[2]
1 H>10,000
2 4-Pyridyl7

Table 2: Inhibition of Mitotic Kinases by 3-Aminopyridin-2-one Derivatives

CompoundModification at C5MPS1 Ki (µM)[3]Aurora A Ki (µM)[3]Aurora B Ki (µM)[3]
3 1-Methyl-1H-pyrazol-4-yl1.80.230.17
4 4-Pyridyl0.82.50.4

Table 3: Selectivity Profile of a Representative 3-Aminopyridin-2-one Derivative (Compound 4)

Kinase% Inhibition at 10 µM[3]
MPS1 98
Aurora B 95
Aurora A 78
CHK1 65
PKA 55
AKT2 <50
CDK2 <50
SRC <50

Experimental Protocols

Synthesis of 3-Amino-5-aryl-pyridin-2(1H)-one Derivatives

The synthesis of the 3-aminopyridin-2-one scaffold and its derivatives typically involves a Suzuki cross-coupling reaction to install the desired aryl or heteroaryl group at the C5 position, followed by deprotection of a precursor.

Synthesis_Workflow start 5-Bromo-2-methoxypyridin-3-amine suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, base) start->suzuki intermediate 3-Amino-5-aryl-2-methoxypyridine suzuki->intermediate deprotection Deprotection (e.g., TMSI) intermediate->deprotection product 3-Amino-5-aryl-pyridin-2(1H)-one deprotection->product

General Synthetic Workflow.

Protocol 1: Suzuki Coupling

This protocol describes the synthesis of the 3-amino-5-aryl-2-methoxypyridine intermediate.

  • Reaction Setup: To a dry reaction vessel, add 5-bromo-2-methoxypyridin-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).

  • Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-amino-5-aryl-2-methoxypyridine intermediate.

Protocol 2: Deprotection

This protocol describes the conversion of the methoxypyridine intermediate to the final 3-aminopyridin-2-one product.

  • Reaction Setup: Dissolve the 3-amino-5-aryl-2-methoxypyridine intermediate (1.0 eq) in a suitable solvent such as anhydrous acetonitrile.

  • Reagent Addition: Add sodium iodide (3.0 eq) and trimethylsilyl chloride (TMSCl) (3.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by recrystallization or flash column chromatography to obtain the final 3-amino-5-aryl-pyridin-2(1H)-one.

Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds can be determined using various in vitro kinase assay formats. Below are example protocols for TR-FRET and ADP-Glo assays.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection compound_prep Prepare serial dilutions of inhibitor incubation Incubate kinase with inhibitor compound_prep->incubation reagent_prep Prepare kinase, substrate, and ATP solutions reagent_prep->incubation initiation Initiate reaction with ATP and substrate incubation->initiation reaction_run Allow reaction to proceed initiation->reaction_run detection_reagent Add detection reagent (e.g., TR-FRET antibody, ADP-Glo) reaction_run->detection_reagent readout Measure signal (Fluorescence or Luminescence) detection_reagent->readout data_analysis Data Analysis (IC50 determination) readout->data_analysis

General Kinase Inhibition Assay Workflow.

Protocol 3: TR-FRET Kinase Assay (e.g., for Itk)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate peptide.

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound in DMSO, then dilute further in the reaction buffer. Prepare solutions of the kinase (e.g., recombinant human Itk), a biotinylated substrate peptide, and ATP in the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, followed by the kinase solution. Incubate for 15-30 minutes at room temperature. Initiate the reaction by adding the substrate and ATP solution. Incubate for 60-120 minutes at room temperature.

  • Detection: Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC). Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 4: ADP-Glo™ Kinase Assay (e.g., for MPS1/Aurora Kinases)

This is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

  • Reagent Preparation: Prepare a kinase reaction buffer. Prepare serial dilutions of the test compound. Prepare solutions of the kinase (e.g., recombinant human MPS1 or Aurora B), a suitable substrate (e.g., a generic peptide substrate), and ATP.

  • Kinase Reaction: In a white 384-well plate, add the test compound, kinase, substrate, and ATP. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Note on the this compound Scaffold

While the user's initial query specified the this compound scaffold, a comprehensive literature search reveals that the 3-aminopyridin-2-one scaffold is predominantly utilized for the design of inhibitors against kinases such as Itk, MPS1, and Aurora. There is limited information on the use of the this compound scaffold for these specific targets. One study has explored the (S)-3-aminopyrrolidine scaffold for the development of dual Abl and PI3K inhibitors. Researchers interested in the this compound core may consider adapting synthetic and assay methodologies from related pyrrolidine-based inhibitors. However, for the kinases discussed in this document, the 3-aminopyridin-2-one scaffold is the more established and validated starting point.

Conclusion

The 3-aminopyridin-2-one scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors. Its favorable interactions with the kinase hinge region and amenability to synthetic modification allow for the generation of potent and selective inhibitors against a range of important therapeutic targets. The protocols and data presented in this document provide a solid foundation for researchers to initiate and advance their own discovery programs based on this privileged scaffold.

References

Application Notes and Protocols: Preparation and Evaluation of 3-Aminopyrrolidin-2-one Based Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The angiotensin-converting enzyme (ACE) is a key component of this system, catalyzing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and degrading the vasodilator bradykinin.[1][2][3] Inhibition of ACE is a clinically validated and highly effective strategy for managing hypertension and related cardiovascular disorders.[2][4] ACE inhibitors are typically designed to interact with the active site of the enzyme, which contains a zinc ion essential for catalysis.[4][5]

The design of novel ACE inhibitors often focuses on creating scaffolds that mimic the structure of ACE substrates. The 3-aminopyrrolidin-2-one core represents a constrained dipeptide mimic, a valuable starting point for developing potent and selective inhibitors. This document provides detailed protocols for the synthesis of a representative this compound based ACE inhibitor and for the subsequent evaluation of its inhibitory activity using an in vitro assay.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors exert their therapeutic effect by blocking the RAAS pathway. The diagram below illustrates the central role of ACE and the point of intervention for the inhibitors. By preventing the formation of Angiotensin II, these inhibitors lead to vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.[1][2]

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and point of inhibition.

Experimental Protocols

Protocol 1: Synthesis of a Representative (S)-1-((S)-3-mercapto-2-methylpropanoyl)-3-aminopyrrolidin-2-one

This protocol describes a plausible multi-step synthesis for a this compound based ACE inhibitor, incorporating a mercapto group for zinc binding, a feature of potent inhibitors like Captopril.[4] The synthesis starts from (S)-pyroglutamic acid.

Synthesis_Workflow Start (S)-Pyroglutamic Acid Step1 Step 1: N-Protection (Boc) Reagents: Boc₂O, DMAP, CH₂Cl₂ Start->Step1 Intermediate1 N-Boc-(S)-Pyroglutamic Acid Step1->Intermediate1 Step2 Step 2: Amide Formation Reagents: NH₄Cl, EDCI, HOBt, DIPEA, DMF Intermediate1->Step2 Intermediate2 N-Boc-(S)-Pyroglutamamide Step2->Intermediate2 Step3 Step 3: Hofmann Rearrangement Reagents: PhI(OAc)₂, Pyridine, H₂O/t-BuOH Intermediate2->Step3 Intermediate3 (S)-3-amino-1-(tert-butoxycarbonyl) -pyrrolidin-2-one Step3->Intermediate3 Step4 Step 4: Amide Coupling Reagents: (S)-3-(acetylthio)-2-methyl- propanoic acid, EDCI, HOBt, DIPEA, DMF Intermediate3->Step4 Intermediate4 Protected Thioester Intermediate Step4->Intermediate4 Step5 Step 5: Deprotection (TFA & Thiol) Reagents: TFA/CH₂Cl₂, then NH₄OH (aq) Intermediate4->Step5 FinalProduct Final Product: (S)-1-((S)-3-mercapto-2-methylpropanoyl) -3-aminopyrrolidin-2-one Step5->FinalProduct

Caption: Synthetic workflow for a representative this compound inhibitor.

Methodology:

  • Step 1: N-Protection of (S)-Pyroglutamic Acid

    • Dissolve (S)-pyroglutamic acid (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in dichloromethane (CH₂Cl₂).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor completion by TLC. Upon completion, wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-pyroglutamic acid.

  • Step 2: Amide Formation to N-Boc-(S)-Pyroglutamamide

    • Dissolve N-Boc-(S)-pyroglutamic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and ammonium chloride (NH₄Cl, 1.2 eq) in dimethylformamide (DMF).

    • Cool the mixture to 0 °C and add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.5 eq).

    • Stir at room temperature for 18 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the crude amide, which can be purified by column chromatography.

  • Step 3: Hofmann Rearrangement to the 3-Amino Core

    • Dissolve N-Boc-(S)-pyroglutamamide (1.0 eq) in a 1:1 mixture of water and t-butanol.

    • Add pyridine (1.5 eq) followed by (diacetoxyiodo)benzene (PhI(OAc)₂, 1.1 eq).

    • Heat the mixture to 60 °C for 4-6 hours until TLC indicates consumption of the starting material.

    • Cool the reaction, dilute with ethyl acetate, and wash with saturated Na₂S₂O₃ (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer, concentrate, and purify by chromatography to obtain (S)-3-amino-1-(tert-butoxycarbonyl)-pyrrolidin-2-one.

  • Step 4: Amide Coupling with Thio-acid Side Chain

    • Couple the product from Step 3 (1.0 eq) with (S)-3-(acetylthio)-2-methylpropanoic acid (1.1 eq) using standard peptide coupling conditions (EDCI/HOBt/DIPEA in DMF) as described in Step 2.

    • Work-up and purify the resulting protected thioester intermediate by column chromatography.

  • Step 5: Final Deprotection Steps

    • First, remove the Boc protecting group by dissolving the intermediate from Step 4 in a 1:1 mixture of trifluoroacetic acid (TFA) and CH₂Cl₂. Stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure.

    • Second, cleave the acetyl group from the thiol by dissolving the residue in methanol and treating with aqueous ammonium hydroxide (NH₄OH) under an inert atmosphere (N₂ or Ar) at 0 °C for 30 minutes.

    • Acidify the reaction mixture carefully with 1M HCl and extract the final product with ethyl acetate.

    • Purify the final compound by reverse-phase HPLC to yield the target inhibitor.

Protocol 2: In Vitro Fluorogenic ACE Inhibition Assay

This protocol describes a continuous kinetic assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against ACE. The assay uses a fluorogenic substrate that is cleaved by ACE to produce a fluorescent signal.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis ReagentPrep 1. Prepare Assay Buffer, ACE Solution, Substrate, and Inhibitor Dilutions PlatePrep 2. Prepare 96-well Plate (Control, Blank, Test Wells) ReagentPrep->PlatePrep AddInhibitor 3. Add Inhibitor Dilutions and ACE Solution to Wells PlatePrep->AddInhibitor Incubate 4. Pre-incubate at 37°C for 10 minutes AddInhibitor->Incubate AddSubstrate 5. Initiate Reaction by Adding Fluorogenic Substrate Incubate->AddSubstrate Measure 6. Measure Fluorescence Kinetics (e.g., Ex/Em = 320/420 nm) for 30-60 minutes AddSubstrate->Measure CalcRate 7. Calculate Reaction Rates (Slope of Fluorescence vs. Time) Measure->CalcRate CalcInhibition 8. Determine % Inhibition for each Inhibitor Concentration CalcRate->CalcInhibition PlotCurve 9. Plot % Inhibition vs. [Inhibitor] and Fit to a Sigmoidal Curve CalcInhibition->PlotCurve GetIC50 10. Determine IC₅₀ Value PlotCurve->GetIC50

Caption: Experimental workflow for the in vitro ACE inhibition assay.

Materials:

  • Angiotensin-Converting Enzyme (ACE), from rabbit lung or human recombinant.

  • Fluorogenic Substrate (e.g., Abz-Gly-p-Phe(NO₂)-Pro-OH).

  • Assay Buffer: 100 mM Tris-HCl, 300 mM NaCl, 10 µM ZnCl₂, pH 8.3.

  • Test compound (inhibitor) stock solution in DMSO or buffer.

  • 96-well black, opaque microplates.

  • Fluorescence microplate reader with temperature control.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of ACE (e.g., 10-20 mU/mL) in cold Assay Buffer. Keep on ice.

    • Prepare a stock solution of the fluorogenic substrate in DMF or DMSO, then dilute to the final working concentration (e.g., 0.1-0.5 mM) in Assay Buffer. Protect from light.

    • Prepare a serial dilution series of the test compound in Assay Buffer. Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Procedure:

    • Set up a 96-well plate with wells for blanks (no enzyme), controls (no inhibitor), and test samples (with inhibitor).

    • Add 40 µL of Assay Buffer to the blank wells.

    • Add 40 µL of the ACE working solution to the control and test wells.[1]

    • Add 10 µL of Assay Buffer to the control wells.

    • Add 10 µL of the corresponding inhibitor dilution to the test wells.

    • Add 10 µL of Assay Buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.[1]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate working solution to all wells.[1]

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 420 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.[1]

Data Presentation

Quantitative data from synthesis and biological evaluation should be systematically organized for clear interpretation and comparison.

Table 1: Representative Synthesis and Characterization Data (Note: This data is illustrative for the proposed synthetic protocol.)

StepProduct NameMolecular Weight ( g/mol )Yield (%)Physical StatePurity (HPLC, %)
1N-Boc-(S)-Pyroglutamic Acid229.2495White Solid>98
2N-Boc-(S)-Pyroglutamamide228.2582White Solid>97
3(S)-3-amino-1-(tert-butoxycarbonyl)-pyrrolidin-2-one200.2465Pale Yellow Oil>95
4Protected Thioester Intermediate387.4875Off-white Foam>95
5(S)-1-((S)-3-mercapto-2-methylpropanoyl)-3-aminopyrrolidin-2-one246.3340White Powder>99

Table 2: Comparative In Vitro ACE Inhibitory Activity (IC₅₀ Values)

CompoundScaffold TypeZinc-Binding GroupIC₅₀ (nM)Reference
CaptoprilProline DerivativeSulfhydryl (-SH)1.7 - 23[4]
Enalaprilat (active form of Enalapril)Proline Dipeptide MimicCarboxylate (-COOH)0.2 - 1.2[4]
LisinoprilProline Dipeptide MimicCarboxylate (-COOH)1.0 - 6.2[6]
Fosinoprilat (active form of Fosinopril)Proline DerivativePhosphinate (-PO₂H⁻)1.9 - 2.6[5]
Representative Compound (from Protocol 1) This compound Sulfhydryl (-SH) (Hypothetical) This work

References

Application Notes and Protocols: Synthesis of 2-Aminoquinolines from 3-Aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic pathway for the preparation of 2-aminoquinolines, valuable scaffolds in medicinal chemistry, utilizing 3-Aminopyrrolidin-2-one as a readily available starting material. As a direct conversion is not established in the literature, this protocol details a hypothetical multi-step sequence involving the ring-opening of the pyrrolidinone core to generate a key intermediate, followed by a classical Friedländer annulation to construct the quinoline ring system. Detailed experimental procedures, tabulated data for reaction parameters, and workflow diagrams are provided to guide researchers in the potential synthesis of these important heterocyclic compounds.

Introduction

2-Aminoquinoline derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their structural motif is a key component in numerous pharmaceutical agents. While various methods exist for the synthesis of quinolines, this protocol explores a novel, albeit hypothetical, route starting from this compound. This approach offers a potential strategy to access uniquely substituted 2-aminoquinolines derived from a chiral starting material.

The proposed synthetic strategy is divided into two main stages:

  • Ring-Opening of this compound: The initial step involves the hydrolytic or reductive cleavage of the lactam ring of this compound to yield a functionalized γ-amino acid derivative. Subsequent chemical modifications would then be employed to generate an o-aminoaryl ketone, a crucial precursor for the subsequent cyclization.

  • Friedländer Annulation: The synthesized o-aminoaryl ketone is then subjected to the Friedländer synthesis, a robust and widely used method for quinoline ring formation. This reaction involves the condensation of the o-aminoaryl ketone with a compound containing an α-methylene group, followed by an intramolecular cyclization and dehydration to afford the desired 2-aminoquinoline.

Proposed Synthetic Pathway

Synthetic_Pathway Start This compound Intermediate1 γ,α-Diaminobutyric Acid Derivative Start->Intermediate1 Ring Opening Intermediate2 o-Aminoaryl Ketone Precursor Intermediate1->Intermediate2 Functional Group Manipulation Product 2-Aminoquinoline Derivative Intermediate2->Product Friedländer Annulation Reagent α-Methylene Ketone Reagent->Product

Caption: Proposed synthetic route from this compound to a 2-aminoquinoline derivative.

Experimental Protocols

Stage 1: Synthesis of o-Aminoaryl Ketone Precursor from this compound (Hypothetical)

This stage outlines a conceptual multi-step process. The conditions provided are based on general procedures for similar transformations and would require optimization.

Step 1.1: Hydrolytic Ring Opening of this compound

  • Objective: To hydrolyze the lactam ring to form a γ,α-diaminobutyric acid derivative.

  • Procedure:

    • To a solution of this compound (1.0 eq) in 6 M aqueous HCl (10 mL/g), add the mixture to a round-bottom flask equipped with a reflux condenser.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the excess HCl and water.

    • The resulting crude γ,α-diaminobutyric acid hydrochloride can be used in the next step without further purification or can be purified by recrystallization.

Step 1.2: Protection of the Amino Groups

  • Objective: To selectively protect the two amino groups to allow for further functionalization.

  • Procedure:

    • Dissolve the crude γ,α-diaminobutyric acid hydrochloride (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add a base, such as sodium bicarbonate (2.5 eq), to neutralize the hydrochloride salt.

    • Add a protecting group reagent, for example, Di-tert-butyl dicarbonate (Boc)2O (2.2 eq), portion-wise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the di-Boc protected intermediate by column chromatography.

Step 1.3: Conversion to an o-Aminoaryl Ketone Precursor

  • Objective: To convert the protected amino acid into an o-aminoaryl ketone. This is a challenging transformation that could be approached in several ways, one of which is outlined below.

  • Procedure (Conceptual):

    • Activate the carboxylic acid of the di-Boc protected γ,α-diaminobutyric acid (1.0 eq) using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or by converting it to an acid chloride with thionyl chloride.

    • In a separate flask, prepare a suitable organometallic reagent, for instance, a Grignard reagent derived from a protected o-bromoaniline derivative.

    • Add the activated carboxylic acid derivative dropwise to the solution of the organometallic reagent at a low temperature (e.g., -78 °C) under an inert atmosphere.

    • Allow the reaction to proceed for several hours, then quench carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, and purify by column chromatography to obtain the protected o-aminoaryl ketone.

    • Deprotect the amino groups using standard conditions (e.g., trifluoroacetic acid for Boc groups) to yield the desired o-aminoaryl ketone.

Stage 2: Friedländer Annulation for 2-Aminoquinoline Synthesis

This stage utilizes the well-established Friedländer synthesis.[1][2][3][4]

  • Objective: To construct the quinoline ring from the o-aminoaryl ketone.

  • Procedure:

    • In a round-bottom flask, dissolve the o-aminoaryl ketone (1.0 eq) and a ketone possessing an α-methylene group (e.g., acetone, ethyl acetoacetate; 1.1 eq) in a suitable solvent like ethanol or toluene.[2]

    • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine, sodium hydroxide).[2][4]

    • Heat the reaction mixture to reflux for 4-12 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization to afford the 2-aminoquinoline derivative.

Data Presentation

The following table summarizes typical reaction conditions for the Friedländer annulation based on literature precedents. The conditions for Stage 1 are hypothetical and would require experimental determination.

Parameter Step 2: Friedländer Annulation
Starting Materials o-Aminoaryl ketone, α-Methylene ketone
Catalyst p-Toluenesulfonic acid, Piperidine, NaOH, KOH[2][4]
Solvent Ethanol, Toluene, DMF[2]
Temperature (°C) 80 - 150 (Reflux)[2][4]
Reaction Time (h) 4 - 24
Typical Yield (%) 60 - 95 (highly substrate dependent)

Visualizations

Experimental Workflow

Experimental_Workflow cluster_stage1 Stage 1: o-Aminoaryl Ketone Synthesis cluster_stage2 Stage 2: Quinoline Formation A 1. Ring Opening of This compound B 2. Protection of Amino Groups A->B C 3. Conversion to o-Aminoaryl Ketone B->C D 4. Deprotection C->D E 5. Friedländer Annulation D->E F 6. Purification E->F

Caption: A multi-stage workflow for the proposed synthesis of 2-aminoquinolines.

Potential Biological Signaling Pathway Modulation

2-Aminoquinoline derivatives have been reported to interact with various biological targets, including protein kinases. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be modulated by a 2-aminoquinoline-based inhibitor.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Downstream Kinase (e.g., PI3K, Akt) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Leads to Inhibitor 2-Aminoquinoline Inhibitor Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a 2-aminoquinoline derivative.

Conclusion

The presented application notes provide a detailed, albeit hypothetical, framework for the synthesis of 2-aminoquinolines from this compound. While the initial ring-opening and functionalization steps require experimental validation and optimization, the subsequent Friedländer annulation is a well-established and reliable method for the construction of the quinoline core. This proposed route offers a potential avenue for the discovery of novel 2-aminoquinoline derivatives with potential applications in drug development and other scientific research areas. Researchers are encouraged to use this document as a guide for further exploration and development of this synthetic strategy.

References

Application of 3-Aminopyrrolidin-2-one in the Synthesis of MCH-1R Antagonists: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCH-1R) has emerged as a significant therapeutic target for the management of obesity and other metabolic disorders due to its crucial role in the regulation of energy homeostasis and feeding behavior. The development of small molecule antagonists for MCH-1R is a key focus in medicinal chemistry. This document provides detailed application notes and protocols on the use of 3-aminopyrrolidin-2-one as a versatile scaffold in the synthesis of potent MCH-1R antagonists, with a particular focus on the highly potent derivative, (R)-3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)-pyrrolidin-3-yl)benzamide.

MCH-1R Signaling Pathway

The MCH-1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through Gαi and Gαq proteins. Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), the receptor initiates downstream signaling cascades. Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, activation of the Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events ultimately modulate neuronal activity and regulate energy balance.

MCH1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MCH MCH MCH1R MCH-1R MCH->MCH1R binds G_protein Gαi/Gαq MCH1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC activates (Gαq) cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ATP ATP ATP->cAMP converts Neuronal_Activity Modulation of Neuronal Activity & Energy Balance cAMP->Neuronal_Activity regulates Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Cytosolic Ca²⁺ Ca2_ER->Ca2_cyto ERK ERK Ca2_cyto->ERK activates PKC->ERK activates ERK->Neuronal_Activity regulates

Caption: MCH-1 Receptor Signaling Cascade.

Synthesis of MCH-1R Antagonists from this compound

The synthesis of potent MCH-1R antagonists, such as (R)-3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)-pyrrolidin-3-yl)benzamide, can be achieved from this compound through a multi-step process. The general workflow involves the reduction of the lactam functionality, followed by N-alkylation and subsequent amide coupling.

Synthesis_Workflow cluster_synthesis Synthetic Workflow start This compound step1 Lactam Reduction (e.g., LiAlH₄) start->step1 intermediate1 3-Aminopyrrolidine step1->intermediate1 step2 Reductive Amination (Naphthaldehyde, NaBH(OAc)₃) intermediate1->step2 intermediate2 3-Amino-1-(naphthalen-2-ylmethyl)pyrrolidine step2->intermediate2 step3 Amide Coupling (3,5-Dimethoxybenzoic acid, HATU, DIPEA) intermediate2->step3 product Target MCH-1R Antagonist step3->product

Caption: General synthetic workflow for MCH-1R antagonists.

Experimental Protocols

Protocol 1: Synthesis of (R)-3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)-pyrrolidin-3-yl)benzamide

This protocol outlines a plausible synthetic route adapted from literature procedures.

Step 1: Reduction of (R)-3-amino-pyrrolidin-2-one to (R)-3-aminopyrrolidine

  • To a solution of (R)-3-aminopiperidin-2-one hydrochloride in tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄) (1.6 equivalents) at approximately 35°C.

  • Heat the reaction mixture to a temperature between 58°C and 60°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully quench with water and aqueous sodium hydroxide.

  • Filter the resulting precipitate and concentrate the filtrate under reduced pressure to obtain (R)-3-aminopyrrolidine.

Step 2: Reductive Amination to form (R)-3-amino-1-(naphthalen-2-ylmethyl)pyrrolidine

  • Dissolve (R)-3-aminopyrrolidine and 2-naphthaldehyde in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to the mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 3: Amide Coupling to yield the final product

  • To a solution of (R)-3-amino-1-(naphthalen-2-ylmethyl)pyrrolidine and 3,5-dimethoxybenzoic acid in a solvent like dimethylformamide (DMF), add an amide coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature until the starting materials are consumed.

  • Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (R)-3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)-pyrrolidin-3-yl)benzamide.

Protocol 2: MCH-1R Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the synthesized compounds for the MCH-1R.

Materials:

  • HEK293 cells stably expressing human MCH-1R

  • Membrane preparation from these cells

  • Radioligand: [¹²⁵I]-MCH

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Test compounds dissolved in DMSO

  • 96-well filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, combine the MCH-1R membrane preparation (5-10 µg protein/well), a fixed concentration of [¹²⁵I]-MCH (at its Kd), and varying concentrations of the test compound.

  • For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled MCH (e.g., 1 µM).

  • Incubate the plate for 90-120 minutes at room temperature with gentle agitation.

  • Terminate the binding by rapid vacuum filtration through the pre-soaked filter plate using a cell harvester.

  • Wash the filters 3-4 times with ice-cold wash buffer.

  • Dry the filters, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

  • Calculate the IC₅₀ value by non-linear regression of the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 3: MCH-1R Functional cAMP Assay

This assay measures the ability of the antagonists to block the MCH-induced inhibition of cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing human MCH-1R

  • Assay medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)

  • Forskolin

  • MCH

  • Test compounds dissolved in DMSO

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Seed the MCH-1R expressing cells in a 96-well plate and grow to confluency.

  • Wash the cells with assay medium.

  • Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of MCH (e.g., EC₈₀) in the presence of forskolin for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Determine the IC₅₀ values by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Data

The following table summarizes the binding affinities of a series of 3-aminopyrrolidine derivatives as MCH-1R antagonists.

Compound IDR1 (Benzoyl substitution)R2 (N-substituent)StereochemistryKi (nM)[1]
10a 3,5-dimethoxynaphthalen-2-ylmethylRacemic15
10b 3,5-dichloronaphthalen-2-ylmethylRacemic25
10c 4-methoxynaphthalen-2-ylmethylRacemic120
10d 4-chloronaphthalen-2-ylmethylRacemic80
10e Hnaphthalen-2-ylmethylRacemic>1000
10f 3,5-dimethoxybenzylRacemic150
10g 3,5-dimethoxy4-chlorobenzylRacemic50
10h 3,5-dimethoxy3,4-dichlorobenzylRacemic30
10i 3,5-dimethoxynaphthalen-2-ylmethyl(R)7
10j 3,5-dimethoxynaphthalen-2-ylmethyl(S)35

SAR Insights:

  • Benzoyl Substitution (R1): Electron-donating groups at the 3 and 5 positions of the benzoyl ring, such as dimethoxy, significantly enhance binding affinity. Dichloro substitution also provides potent antagonists. A single methoxy or chloro group at the 4-position leads to a decrease in potency, and an unsubstituted benzoyl ring results in a loss of activity.

  • N-substituent (R2): A bulky, lipophilic group such as naphthalen-2-ylmethyl is optimal for high affinity. Smaller or less lipophilic substituents like benzyl or substituted benzyl groups result in reduced potency.

  • Stereochemistry: The (R)-enantiomer of the 3-aminopyrrolidine core is significantly more potent than the (S)-enantiomer, highlighting the stereospecificity of the binding interaction.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of potent and selective MCH-1R antagonists. The synthetic route involving lactam reduction, N-alkylation, and amide coupling provides a flexible approach to generate a diverse range of analogs for SAR studies. The detailed protocols and SAR data presented herein offer a comprehensive guide for researchers engaged in the discovery and development of novel therapeutics targeting the MCH-1 receptor.

References

Application Notes and Protocols for Multi-Component Reactions in Pyrrolidinone Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of a wide array of biologically active compounds.[1][2] These five-membered nitrogen-containing heterocycles are integral to numerous pharmaceuticals and natural products, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant properties.[1][2] The synthesis of functionalized pyrrolidinone derivatives is, therefore, a significant focus in drug discovery and development.

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex pyrrolidinone derivatives.[3][4] By combining three or more starting materials in a single, one-pot operation, MCRs offer substantial advantages over traditional linear synthetic routes. These benefits include higher atom and step economy, reduced generation of chemical waste, and operational simplicity, making them particularly well-suited for the rapid generation of compound libraries for high-throughput screening.[5][6]

This document provides detailed application notes and experimental protocols for key multi-component reactions utilized in the synthesis of pyrrolidinone derivatives, with a focus on the Ugi and Passerini reactions, and the [3+2] cycloaddition of azomethine ylides.

Featured Multi-Component Reactions

Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a cornerstone of MCR chemistry, enabling the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7][8] By employing starting materials with appropriate functionalities, this reaction can be ingeniously adapted to yield pyrrolidinone rings through a post-condensation cyclization step.

General Reaction Scheme:

Ugi_Reaction Reactants Aldehyde + Amine + Carboxylic Acid + Isocyanide Intermediate Ugi Adduct (α-acylamino amide) Reactants->Intermediate Ugi-4CR Product Pyrrolidinone Derivative Intermediate->Product Intramolecular Cyclization

Caption: General workflow for pyrrolidinone synthesis via the Ugi reaction.

Mechanism of the Ugi Reaction for Pyrrolidinone Formation:

The Ugi reaction proceeds through the initial formation of an imine from the aldehyde and amine.[8] This is followed by the addition of the isocyanide and the carboxylic acid to form a nitrilium ion intermediate, which then undergoes a Mumm rearrangement to yield the stable α-acylamino amide adduct.[7][8] When one of the starting materials contains a tethered functional group, a subsequent intramolecular cyclization can occur to form the pyrrolidinone ring.

Ugi_Mechanism A Aldehyde + Amine B Imine Formation A->B C Iminium Ion B->C D Isocyanide Attack C->D + Isocyanide E Nitrilium Ion Intermediate D->E F Carboxylate Addition E->F + Carboxylate G O-acyl-isoamide Intermediate F->G H Mumm Rearrangement G->H I Ugi Adduct H->I J Intramolecular Cyclization I->J K Pyrrolidinone J->K Passerini_Reaction Reactants Carbonyl + Carboxylic Acid + Isocyanide Intermediate Passerini Adduct (α-acyloxy amide) Reactants->Intermediate Passerini-3CR Product Pyrrolidinone Derivative Intermediate->Product Post-Passerini Transformation Passerini_Mechanism A Carbonyl + Carboxylic Acid B H-bonded Complex A->B C Isocyanide Addition B->C + Isocyanide D Nitrilium Ion Intermediate C->D E Carboxylate Trapping D->E F Intermediate Adduct E->F G Acyl Transfer F->G H Passerini Product G->H I Cyclization H->I J Pyrrolidinone I->J Cycloaddition_Reaction Reactants α-Amino Acid/Ester + Aldehyde/Ketone + Dipolarophile Intermediate Azomethine Ylide Reactants->Intermediate In situ generation Product Pyrrolidinone Derivative Intermediate->Product [3+2] Cycloaddition Ugi_Workflow Start Resin-bound Glutamic Acid Step1 Fmoc Deprotection Start->Step1 Step2 Add Aldehyde and Amine Step1->Step2 Step3 Add Isocyanide Step2->Step3 Step4 Reaction at 65°C Step3->Step4 Step5 Wash Resin Step4->Step5 End Ugi Product on Resin Step5->End

References

Application Note and Protocol: High-Performance Liquid Chromatography Analysis of 3-Aminopyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminopyrrolidine and its salts are important intermediates in the synthesis of various pharmaceutical compounds.[1] Accurate and reliable analytical methods are crucial for quality control during the manufacturing process. A significant challenge in the analysis of 3-aminopyrrolidine hydrochloride is its lack of a strong ultraviolet (UV) chromophore, which makes direct detection by conventional HPLC-UV methods difficult and inaccurate.[1] To overcome this limitation, a pre-column derivatization technique is employed. This method involves reacting 3-aminopyrrolidine hydrochloride with a derivatizing agent to introduce a UV-active moiety, allowing for sensitive and accurate quantification by reverse-phase HPLC.

This application note details a validated HPLC method for the analysis of 3-aminopyrrolidine hydrochloride using pre-column derivatization with di-tert-butyl dicarbonate (Boc anhydride).

Principle

The primary amine group of 3-aminopyrrolidine reacts with Boc anhydride in the presence of a base to form a Boc-protected derivative, Boc-3-aminopyrrolidine. This derivative possesses a carbamate group that exhibits significant UV absorbance, enabling its detection by an HPLC UV detector.[1] The purity of 3-aminopyrrolidine hydrochloride is then determined by calculating the peak area of the derivatized product using the area normalization method.[1]

Experimental Protocols

1. Materials and Reagents

  • 3-Aminopyrrolidine Hydrochloride Sample

  • Boc Anhydride (Di-tert-butyl dicarbonate)

  • Triethylamine

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Potassium Dihydrogen Phosphate

  • Ortho-phosphoric acid (for pH adjustment)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard high-performance liquid chromatography system equipped with a UV detector.

  • Chromatographic Column: Phenomenex® C18 Gemini® or equivalent (e.g., ordinary reversed-phase C18 column).[1][2]

  • Mobile Phase: A mixture of aqueous potassium dihydrogen phosphate buffer (pH 2-3) and methanol. A typical composition is Water:Methanol (25:75 v/v).[1]

  • Flow Rate: 0.8 - 1.0 mL/min.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 25 °C.[1]

3. Standard and Sample Preparation

3.1. Pre-column Derivatization Procedure

  • Accurately weigh the 3-aminopyrrolidine hydrochloride sample.

  • Dissolve the sample in methanol.

  • Add triethylamine and Boc anhydride to the solution. The molar ratio of 3-aminopyrrolidine hydrochloride: methanol: triethylamine: Boc anhydride should be approximately 1:4:3:1.2.[1]

  • Allow the reaction to proceed to completion to form Boc-3-aminopyrrolidine.

3.2. Sample Solution Preparation for HPLC Analysis

  • Take the resulting solution containing Boc-3-aminopyrrolidine.

  • Dilute the solution with the aqueous phase of the mobile phase (potassium dihydrogen phosphate buffer, pH 2-3) to achieve a final concentration of 0.4-0.6 mg/mL.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following table summarizes the key parameters and typical results for the HPLC analysis of derivatized 3-aminopyrrolidine hydrochloride.

ParameterValue
Chromatographic Column Phenomenex® C18 Gemini®
Mobile Phase Water:Methanol (25:75 v/v)
Flow Rate 0.8 - 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 25 °C
Injection Volume 10 µL
Typical Purity Result 99.86%
Detected Impurities 0.06% and 0.08%

Method Validation Summary

A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness.

Validation ParameterTypical Acceptance Criteria
Specificity No interference from blank or placebo at the retention time of the analyte peak.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery between 98.0% and 102.0%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%
Intermediate Precision RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10:1

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 3-Aminopyrrolidine HCl Sample Derivatization Pre-column Derivatization (with Boc Anhydride) Sample->Derivatization Methanol, Triethylamine Dilution Dilution to 0.4-0.6 mg/mL Derivatization->Dilution Aqueous Buffer Filtration Filtration (0.45 µm) Dilution->Filtration Injection Inject 10 µL into HPLC Filtration->Injection Separation C18 Column Separation (Mobile Phase: Water/Methanol) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area Normalization) Integration->Calculation Result Final Purity Report Calculation->Result

Caption: Experimental workflow for the HPLC analysis of 3-aminopyrrolidine hydrochloride.

Logical_Relationships cluster_method Analytical Method cluster_hplc_params Key HPLC Parameters Analyte 3-Aminopyrrolidine HCl (No UV Chromophore) Derivatization Derivatization (Boc Anhydride) Analyte->Derivatization Derivative Boc-3-Aminopyrrolidine (UV Active) Derivatization->Derivative Column C18 Column Derivative->Column Separation Detection UV Detector (210 nm) Column->Detection Elution MobilePhase Mobile Phase (Water/Methanol) MobilePhase->Column Quantification Quantification (Area Normalization) Detection->Quantification

Caption: Logical relationships in the HPLC analysis of 3-aminopyrrolidine hydrochloride.

The described pre-column derivatization HPLC method provides a reliable and sensitive approach for the quantitative analysis of 3-aminopyrrolidine hydrochloride. This method is suitable for purity testing and quality control in pharmaceutical development and manufacturing. The use of a common derivatizing agent and standard reversed-phase HPLC instrumentation makes this method accessible and practical for most analytical laboratories.

References

Troubleshooting & Optimization

Troubleshooting low yield in 3-Aminopyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Aminopyrrolidin-2-one, with a primary focus on addressing issues related to low yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Several synthetic pathways have been established for the synthesis of this compound. The choice of route often depends on the availability of starting materials, desired stereochemistry, and scalability. Key approaches include:

  • From L-Glutamic Acid: This is a common starting material. The synthesis involves the cyclization of L-glutamic acid to pyroglutamic acid, followed by a series of transformations to introduce the amino group at the 3-position. This route is advantageous for producing enantiomerically pure product.

  • From 2,4-Diaminobutyric Acid: Direct cyclization of 2,4-diaminobutyric acid or its derivatives can yield this compound. The challenge often lies in achieving selective cyclization to the five-membered lactam ring.[1]

  • Via Hofmann Rearrangement: This method involves the Hofmann rearrangement of a succinamide derivative. A nitrile group can be hydrolyzed to a carboxamide, which then undergoes rearrangement to form the 3-amino group.[2]

  • From Succinimide Derivatives: Succinimide can be functionalized at the 3-position, followed by reduction and other transformations to introduce the amino group and form the pyrrolidinone ring.

Q2: I am experiencing a very low yield. What are the most likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors. The most common culprits include:

  • Incomplete Cyclization: The lactam ring formation can be a challenging step. Inadequate reaction temperature, incorrect choice of solvent, or an inefficient catalyst can lead to incomplete conversion of the starting material.

  • Side Reactions: Several side reactions can compete with the desired product formation, leading to a complex reaction mixture and reduced yield. Common side reactions include polymerization, elimination, and the formation of alternative ring structures.

  • Product Degradation: The this compound product may be unstable under the reaction or workup conditions. The presence of strong acids or bases, or elevated temperatures, can lead to hydrolysis of the lactam ring or other degradation pathways.

  • Purification Losses: The product can be lost during the workup and purification stages, especially if it has high polarity or is difficult to separate from byproducts.

Q3: How can I monitor the progress of my reaction effectively?

A3: Effective reaction monitoring is crucial for optimizing the reaction time and maximizing the yield. Thin-Layer Chromatography (TLC) is a simple and effective technique for tracking the consumption of starting materials and the formation of the product. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to quantify the components of the reaction mixture.[3][4] Online monitoring using simultaneous NMR and HPLC can provide real-time data to expedite process development and understanding.[3]

Q4: What are the best practices for purifying crude this compound?

A4: The purification of this compound often requires chromatographic techniques due to its polarity.

  • Column Chromatography: Silica gel column chromatography is a common method for purification.[5][6] A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or ethanol) is typically employed. The polarity of the eluent is gradually increased to first elute less polar impurities and then the desired product.

  • Crystallization: If a crystalline solid is obtained, recrystallization can be an effective final purification step. The choice of solvent is critical and may require some experimentation. It is also possible to form a salt of the amine (e.g., hydrochloride) to facilitate crystallization and improve stability.[7][8]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues leading to low yields in the synthesis of this compound.

Problem 1: Low Conversion of Starting Material

Symptoms:

  • TLC/HPLC analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the product is low, but the purity of the isolated product is high.

Potential Causes & Solutions:

Potential CauseRecommended ActionRationale
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature incrementally while monitoring the reaction progress by TLC/HPLC.The activation energy for the cyclization or other key steps may not be reached under the initial conditions.
Ineffective Catalyst or Reagent Ensure the catalyst or reagents are fresh and of high purity. Consider trying a different catalyst or a higher catalyst loading.Deactivated or impure catalysts/reagents will have lower activity.
Poor Solubility of Starting Material Choose a solvent in which the starting material is more soluble at the reaction temperature. Consider using a co-solvent system.Poor solubility can limit the effective concentration of the reactant in the solution, slowing down the reaction rate.
Reversible Reaction If the reaction is reversible, consider using techniques to remove a byproduct (e.g., water via a Dean-Stark trap) to drive the equilibrium towards the product.Le Chatelier's principle states that removing a product will shift the equilibrium to favor the forward reaction.
Problem 2: Formation of Multiple Byproducts

Symptoms:

  • TLC/HPLC analysis shows multiple spots/peaks in addition to the starting material and product.

  • The isolated yield is low, and the product is difficult to purify.

Potential Causes & Solutions:

Potential CauseRecommended ActionRationale
Side Reactions (e.g., Elimination, Polymerization) Lower the reaction temperature. Use a more dilute solution. Add reagents slowly to the reaction mixture.Higher temperatures and concentrations can favor side reactions with higher activation energies or those that are bimolecular.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. In some cases, using a slight excess of one reactant can suppress the formation of certain byproducts.The ratio of reactants can significantly influence the reaction pathway and the formation of undesired products.
Presence of Impurities in Starting Materials Purify the starting materials before use.Impurities can act as catalysts for side reactions or participate in undesired transformations.
Air or Moisture Sensitivity Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents.Some intermediates or reagents may be sensitive to oxygen or water, leading to decomposition or side reactions.

Experimental Protocols

Key Synthetic Strategy: Cyclization of a Diamino Acid Derivative

A common strategy for synthesizing this compound involves the cyclization of a protected 2,4-diaminobutyric acid derivative. The following is a generalized protocol.

Step 1: Protection of Amino Groups

  • Dissolve 2,4-diaminobutyric acid in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base (e.g., sodium hydroxide) to adjust the pH.

  • Add a protecting group reagent (e.g., Boc-anhydride or Cbz-chloride) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until the protection is complete (monitor by TLC).

  • Work up the reaction by extraction and purify the protected diamino acid.

Step 2: Activation of the Carboxylic Acid

  • Dissolve the protected diamino acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Add a coupling agent (e.g., DCC, EDC) and an activator (e.g., NHS, HOBt).

  • Stir the reaction mixture at room temperature until the activation is complete.

Step 3: Intramolecular Cyclization

  • The activated carboxylic acid will undergo intramolecular cyclization to form the protected this compound. This may occur in the same pot or require a separate step with adjusted conditions (e.g., heating).

  • Monitor the formation of the lactam by TLC or HPLC.

Step 4: Deprotection

  • Dissolve the protected this compound in a suitable solvent.

  • Add the appropriate deprotection reagent (e.g., trifluoroacetic acid for Boc groups, or H₂/Pd-C for Cbz groups).

  • Stir the reaction until deprotection is complete.

  • Work up and purify the final product, this compound.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a Related Pyrrolin-2-one Synthesis

Note: This data is for the synthesis of a polysubstituted 3-hydroxy-3-pyrroline-2-one and is provided as an illustrative example of how reaction parameters can be optimized. Similar optimization studies are recommended for the specific synthesis of this compound.

EntryReactant A (equiv.)Reactant B (equiv.)Reactant C (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1111EthanolRoom Temp842
2112EthanolRoom Temp886
31.511EthanolRoom Temp837
411.51EthanolRoom Temp838
5111Dioxane5012Low
6111THFRoom Temp24Low

Data adapted from a study on the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion check_byproducts Analyze for Byproducts (TLC/HPLC/NMR) check_conversion->check_byproducts Complete low_conversion Low Conversion check_conversion->low_conversion Incomplete high_byproducts Significant Byproducts check_byproducts->high_byproducts Yes optimize_purification Optimize Purification: - Different Chromatography Conditions - Recrystallization - Salt Formation check_byproducts->optimize_purification No optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Change Solvent - Increase Catalyst Loading low_conversion->optimize_conditions modify_reaction Modify Reaction Strategy: - Lower Temperature - Adjust Stoichiometry - Use Anhydrous Conditions high_byproducts->modify_reaction end Improved Yield optimize_conditions->end optimize_purification->end modify_reaction->end

Troubleshooting workflow for low yield.
General Synthetic Pathway from a Diamino Acid

This diagram outlines the key steps in the synthesis of this compound starting from a protected 2,4-diaminobutyric acid derivative.

SyntheticPathway cluster_0 Synthesis of this compound start Protected 2,4-Diaminobutyric Acid activated Activated Carboxylic Acid start->activated Coupling Agent (e.g., DCC, EDC) cyclized Protected this compound activated->cyclized Intramolecular Cyclization product This compound cyclized->product Deprotection (e.g., TFA, H₂/Pd-C)

References

Technical Support Center: Diastereoselective 3-Pyrrolin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve diastereoselectivity in the synthesis of 3-pyrrolin-2-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling diastereoselectivity in 3-pyrrolin-2-one synthesis?

A1: The main strategies to control diastereoselectivity involve influencing the energy of the diastereomeric transition states. This can be broadly categorized into three approaches:

  • Substrate Control: Utilizing the inherent stereochemistry of the starting materials to direct the formation of a new stereocenter. The steric bulk of substituents on the reactants can dictate the facial selectivity of the reaction.[1]

  • Auxiliary Control: Temporarily attaching a chiral auxiliary to a prochiral substrate.[2] This auxiliary provides a strong steric bias, directing the approach of reagents to one face of the molecule.[2] Evans' oxazolidinones are a classic example used in various asymmetric reactions.[3]

  • Catalyst Control: Employing a chiral catalyst, such as a Lewis acid or an organocatalyst, to create a chiral environment around the reactants.[4] This environment favors the formation of one diastereomeric transition state over the other. Chiral phosphoric acids and metal complexes with chiral ligands are commonly used.[4][5]

Q2: How does the choice of Lewis acid affect the diastereoselectivity of a [3+2] cycloaddition to form a pyrrolinone core?

A2: The Lewis acid plays a critical role by coordinating to the reactants, which influences their conformation and electronic properties, thereby affecting the transition state geometry. In the formal [3+2] cycloaddition of chiral N-2-acetamidoacrylyl oxazolidinones with indoles, for instance, tin(IV) chloride (SnCl₄) was found to be optimal.[3] It is believed to act through bidentate coordination, activating the acetamide acrylate and leading to high exo-selectivity.[3] Screening different Lewis acids is a common optimization step, as their size and Lewis acidity can dramatically alter the diastereomeric ratio (d.r.).[4]

Q3: Can reaction temperature be used to control diastereoselectivity?

A3: Yes, temperature is a critical parameter. Lowering the reaction temperature often enhances diastereoselectivity.[4][6] This is because the difference in activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT). Consequently, the reaction is more likely to proceed through the lower energy pathway, leading to a higher proportion of the thermodynamically favored diastereomer.[4] For example, conducting reactions at temperatures ranging from 0 °C to -78 °C is a standard strategy to improve the d.r.[3][6]

Troubleshooting Guide

Problem: My reaction shows a poor diastereomeric ratio (d.r.), for example, less than 5:1.

This common issue can stem from several factors related to reaction conditions and reagents. The following workflow and Q&A guide can help you diagnose and solve the problem.

G cluster_0 Troubleshooting Low Diastereoselectivity start Observed: Poor d.r. (e.g., < 5:1) temp_check Is the reaction run at a low temperature? start->temp_check temp_action Action: Lower Temperature (e.g., 0°C to -78°C) temp_check->temp_action No solvent_reagent_review Review Solvent & Catalyst/Reagent temp_check->solvent_reagent_review Yes temp_action->solvent_reagent_review solvent_action Action: Screen Solvents (Vary polarity/coordination) solvent_reagent_review->solvent_action catalyst_action Action: Screen Catalysts/Auxiliaries (Vary Lewis Acid, Ligand, or Chiral Auxiliary) solvent_reagent_review->catalyst_action purity_check Action: Verify Reagent Purity (Ensure anhydrous conditions) solvent_reagent_review->purity_check

Caption: Workflow for troubleshooting poor diastereoselectivity.

Q: I've lowered the temperature, but the diastereoselectivity is still poor. What should I try next?

A: If lowering the temperature is insufficient, the next steps involve systematically evaluating your reagents and other reaction conditions:

  • Solvent Screening: The solvent can significantly influence the transition state geometry through polarity and coordination effects.[4] Experiment with a range of both polar and non-polar aprotic solvents (e.g., CH₂Cl₂, THF, Toluene, Dioxane). A change in solvent can dramatically alter the d.r.[4]

  • Catalyst/Lewis Acid Modification: If you are using a catalyst, its nature is crucial.[4] For Lewis acid-catalyzed reactions, screen alternatives with different steric and electronic properties (e.g., SnCl₄, TiCl₄, Yb(OTf)₃, Sc(OTf)₃).[3][6] For asymmetric catalysis, screen different chiral ligands or organocatalysts.[4]

  • Chiral Auxiliary Modification: If using a chiral auxiliary, its steric bulk is a key factor. Auxiliaries like (4S)-isopropyl-, phenyl-, and tert-butyl-2-oxazolidinones can offer different levels of stereochemical induction.[3] Consider switching to a bulkier or electronically different auxiliary.

  • Reagent Purity: Ensure all reagents and solvents are pure and, critically, anhydrous.[6] Trace amounts of water can hydrolyze or deactivate Lewis acids, leading to a loss of stereocontrol.[6] Performing reactions under a dry, inert atmosphere (N₂ or Ar) is essential.

Data Presentation: Comparison of Diastereoselective Methods

The following tables summarize quantitative data from selected high-diastereoselectivity syntheses of pyrrolinone-related structures.

Table 1: Lewis Acid-Mediated Formal [3+2] Cycloaddition [3]

EntryLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (exo:endo)
1SnCl₄CH₂Cl₂091>20:1
2TiCl₄CH₂Cl₂08510:1
3ZnCl₂CH₂Cl₂0505:1
4MgBr₂CH₂Cl₂0<10-

Table 2: Rhodium-Catalyzed [3+2] Cycloaddition of Triazoles with Ketene Silyl Acetals [7]

EntryR¹ Group (on Triazole)R² Group (on Acetal)Yield (%)Diastereomeric Ratio (d.r.)
1PhenylMethyl85>20:1
24-MeO-PhEthyl89>20:1
34-Cl-Pht-Butyl78>20:1
42-NaphthylMethyl82>20:1

Key Experimental Protocols

Protocol 1: High-Diastereoselectivity Formal [3+2] Cycloaddition Using a Chiral Auxiliary[4]

This protocol describes the synthesis of a hexahydropyrrolo[2,3-b]indole, which contains the core pyrrolinone structure, using a chiral oxazolidinone auxiliary.

Reaction: Indole + Chiral N-2-acetamidoacrylyl oxazolidinone → Diastereomerically enriched pyrroloindoline

Procedure:

  • To a flame-dried flask under an inert nitrogen atmosphere, add the chiral N-2-acetamidoacrylyl oxazolidinone (1.0 equiv) and the desired indole (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tin(IV) chloride (SnCl₄, 1.2 equiv, 1M solution in CH₂Cl₂) dropwise to the stirred solution.

  • Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired pyrroloindoline product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

G cluster_protocol Chiral Auxiliary Controlled Synthesis prochiral Prochiral Substrate coupled Substrate-Auxiliary Adduct prochiral->coupled auxiliary Chiral Auxiliary (Oxazolidinone) auxiliary->coupled reaction Diastereoselective Reaction (e.g., [3+2] Cycloaddition) coupled->reaction diastereomers Diastereomeric Mixture (Major + Minor) reaction->diastereomers cleavage Auxiliary Cleavage diastereomers->cleavage product Enantiomerically Enriched Product cleavage->product

References

Technical Support Center: Purification of Crude 3-Aminopyrrolidin-2-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-aminopyrrolidin-2-one via column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Product is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. A common solvent system for amines is a gradient of dichloromethane (DCM) and methanol (MeOH).[1] You can increase the percentage of methanol. For very polar compounds, a mobile phase containing a small percentage of a basic modifier like triethylamine (TEA) or ammonium hydroxide can help to displace the compound from the acidic silica gel.
The compound has poor solubility in the mobile phase.Ensure the compound is soluble in the solvent system being used. If solubility is low, consider a different solvent system.
The compound has degraded on the silica gel.This compound, being a lactam and an amine, can be sensitive to the acidic nature of silica gel. To mitigate this, you can use deactivated silica gel (e.g., treated with triethylamine) or use an alternative stationary phase like alumina (basic or neutral).[1]
Product is eluting with impurities (poor separation) The solvent system is too polar.If the product and impurities are eluting together, the mobile phase may be too strong. Reduce the polarity of the eluting solvent. A shallower gradient (a slower increase in the polar solvent) can also improve separation.
The column is overloaded.The amount of crude material loaded onto the column should typically be 1-5% of the mass of the stationary phase. Overloading leads to broad bands and poor separation.
The sample was not loaded in a concentrated band.Dissolve the crude sample in a minimal amount of the initial eluting solvent or a slightly more polar solvent. "Dry loading," where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can often provide a sharper starting band and better separation.
Streaking or tailing of the product spot on TLC and column fractions The compound is interacting strongly with the acidic silica gel.This is a common issue with amines. Add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonium hydroxide, to the eluting solvent to reduce these interactions and improve the peak shape.
The compound is degrading on the TLC plate or column.Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if degradation occurs. If so, consider using a less acidic stationary phase like neutral alumina.
Multiple spots are observed on TLC of the "pure" fractions Co-elution of closely related impurities.Optimize the solvent system for better separation. A different solvent system or stationary phase (e.g., reverse-phase chromatography) may be necessary.
The compound is not stable and is degrading after elution.Once collected, fractions should be stored in a cool, dark place. The solvent should be removed as soon as possible under reduced pressure at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point for the purification of this compound on silica gel is a mobile phase of dichloromethane (DCM) and methanol (MeOH). Due to the polar and basic nature of the compound, adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.5-1%) to the mobile phase is highly recommended to prevent streaking.[1] A gradient elution, starting with a low percentage of methanol and gradually increasing it, will likely be most effective.

Q2: How do I determine the optimal solvent system?

A2: The optimal solvent system should be determined by thin-layer chromatography (TLC) before running the column. The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the desired product. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

Q3: How can I visualize this compound on a TLC plate?

A3: Since this compound does not have a strong UV chromophore, visualization under a UV lamp may not be effective. Staining with a ninhydrin solution is a common method for visualizing primary and secondary amines, which will appear as colored spots (often pink or purple) upon heating.[2] Alternatively, a potassium permanganate stain can be used, which reacts with many organic compounds.

Q4: What are the common impurities I might encounter?

A4: The impurities will depend on the synthetic route used to prepare the this compound. Common impurities could include unreacted starting materials, byproducts from side reactions (e.g., from incomplete cyclization or side reactions of protecting groups if used), and decomposition products.

Q5: Should I use silica gel or alumina as the stationary phase?

A5: Silica gel is the most common stationary phase for column chromatography. However, due to its acidic nature, it can sometimes cause issues with basic compounds like amines, leading to tailing or degradation. If you encounter such problems, using neutral or basic alumina can be a good alternative.[1]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Obtain a silica gel TLC plate. Draw a faint starting line with a pencil about 1 cm from the bottom.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the starting line.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 95:5:0.5 DCM:MeOH:TEA). Ensure the solvent level is below the starting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. After the solvent has evaporated, dip the plate in a ninhydrin staining solution and gently heat it with a heat gun until colored spots appear.[2]

  • Rf Calculation: Calculate the Rf value for each spot to determine the optimal solvent system for column chromatography.

Protocol 2: Column Chromatography Purification
  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluting solvent (e.g., 100% DCM with 0.5% TEA).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-bubble-free packing. Gently tap the column to aid in packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluting solvent.

    • Carefully pipette the dissolved sample onto the top of the sand layer.

    • Alternatively, for better separation, perform a "dry loading":

      • Dissolve the crude product in a suitable solvent.

      • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

      • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the initial, non-polar solvent system.

    • Gradually increase the polarity of the mobile phase by incrementally adding the more polar solvent (e.g., increase the percentage of methanol in the DCM/MeOH/TEA mixture). A suggested gradient is provided in the table below.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Suggested Gradient Elution Profile

The following table provides a starting point for a gradient elution protocol. The exact volumes and percentages may need to be adjusted based on the specific separation.

StepDichloromethane (DCM) (%)Methanol (MeOH) (%)Triethylamine (TEA) (%)Column VolumesPurpose
199.500.52Equilibrate the column
297.520.55Elute non-polar impurities
394.550.510Elute the product
489.5100.55Elute more polar impurities
579.5200.55Column wash

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Optimal Solvent System Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Gradient Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Obtain Purified This compound Evaporate->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree cluster_no_elution No Product Elution cluster_poor_separation Poor Separation cluster_tailing Peak Tailing/Streaking Start Problem Encountered During Column Chromatography No_Product Is the solvent polar enough? Start->No_Product No Elution Poor_Sep Are peaks overlapping? Start->Poor_Sep Poor Separation Tailing Are spots streaking? Start->Tailing Tailing Increase_Polarity Increase Solvent Polarity (e.g., % MeOH) Check_Solubility Check Compound Solubility Change_Stationary_Phase Consider Deactivated Silica or Alumina Check_Solubility->Change_Stationary_Phase Solubility OK Decrease_Polarity Decrease Solvent Polarity Reduce_Load Reduce Sample Load Dry_Load Use Dry Loading Technique Reduce_Load->Dry_Load Add_Base Add Basic Modifier (e.g., TEA) Check_Stability Check for Degradation on Silica Add_Base->Check_Stability No_Product->Increase_Polarity No No_Product->Check_Solubility Yes Poor_Sep->Decrease_Polarity Yes Poor_Sep->Reduce_Load No, bands are too broad Tailing->Add_Base Yes

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Overcoming elimination side reactions of the pyrrolidinone core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address and overcome elimination side reactions commonly encountered during the chemical synthesis and modification of the pyrrolidinone core.

Frequently Asked Questions (FAQs)

Q1: What are elimination side reactions in the context of the pyrrolidinone core?

A1: Elimination side reactions are undesired chemical pathways that result in the formation of an unsaturated product, typically an alkene or a pyrrole, by removing substituents from adjacent atoms of the pyrrolidinone ring or its side chains. These reactions compete with desired substitution or modification reactions, leading to reduced yields and complex product mixtures. The most common types are dehydrohalogenation (removal of H and a halogen) and dehydrogenation (removal of two H atoms).[1]

Q2: Which steps in pyrrolidinone synthesis are most susceptible to elimination?

A2: Elimination is particularly common during reactions that involve creating a good leaving group on a carbon adjacent to a proton. For example, the conversion of a hydroxyl group on a side chain to a mesylate or tosylate for subsequent nucleophilic substitution can lead to the formation of an alkene byproduct.[2] Additionally, reactions conducted at high temperatures or in the presence of certain metal catalysts can promote dehydrogenation of the pyrrolidinone ring itself to form a more stable aromatic pyrrole.[3]

Q3: How does the choice of base and solvent affect elimination?

A3: The choice of base and solvent is critical. Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination over substitution. Strong, non-hindered bases (e.g., sodium ethoxide) can also promote elimination, especially at higher temperatures.[4] Polar aprotic solvents can increase the rate of E2 reactions.[4] To favor substitution, a weaker, less-hindered base is often preferred.

Q4: Can protecting groups be used to minimize elimination side reactions?

A4: Yes, protecting the pyrrolidinone nitrogen with a suitable group, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), can be an effective strategy.[3] These groups can modulate the overall reactivity and conformation of the ring system. The choice of protecting group is crucial and must be compatible with subsequent reaction steps and easily removable.[3][5]

Troubleshooting Guides

This guide addresses specific issues encountered during experiments involving the pyrrolidinone core.

Issue 1: Unwanted Alkene Formation During Nucleophilic Substitution

  • Symptoms:

    • Mass spectrometry analysis shows a peak corresponding to the loss of a leaving group and a proton (e.g., M-HCl, M-HBr, M-HOTs).

    • ¹H NMR spectrum displays signals in the vinyl region (typically 4.5-6.5 ppm).

  • Potential Causes:

    • The reaction temperature is too high, providing enough energy to overcome the activation barrier for elimination.

    • A strong or sterically hindered base is being used, which preferentially abstracts a proton rather than acting as a nucleophile.[4]

    • The substrate is sterically hindered, making the substitution pathway (SN2) difficult and favoring the elimination pathway (E2).

  • Troubleshooting & Preventative Measures:

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) is a primary strategy to minimize elimination.[2]

    • Select a Milder Base: Switch to a weaker or less sterically demanding base, such as triethylamine or pyridine, instead of stronger bases like DBU or alkali metal alkoxides.[2]

    • Optimize Reagent Addition: Add the base or activating agent (e.g., mesyl chloride) slowly at a low temperature to control the reaction exotherm and maintain a low concentration of the reactive species at any given time.

Issue 2: Formation of Aromatic Pyrrole Byproducts (Dehydrogenation)

  • Symptoms:

    • Appearance of aromatic proton signals in the ¹H NMR spectrum.[3]

    • Mass spectrometry data indicates a product with a mass corresponding to the loss of two or four hydrogen atoms from the starting material.[3]

    • The reaction mixture darkens or changes color, which may indicate the formation of conjugated systems.[3]

  • Potential Causes:

    • Use of transition metal catalysts (e.g., Pd, Pt, Ru) at elevated temperatures, which can catalyze dehydrogenation.[3]

    • Presence of unintended oxidizing agents in the reaction mixture.

    • Harsh reaction conditions, particularly high temperatures over extended periods.[3]

  • Troubleshooting & Preventative Measures:

    • Re-evaluate Catalyst: If a metal catalyst is required, screen for alternatives that are less prone to promoting dehydrogenation or consider metal-free reaction conditions.[3]

    • Control Temperature and Time: Conduct the reaction at the lowest temperature that allows for a reasonable rate and monitor the reaction closely to stop it once the starting material is consumed.[3]

    • Use an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation-related side reactions.[3]

Data Presentation

Table 1: Influence of Reaction Parameters on Substitution (SN2) vs. Elimination (E2) Pathways

ParameterCondition Favoring Substitution (Desired)Condition Favoring Elimination (Side Reaction)Rationale
Substrate Primary > Secondary >> TertiaryTertiary > Secondary > PrimaryIncreased substitution on the carbon bearing the leaving group leads to a more stable alkene product and steric hindrance for the SN2 pathway.
Base Weaker, less sterically hindered bases (e.g., triethylamine, pyridine)Strong, sterically hindered bases (e.g., t-BuOK, DBU)Strong/bulky bases are more effective at removing a proton than attacking a carbon center.[4]
Leaving Group Poorer leaving groups (e.g., -Cl, -OH)Better leaving groups (e.g., -I, -OTs, -OMs)A good leaving group is required for both, but its departure is central to the rate-determining step of E2 reactions.[4]
Temperature Lower temperatures (e.g., 0 °C to RT)Higher temperaturesElimination reactions have a higher activation energy and are more favored by increased temperature.[2]
Solvent Polar aprotic (e.g., DMSO, DMF) for SN2Polar aprotic solvents also favor E2The choice is often substrate-dependent; however, polar protic solvents can favor SN1/E1 pathways.[4]

Experimental Protocols

Protocol 1: Optimized Mesylation of N-Boc-L-prolinol to Minimize Elimination

This protocol is designed to activate the primary hydroxyl group of N-Boc-L-prolinol while minimizing the formation of the corresponding alkene elimination byproduct.[2]

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve N-Boc-L-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution. Ensure the temperature does not rise above 5 °C.

  • Mesyl Chloride Addition: Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used immediately in the next step without further purification due to its potential instability.

Visualizations

Elimination_vs_Substitution Reactant Pyrrolidinone Derivative - CH(R)-CH2-LG (LG = OTs, OMs, Br, etc.) mid1 Reactant->mid1 mid2 Reactant->mid2 Base Base (B:) SN2_Product Substitution Product (SN2) - CH(R)-CH2-Nu (Desired Pathway) E2_Product Elimination Product (E2) - C(R)=CH2 (Side Reaction) mid1->SN2_Product  Nucleophilic Attack (Favored by weak base, low temp.) mid2->E2_Product  Proton Abstraction (Favored by strong/bulky base, high temp.)  

Caption: Competing SN2 (substitution) and E2 (elimination) pathways.

Troubleshooting_Workflow decision decision start Start: Unwanted byproduct detected in reaction check_byproduct Identify byproduct structure (NMR, MS) start->check_byproduct is_alkene Is it an alkene (Elimination)? check_byproduct->is_alkene is_pyrrole Is it a pyrrole (Dehydrogenation)? is_alkene->is_pyrrole No alkene_causes Potential Causes: - High Temperature - Strong/Bulky Base - Steric Hindrance is_alkene->alkene_causes Yes pyrrole_causes Potential Causes: - High Temperature - Metal Catalyst (Pd, Pt) - Oxidizing Agent is_pyrrole->pyrrole_causes Yes other_byproduct Investigate other side reactions (e.g., over-reduction, epimerization) is_pyrrole->other_byproduct No alkene_solutions Solutions: 1. Lower reaction temperature (e.g., to 0°C) 2. Use weaker, non-hindered base 3. Optimize reagent addition rate alkene_causes->alkene_solutions pyrrole_solutions Solutions: 1. Lower reaction temperature 2. Screen for metal-free alternatives 3. Ensure inert atmosphere pyrrole_causes->pyrrole_solutions

Caption: Troubleshooting workflow for identifying and resolving side reactions.

References

Technical Support Center: Optimizing N-Arylation of 3-Aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the N-arylation of 3-aminopyrrolidin-2-one, a critical reaction in the synthesis of many pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen on this compound is more likely to be arylated?

The chemoselectivity of N-arylation on this compound, which contains both a primary amine (exocyclic) and a secondary amide (endocyclic), can be challenging to control. The outcome is highly dependent on the reaction conditions, particularly the catalyst system and the base employed.

  • Palladium-catalyzed (Buchwald-Hartwig) reactions: These conditions can often be tuned to selectively arylate the primary amino group. The choice of ligand is crucial in directing this selectivity.

  • Copper-catalyzed (Ullmann-type) reactions: These conditions traditionally favor the arylation of the amide nitrogen.

Q2: What are the typical catalyst systems used for the N-arylation of this compound?

Both palladium and copper-based catalyst systems are commonly employed for N-arylation reactions.

  • Palladium Catalysts: The Buchwald-Hartwig amination is a powerful method for this transformation.[1] A typical system consists of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like 2-(dimethylamino)-2'-(dicyclohexylphosphine)biphenyl).[2]

  • Copper Catalysts: Ullmann-type couplings are also effective, particularly for the arylation of the lactam nitrogen.[3] A common system involves a copper(I) source (e.g., CuI) and a ligand, such as (S)-N-methylpyrrolidine-2-carboxylate.[3]

Q3: How do I choose the right arylating agent?

The reactivity of the aryl halide is a critical factor. The general order of reactivity is Ar-I > Ar-Br > Ar-Cl. While modern catalyst systems have improved the reactivity of aryl chlorides, aryl bromides and iodides are often preferred for achieving good yields, especially in less optimized systems. Aryl triflates can also be used as effective coupling partners.

Q4: What are the key parameters to consider for optimizing the reaction?

The key parameters to optimize for a successful N-arylation of this compound are:

  • Catalyst and Ligand: The choice of metal and ligand is crucial for catalytic activity and selectivity.

  • Base: The strength and nature of the base can significantly impact the reaction rate and side product formation.

  • Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species.

  • Temperature: Reaction temperature can influence the reaction rate and, in some cases, the selectivity.[2]

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time and avoid decomposition or side reactions.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Yield Inactive Catalyst: The active catalytic species may not be forming or is decomposing.- Use a pre-catalyst to ensure efficient generation of the active species. - Ensure all reagents and solvents are anhydrous and degassed, as water and oxygen can deactivate the catalyst. - Screen different ligands; bulky, electron-rich phosphine ligands are often effective in Buchwald-Hartwig reactions.[2]
Incorrect Base: The base may be too weak to deprotonate the amine/amide or may be sterically hindered.- Screen a range of bases, from weaker carbonates (e.g., Cs₂CO₃, K₂CO₃) to stronger alkoxides (e.g., NaOtBu, KOtBu) or phosphates (e.g., K₃PO₄).[3]
Low Reaction Temperature: The reaction may require higher thermal energy to proceed.- A notable temperature effect has been observed in the Pd-catalyzed arylation of similar substrates, with significantly higher yields at elevated temperatures (e.g., 130 °C vs. 100 °C).[2]
Poor Solubility of Reagents: One or more components may not be sufficiently soluble in the chosen solvent.- Try a different solvent or a mixture of solvents to improve solubility.
Formation of Side Products Hydrodehalogenation of Aryl Halide: The aryl halide is reduced, leading to the formation of an arene.- Ensure strictly anhydrous conditions. - Use a non-protic solvent.
Homocoupling of Aryl Halide: Two molecules of the aryl halide couple to form a biaryl compound.- Lower the reaction temperature. - Adjust the catalyst-to-ligand ratio.
Double Arylation: Both the primary amine and the lactam nitrogen are arylated.- Use a milder base. - Lower the reaction temperature and shorten the reaction time. - Consider a protecting group strategy if selective mono-arylation is desired.
Reaction Stalls Before Completion Catalyst Decomposition: The active catalyst is not stable under the reaction conditions for extended periods.- Use a more robust ligand to stabilize the metal center. - Lower the reaction temperature, though this may require a longer reaction time.
Product Inhibition: The N-arylated product may be coordinating to the catalyst and inhibiting its activity.- A higher catalyst loading may be necessary to overcome this inhibition.

Data Presentation

Table 1: Optimization of Copper-Catalyzed N-Arylation of 2-Pyrrolidone with Iodobenzene *

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄DMF110595
2K₂CO₃DMF110585
3Cs₂CO₃DMF110588
4NaHDMF110565
5K₃PO₄Dioxane110575
6K₃PO₄Toluene110560
7K₃PO₄DMSO110598
8K₃PO₄DMF100580
9K₃PO₄DMF120594
10K₃PO₄DMF110382

*Data adapted from a study on the N-arylation of 2-pyrrolidone, which serves as a model for the lactam moiety of this compound.[3]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of a Lactam [3]

  • To a dried reaction vial, add CuI (0.5 mmol), the ligand (S)-N-methylpyrrolidine-2-carboxylate (1 mmol), K₃PO₄ (10 mmol), and the lactam (10 mmol).

  • The vial is sealed with a septum and purged with argon.

  • Add the aryl iodide (12 mmol) and anhydrous DMSO (10 mL) via syringe.

  • The reaction mixture is stirred vigorously and heated to 110 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 5 hours), the reaction is cooled to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation of a Cyclic Diamine [2]

  • In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (0.01-0.02 mmol), a phosphine ligand (e.g., 2-(dimethylamino)-2'-(dicyclohexylphosphine)biphenyl, 0.02-0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol).

  • The Schlenk tube is sealed, removed from the glovebox, and the aryl halide (1.0 mmol) and the aminopyrrolidinone (1.2 mmol) are added under an argon atmosphere.

  • Anhydrous toluene (5 mL) is added, and the Schlenk tube is sealed.

  • The reaction mixture is stirred and heated in a preheated oil bath at the desired temperature (e.g., 130 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is filtered through a short plug of silica gel, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(L)-X pd0->oa_complex Oxidative Addition (Ar-X) amide_complex [Ar-Pd(II)(L)(Amine)]+X- oa_complex->amide_complex Ligand Exchange (Amine) deprotonated_complex Ar-Pd(II)(L)-Amido amide_complex->deprotonated_complex Deprotonation (-Base-H+) deprotonated_complex->pd0 Reductive Elimination product Ar-Amine deprotonated_complex->product

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Troubleshooting_Workflow start Low or No Product Yield check_reagents Verify Reagent Purity and Anhydrous/Anaerobic Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_catalyst Screen Catalyst System (Pd/Cu, Ligand) reagents_ok->optimize_catalyst Yes repurify Purify/Replace Reagents reagents_ok->repurify No optimize_base Screen Base (Carbonate, Phosphate, Alkoxide) optimize_catalyst->optimize_base optimize_temp Optimize Temperature optimize_base->optimize_temp optimize_solvent Screen Solvent optimize_temp->optimize_solvent success Improved Yield optimize_solvent->success repurify->check_reagents

Caption: A decision tree for troubleshooting low-yielding N-arylation reactions.

References

Preventing racemization during chiral synthesis of 3-aminopyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the chiral synthesis of 3-aminopyrrolidines.

Troubleshooting Guides

Problem 1: My final 3-aminopyrrolidine product shows significant racemization.

Possible Causes & Solutions:

  • Reaction Mechanism: Investigate if your synthetic route involves a planar, achiral intermediate, which is a common cause of racemization.[1] If so, exploring alternative synthetic pathways that maintain the stereocenter's integrity is recommended.

  • Reaction Conditions:

    • Temperature: Elevated temperatures can provide the energy to overcome the activation barrier for racemization. It is crucial to employ the lowest effective temperature for your reaction.[1]

    • pH: Both strongly acidic and basic conditions can catalyze racemization.[1][2] If a base is necessary, consider a weaker, non-nucleophilic base like 2,4,6-collidine.[2]

    • Reaction Time: Minimize the duration of the reaction to limit the exposure of the chiral center to conditions that could promote racemization.[2]

  • Reagent Selection:

    • Coupling Reagents: If your synthesis involves a coupling step, the choice of reagent is critical. Modern onium salts (such as HBTU, HATU) are generally preferred for their high efficiency and low racemization potential.[3] Additives like HOBt and OxymaPure can also suppress racemization.[3][4]

    • Protecting Groups: Urethane-based protecting groups like Boc, Fmoc, and Cbz are designed to resist racemization.[3] In contrast, acyl protecting groups may increase the likelihood of racemization.[3]

    • Catalysts: For asymmetric hydrogenations, the choice of catalyst and ligand is paramount. Chiral catalysts, such as those based on iridium or rhodium with specific chiral ligands (e.g., (R)-SegPhos), have shown high enantioselectivity in the synthesis of chiral amines.[5]

Problem 2: I'm observing a decrease in enantiomeric excess (% ee) after purification.

Possible Causes & Solutions:

  • Chromatography Conditions:

    • Stationary Phase: Standard silica gel can be slightly acidic, potentially causing racemization on the column. Consider using deactivated silica gel or an alternative stationary phase like alumina.[2]

    • Mobile Phase: If your eluent contains acidic or basic additives, these could contribute to racemization. Attempt to neutralize these additives or explore a different solvent system.[2]

  • Distillation: High temperatures during distillation are a known cause of racemization. If possible, use lower temperatures and reduced pressure for distillation.[2]

  • Work-up Procedures: Acidic or basic washes during the work-up can lead to racemization. Use mild conditions and minimize the time the product is in contact with these solutions.

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should check if my % ee is lower than expected?

A1: Before investigating the reaction itself, it is crucial to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6] An inaccurate analytical method can give misleading % ee values. Key validation parameters to check include:

  • Resolution (Rs): Ensure baseline separation between the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[6]

  • Accuracy: Verify the measured % ee of a known standard sample.[6]

  • Precision: Ensure that repeated measurements of the same sample yield consistent results.[6]

Q2: How can I accurately determine the enantiomeric excess of my 3-aminopyrrolidine?

A2: The most common and reliable method is chiral chromatography, such as HPLC or GC.[3] These techniques utilize a chiral stationary phase (CSP) to separate the enantiomers, and the % ee is calculated from the ratio of their peak areas.[3][7] An alternative is the indirect method, where the enantiomeric mixture is derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[7]

Q3: Can the purity of my reagents affect the enantioselectivity of the reaction?

A3: Absolutely. Asymmetric syntheses are highly sensitive to impurities.[6]

  • Substrate Purity: Impurities in the starting material can lead to the formation of racemic or undesired products.[6]

  • Solvent Quality: Using anhydrous and peroxide-free solvents is often critical. Freshly distilled or commercially available anhydrous solvents are recommended.[6]

  • Catalyst Quality: The activity and selectivity of a chiral catalyst can be significantly diminished by impurities.

Q4: Are there any specific synthetic strategies known to be effective for producing chiral 3-aminopyrrolidines with high enantiopurity?

A4: Several strategies have proven effective:

  • Asymmetric Hydrogenation: The asymmetric hydrogenation of corresponding unsaturated precursors (e.g., enamines, imines) using transition metal catalysts with chiral ligands is a powerful method.[5]

  • Organocatalysis: Proline and its derivatives are well-known organocatalysts for various asymmetric transformations that can be applied to the synthesis of chiral pyrrolidines.[8][9]

  • Enzymatic Methods: Biocatalysis, for instance, using proteases for the kinetic resolution of N-protected asparagine esters, can provide access to chiral 3-aminopyrrolidine precursors with high optical purity.[10]

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents and Additives for Racemization Suppression

Reagent/AdditiveTypeEfficacy in Suppressing RacemizationNotes
HBTU, HATUAminium/Uronium SaltsHighly effective, especially HATU.[3]
PyBOPPhosphonium SaltGood alternative to aminium/uronium salts.[3]
HOBt, HOAtAdditivesAccelerate coupling and suppress racemization. HOAt is generally more effective.[3]HOAt has explosive properties.[3]
OxymaPureAdditiveA non-explosive and highly effective alternative to HOBt and HOAt.[3]

Key Experimental Protocols

Protocol 1: General Procedure for Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline and specific parameters will need to be optimized for your particular 3-aminopyrrolidine derivative.

  • Sample Preparation: Prepare a dilute solution of your purified compound (approximately 1 mg/mL) in the mobile phase.[3]

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for screening.

  • Method Development:

    • Start with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v) at a flow rate of 1 mL/min.

    • If separation is not achieved, systematically vary the mobile phase composition.

    • For basic amines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.[11]

  • Analysis and Calculation:

    • Inject the sample and record the chromatogram.

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Protocol 2: General Procedure for a Small-Scale Reaction Condition Optimization Screen

This protocol helps to identify the optimal conditions to minimize racemization.

  • Setup: In an inert atmosphere glovebox or using Schlenk techniques, arrange a series of reaction vials.[6]

  • Stock Solutions: Prepare stock solutions of your substrate, reagents, and catalyst in the reaction solvent to ensure accurate and consistent dispensing.[6]

  • Parameter Variation: Systematically vary one parameter at a time (e.g., temperature, concentration, catalyst loading, solvent) while keeping all other conditions constant.

  • Reaction Execution: Add the reagents to the vials, and run the reactions for a predetermined time.

  • Quenching and Analysis: Quench all reactions simultaneously and analyze the crude reaction mixtures by chiral HPLC to determine the % ee for each set of conditions.

  • Data Evaluation: Compare the % ee values to identify the conditions that provide the highest enantioselectivity.

Visualizations

experimental_workflow cluster_synthesis Chiral Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Asymmetric Reaction (e.g., Hydrogenation, Michael Addition) start->reaction workup Aqueous Work-up reaction->workup racemization1 Potential Racemization reaction->racemization1 purification Purification (e.g., Chromatography, Distillation) workup->purification racemization2 Potential Racemization workup->racemization2 product Final Product purification->product racemization3 Potential Racemization purification->racemization3 hplc Chiral HPLC Analysis product->hplc ee_determination Determine % ee hplc->ee_determination

Caption: Experimental workflow for chiral synthesis, highlighting potential racemization points.

racemization_mechanism cluster_factors Factors Promoting Racemization chiral_amine (R)-3-Aminopyrrolidine planar_intermediate Planar Achiral Intermediate (e.g., Imine/Enamine) chiral_amine->planar_intermediate Deprotonation/ Protonation planar_intermediate->chiral_amine Protonation racemic_mixture Racemic Mixture ((R/S)-3-Aminopyrrolidine) planar_intermediate->racemic_mixture Non-stereoselective Protonation temp High Temperature temp->planar_intermediate ph Harsh pH ph->planar_intermediate time Long Reaction Time time->planar_intermediate

Caption: Simplified mechanism of racemization via a planar intermediate.

troubleshooting_logic start Low % ee Observed validate_hplc Validate Chiral HPLC Method start->validate_hplc hplc_ok HPLC Method Valid validate_hplc->hplc_ok Yes hplc_not_ok HPLC Method Invalid validate_hplc->hplc_not_ok No investigate_reaction Investigate Reaction hplc_ok->investigate_reaction optimize_hplc Optimize HPLC Method hplc_not_ok->optimize_hplc optimize_hplc->start check_reagents Check Reagent Purity investigate_reaction->check_reagents optimize_conditions Optimize Reaction Conditions investigate_reaction->optimize_conditions change_strategy Consider Alternative Synthetic Strategy investigate_reaction->change_strategy

Caption: Logical workflow for troubleshooting low enantiomeric excess.

References

Technical Support Center: Scalable Synthesis and Purification of 3-Aminopyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and purification of 3-aminopyrrolidin-2-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing this compound derivatives?

A1: The most prevalent scalable synthetic routes include:

  • Lactamization of γ-butyrolactone derivatives: This is a straightforward approach involving the reaction of a corresponding γ-butyrolactone with an appropriate amine or hydrazine.[1]

  • Reduction of succinimide derivatives: This method involves the selective reduction of a carbonyl group in a substituted succinimide.

  • Multicomponent reactions: One-pot reactions involving an amine, an aldehyde, and an activated carbonyl compound can provide rapid access to diverse derivatives.[2]

  • From Donor-Acceptor Cyclopropanes: A Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines offers a route to 1,5-substituted pyrrolidin-2-ones.

Q2: What are the critical parameters to control for a successful and scalable synthesis?

A2: Key parameters to monitor and control include:

  • Reaction Temperature: Both excessively high and low temperatures can lead to side reactions or incomplete conversion.

  • Reagent Stoichiometry: Precise control of the molar ratios of reactants is crucial to maximize yield and minimize impurities.

  • Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of intermediates, and the formation of byproducts.

  • Catalyst Selection and Loading (if applicable): The type and amount of catalyst can influence reaction rate, selectivity, and the impurity profile.

Q3: How can I effectively purify this compound derivatives on a large scale?

A3: Scalable purification strategies include:

  • Crystallization: This is often the most cost-effective method for obtaining high-purity material. Solvent selection and control of cooling rates are critical.

  • Chromatography: While effective, scaling up column chromatography can be expensive. It is often used for high-value products or when crystallization is not feasible.

  • Distillation: For derivatives with sufficient volatility and thermal stability, distillation under reduced pressure can be a viable purification method.

Troubleshooting Guides

Synthesis

Problem 1: Low Yield of the Desired this compound Derivative

Possible Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor reaction progress by TLC, LC-MS, or NMR. If incomplete, consider extending the reaction time, increasing the temperature, or adding more of a key reagent.Ensures the reaction has proceeded to completion before workup.
Side Reactions Analyze the crude reaction mixture to identify major byproducts. Common side reactions include dehydrogenation to form pyrrole derivatives or ring-opening via hydrolysis. Adjust reaction conditions (e.g., lower temperature, inert atmosphere) to minimize these.Understanding the side products allows for targeted optimization of the reaction conditions.
Degradation of Starting Material or Product Ensure the stability of all reactants and the product under the reaction conditions. If necessary, use protecting groups for sensitive functionalities.Prevents loss of material due to decomposition.
Poor Quality of Reagents Verify the purity of starting materials and reagents. Impurities can inhibit the reaction or lead to unwanted side products.High-quality starting materials are essential for a successful synthesis.

Problem 2: Formation of Significant Impurities

Impurity Type Detection Method Troubleshooting Strategy
Unreacted Starting Materials TLC, LC-MS, NMROptimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Dehydrogenated Pyrrole Byproduct NMR (aromatic signals), MS (loss of 2 or 4 H)Use a milder oxidant or catalyst, lower the reaction temperature, and conduct the reaction under an inert atmosphere.
Ring-Opened Hydrolysis Product IR (broad O-H and C=O), MS (addition of H₂O)Use anhydrous solvents and reagents. Maintain a neutral pH during workup.
Diastereomers Chiral HPLC, NMREmploy a chiral catalyst or auxiliary. Optimize reaction temperature and solvent to favor the formation of the desired diastereomer.
Purification

Problem 3: Difficulty in Purifying the Product by Crystallization

Issue Troubleshooting Step Rationale
Product oils out Screen a wider range of solvents or solvent mixtures. Try a slower cooling rate or use an anti-solvent addition method.Finding the right solvent system is critical for successful crystallization.
Low Recovery Optimize the crystallization volume and temperature. Analyze the mother liquor to quantify the amount of product lost. Consider a second crop crystallization.Maximizes the isolation of the pure product.
Impurities co-crystallize Try a different crystallization solvent. Consider a pre-purification step like a charcoal treatment or a short silica plug filtration to remove problematic impurities.Some impurities may have similar solubility and crystal packing properties to the desired product.

Problem 4: Inefficient Purification by Column Chromatography

Issue Troubleshooting Step Rationale
Poor Separation Optimize the mobile phase composition. Consider using a different stationary phase (e.g., reverse-phase, alumina).Improves the resolution between the product and impurities.
Product Degradation on Column Neutralize the silica gel with a base (e.g., triethylamine in the eluent) if the product is acid-sensitive. Work quickly and avoid prolonged exposure to the stationary phase.Silica gel can be acidic and may cause degradation of sensitive compounds.
Low Recovery Ensure the product is not irreversibly adsorbing to the stationary phase. Use a more polar eluent to wash the column after the initial elution.Maximizes the recovery of the purified product.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound Derivatives

Synthetic Method Starting Materials Typical Yield (%) Advantages Disadvantages
Lactamization γ-Butyrolactone, Amine/Hydrazine60-85Simple, readily available starting materialsMay require high temperatures and pressures
Succinimide Reduction Substituted Succinimide, Reducing Agent50-75Good for specific substitutionsReductant can be expensive and require careful handling
Multicomponent Reaction Aldehyde, Amine, Activated Carbonyl40-70High diversity in a single stepOptimization can be complex, yields can be moderate
From Cyclopropanes Donor-Acceptor Cyclopropane, Primary Amine65-90High yields, good for 1,5-disubstitutionStarting cyclopropanes may require multi-step synthesis

Table 2: Comparison of Purification Methods for this compound Derivatives

Purification Method Typical Purity (%) Typical Recovery (%) Scalability Cost
Crystallization >9970-90ExcellentLow
Column Chromatography >9860-85ModerateHigh
Distillation 95-9980-95GoodModerate

Experimental Protocols

Protocol 1: Synthesis of 1-Amino-3-substituted-pyrrolidin-2-one via Lactamization

This protocol describes a general procedure for the synthesis of a 3-substituted 1-aminopyrrolidin-2-one from a corresponding γ-butyrolactone.

Materials:

  • 3-substituted-γ-butyrolactone

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 3-substituted-γ-butyrolactone in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to pH ~2.

  • Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: Purification by Crystallization

This protocol provides a general guideline for the purification of a this compound derivative by crystallization.

Materials:

  • Crude this compound derivative

  • Screening solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, water)

Procedure:

  • Dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature.

  • If the product is highly soluble in a solvent, consider using a solvent/anti-solvent system. Dissolve the product in a good solvent and slowly add an anti-solvent (in which the product is insoluble) until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

  • Analyze the purity of the crystals and the mother liquor to assess the efficiency of the crystallization.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Starting_Materials Starting Materials (e.g., gamma-Butyrolactone, Amine) Reaction Chemical Reaction (e.g., Lactamization) Starting_Materials->Reaction Reagents, Solvent, Heat Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Purification (Crystallization or Chromatography) Crude_Product->Purification Pure_Product Pure this compound Derivative Purification->Pure_Product Impurities Impurities Purification->Impurities

Caption: General experimental workflow for the synthesis and purification of this compound derivatives.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Incomplete Reaction? Start->Check_Reaction Analyze_Byproducts Significant Side Reactions? Check_Reaction->Analyze_Byproducts No Optimize_Conditions Optimize Reaction Conditions (Time, Temperature, Stoichiometry) Check_Reaction->Optimize_Conditions Yes Check_Stability Starting Material or Product Degradation? Analyze_Byproducts->Check_Stability No Modify_Conditions Modify Reaction Conditions (e.g., Lower Temp, Inert Atmosphere) Analyze_Byproducts->Modify_Conditions Yes Check_Reagents Impure Reagents? Check_Stability->Check_Reagents No Use_Protecting_Groups Use Protecting Groups Check_Stability->Use_Protecting_Groups Yes Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Yes End Improved Yield Check_Reagents->End No Optimize_Conditions->End Modify_Conditions->End Use_Protecting_Groups->End Purify_Reagents->End

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound derivatives.

References

Technical Support Center: Managing Impurities in Large-Scale 3-Aminopyrrolidin-2-one Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the large-scale production of 3-Aminopyrrolidin-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.

Issue 1: Low Purity of Crude this compound with a High Percentage of Unidentified Impurities.

  • Question: My initial synthesis of this compound shows low purity by HPLC, with several unidentified peaks. What are the potential causes and how can I troubleshoot this?

  • Answer: Low purity in the crude product can stem from several factors related to the synthetic route and reaction conditions. Common synthetic routes to this compound include the cyclization of glutamate derivatives or the reduction of succinimide derivatives followed by amination.

    Potential Causes and Solutions:

    • Incomplete Reactions: The starting materials may not have fully reacted.

      • Troubleshooting:

        • Monitor the reaction progress more frequently using an appropriate analytical technique like TLC or in-process HPLC.

        • Consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.

        • Ensure efficient mixing, especially in large-scale reactors.

    • Side Reactions: The formation of by-products is a common source of impurities.

      • Troubleshooting:

        • Dehydration: Formation of an unsaturated lactam impurity (3-Amino-1,5-dihydro-2H-pyrrol-2-one) can occur at elevated temperatures. Lowering the reaction temperature may mitigate this.

        • Dimerization/Polymerization: The product itself or reactive intermediates can undergo self-condensation. Control the concentration of reactants and consider a more gradual addition of reagents.

    • Degradation of Starting Materials or Product: The desired product or starting materials may be unstable under the reaction conditions.

      • Troubleshooting:

        • Perform stability studies on your starting materials and product under the proposed reaction conditions to identify potential degradation pathways.

        • Minimize the exposure of the reaction mixture to high temperatures and prolonged reaction times.

Issue 2: Presence of a Specific, Known Impurity Above the Acceptance Limit.

  • Question: I have identified a recurring impurity in my large-scale production of this compound. How do I address this?

  • Answer: The first step is to identify the impurity. Common impurities can include unreacted starting materials, reagents, by-products from side reactions, or degradation products.

    Common Impurities and Mitigation Strategies:

    Impurity NamePotential SourceMitigation Strategy
    Glutamic AcidIncomplete cyclization of glutamic acid derivatives.Optimize cyclization conditions (e.g., catalyst, temperature, reaction time).
    SuccinimideIncomplete amination of succinimide derivatives.Ensure the amination reaction goes to completion.
    4-Aminobutanoic acidHydrolysis of the lactam ring in this compound.Avoid prolonged exposure to acidic or basic conditions, especially in the presence of water, during work-up and purification.
    3-Amino-1,5-dihydro-2H-pyrrol-2-oneDehydration of this compound at elevated temperatures.Maintain strict temperature control during the reaction and distillation.
    Residual SolventsTrapped solvents from reaction or purification steps.Employ appropriate drying techniques (e.g., vacuum drying at a controlled temperature).
    Heavy MetalsLeaching from reactors or catalysts.Use high-quality, glass-lined reactors and ensure catalyst removal is complete.

Issue 3: Difficulty in Removing Impurities by Standard Purification Methods.

  • Question: I am struggling to remove a particular impurity from my this compound product using crystallization. What other options do I have?

  • Answer: If standard crystallization is ineffective, it may be due to the impurity having similar solubility properties to the desired product or forming a solid solution.

    Alternative Purification Strategies:

    • Recrystallization with a Different Solvent System: Experiment with a variety of solvents or solvent mixtures to find a system where the solubility difference between the product and the impurity is maximized.

    • Chromatography: For high-value applications or to remove particularly stubborn impurities, column chromatography using silica gel or a more specialized stationary phase can be employed, though this may be less economical at a very large scale.

    • Acid/Base Wash: If the impurity has a different pKa than this compound, an acid or base wash during the work-up could selectively remove it.

    • Derivatization: In some cases, it may be possible to selectively react the impurity to form a derivative that is more easily separated. This is a more complex approach and requires careful consideration.

Frequently Asked Questions (FAQs)

Synthesis and Impurity Formation

  • Q1: What are the most common synthetic routes for large-scale production of this compound and what are their associated impurity profiles?

    • A1: Two common routes are:

      • From Glutamic Acid Derivatives: This involves the cyclization of L-glutamic acid or its esters. Potential impurities include residual glutamic acid, pyroglutamic acid, and by-products from the cyclization reaction.

      • From Succinimide: This route typically involves the reduction of the succinimide ring followed by amination. Potential impurities include unreacted succinimide, over-reduced products, and by-products of the amination step.

  • Q2: How can I minimize the formation of the unsaturated impurity, 3-Amino-1,5-dihydro-2H-pyrrol-2-one?

    • A2: This impurity is typically formed through dehydration at high temperatures. Strict temperature control during the reaction and any subsequent distillation steps is crucial. Operating under vacuum for distillations allows for lower temperatures, which can significantly reduce the formation of this impurity.

  • Q3: What is the primary degradation pathway for this compound?

    • A3: The most common degradation pathway is the hydrolysis of the lactam ring to form 4-aminobutanoic acid. This can be accelerated by the presence of strong acids or bases and water, particularly at elevated temperatures.

Analysis and Detection

  • Q4: What is the recommended analytical method for impurity profiling of this compound?

    • A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for purity analysis and impurity profiling. Gas Chromatography (GC) is suitable for analyzing residual solvents. For structural elucidation of unknown impurities, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and subsequent isolation and analysis by NMR (Nuclear Magnetic Resonance) spectroscopy are employed.

  • Q5: How do I develop a robust HPLC method for this compound?

    • A5: Method development should focus on achieving good resolution between the main peak and all potential impurities. A typical starting point would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Gradient elution is often necessary to separate impurities with a wide range of polarities.

Purification and Control

  • Q6: What are the key parameters to control during the crystallization of this compound for optimal impurity purging?

    • A6: Key parameters include the choice of solvent, the cooling rate, the final crystallization temperature, and the stirring speed. A slower cooling rate generally leads to larger, more pure crystals.

  • Q7: Are there any regulatory guidelines I should be aware of regarding impurities in APIs like this compound?

    • A7: Yes, the International Council for Harmonisation (ICH) provides guidelines, such as ICH Q3A (Impurities in New Drug Substances), which outline the thresholds for reporting, identifying, and qualifying impurities.

Data Presentation

Table 1: Typical Impurity Profile of this compound (Batch XYZ-001)

ImpurityRetention Time (min)Specification Limit (%)Result (%)
Glutamic Acid2.5≤ 0.100.08
Succinimide4.1≤ 0.10Not Detected
4-Aminobutanoic acid5.8≤ 0.150.11
3-Amino-1,5-dihydro-2H-pyrrol-2-one8.2≤ 0.100.09
Unknown Impurity 19.5≤ 0.100.07
Total Impurities-≤ 0.500.35
Assay (by HPLC)-99.0 - 101.0 %99.6 %

Table 2: Effect of Recrystallization Solvent on Impurity Removal

Solvent SystemPurity Before (%)Purity After (%)Yield (%)
Isopropanol97.599.285
Acetone/Water (9:1)97.598.890
Ethyl Acetate97.599.582
Methanol97.599.075

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Glutamic Acid

  • Esterification: To a solution of L-Glutamic acid (1.0 eq) in methanol (10 vol), slowly add thionyl chloride (2.2 eq) at 0-5 °C. Stir at room temperature for 12 hours. Concentrate under reduced pressure to obtain dimethyl L-glutamate hydrochloride.

  • N-Protection: Dissolve the crude dimethyl L-glutamate hydrochloride in dichloromethane (10 vol). Cool to 0-5 °C and add triethylamine (2.5 eq). Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in dichloromethane (2 vol). Stir at room temperature for 4 hours. Wash the reaction mixture with water and brine, then concentrate to obtain the N-Boc protected diester.

  • Cyclization: Dissolve the N-Boc diester in tetrahydrofuran (THF, 10 vol) and cool to 0-5 °C. Add sodium methoxide (1.2 eq) portion-wise. Stir at room temperature for 6 hours. Quench the reaction with a saturated ammonium chloride solution and extract with ethyl acetate. Concentrate the organic layer to obtain crude N-Boc-3-aminopyrrolidin-2-one.

  • Deprotection: Dissolve the crude product in a solution of hydrochloric acid in methanol (5 M, 10 vol). Stir at room temperature for 4 hours. Concentrate under reduced pressure to obtain crude this compound hydrochloride.

  • Neutralization and Isolation: Dissolve the crude hydrochloride salt in a minimal amount of water and neutralize with a strong base (e.g., NaOH) to pH 9-10. Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over sodium sulfate, filter, and concentrate to yield crude this compound.

Protocol 2: HPLC Method for Purity Analysis

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.

Visualizations

Impurity_Formation_Pathway cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Formation Start L-Glutamic Acid Intermediate N-Protected Glutamate Derivative Start->Intermediate Protection & Esterification Impurity1 Residual L-Glutamic Acid Start->Impurity1 Incomplete Reaction Product This compound Intermediate->Product Cyclization & Deprotection Impurity2 4-Aminobutanoic Acid (Hydrolysis Product) Product->Impurity2 H₂O / Acid or Base Impurity3 3-Amino-1,5-dihydro-2H-pyrrol-2-one (Dehydration Product) Product->Impurity3 High Temperature

Caption: Hypothesized impurity formation pathway from L-Glutamic Acid.

Troubleshooting_Workflow Start High Level of Impurities Detected Identify Identify Impurity (LC-MS, NMR) Start->Identify IsKnown Is the Impurity Known? Identify->IsKnown KnownImpurity Known Impurity IsKnown->KnownImpurity Yes UnknownImpurity Unknown Impurity IsKnown->UnknownImpurity No Source Determine Source (Starting Material, Side Reaction, Degradation) KnownImpurity->Source Characterize Characterize Structure UnknownImpurity->Characterize Characterize->KnownImpurity Optimize Optimize Process Parameters (Temperature, Time, Reagents) Source->Optimize Purify Improve Purification (Recrystallization, Chromatography) Source->Purify End Impurity within Specification Optimize->End Purify->End

Caption: Troubleshooting workflow for impurity management.

Technical Support Center: Enhancing the Stability of 3-Aminopyrrolidin-2-one in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 3-Aminopyrrolidin-2-one in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound, a γ-lactam, is the hydrolysis of the amide bond within the lactam ring. This reaction is catalyzed by both acidic and basic conditions, leading to the opening of the ring to form 4-amino-3-aminobutanoic acid. Under harsh conditions, further degradation of this initial product may occur.

Q2: How do pH and temperature affect the stability of this compound?

A2: The stability of this compound is significantly influenced by both pH and temperature. The molecule is most stable in neutral to slightly acidic conditions (pH 4-7). In strongly acidic or, particularly, in basic solutions, the rate of hydrolysis increases substantially.[1][2][3] Higher temperatures accelerate the degradation process across all pH levels, following the principles of chemical kinetics.[1][2]

Q3: What are some potential signs of this compound degradation in my experiments?

A3: Signs of degradation can include a decrease in the expected concentration of this compound over time, the appearance of new peaks in your analytical chromatogram (e.g., HPLC), a shift in the pH of the solution, or changes in the physical properties of the solution such as color or odor.

Q4: Are there any recommended storage conditions for solutions of this compound?

A4: To maximize stability, solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store the solution at refrigerated temperatures (2-8°C) or frozen, and buffered to a slightly acidic to neutral pH (pH 4-7). The use of a buffer, such as a phosphate or citrate buffer, can help maintain the optimal pH.[4] Solutions should also be protected from light to prevent potential photolytic degradation.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for monitoring the stability of this compound and quantifying its degradation products.[4][5] Due to the lack of a strong chromophore in the molecule, derivatization with an agent like Boc anhydride may be necessary to enhance UV detection.[6] Mass spectrometry (MS) coupled with HPLC (LC-MS) can also be used for the identification of degradation products.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and analysis of this compound solutions.

Problem Potential Cause Recommended Solution
Rapid loss of this compound concentration in solution. Inappropriate pH: The solution may be too acidic or, more likely, too basic, accelerating hydrolysis.Prepare solutions in a buffered system within the optimal pH range of 4-7. Verify the pH of the final solution.
High Temperature: The solution is being stored or used at elevated temperatures.Store stock solutions at 2-8°C or frozen. Minimize the time the solution is exposed to high temperatures during experiments.
Appearance of unexpected peaks in HPLC chromatogram. Degradation: The new peaks are likely degradation products of this compound.Conduct a forced degradation study to tentatively identify the degradation products. Use a stability-indicating HPLC method that separates the parent compound from its degradants.
Contamination: The new peaks could be from contaminated solvents, glassware, or other reagents.Prepare fresh solutions using high-purity solvents and thoroughly cleaned glassware. Run a blank injection of the solvent to check for contaminants.
Poor reproducibility of experimental results. Inconsistent solution preparation: Variations in pH, concentration, or storage time of the this compound solution.Standardize the solution preparation protocol. Always use freshly prepared solutions or solutions that have been stored under validated conditions for a consistent period.
Analytical method variability: The HPLC method is not robust enough.Validate the analytical method for robustness, precision, and accuracy according to ICH guidelines.[7]

Data Presentation: Illustrative Stability of this compound

Disclaimer: The following data is illustrative and based on the general principles of lactam stability. It is intended to demonstrate expected trends and should not be considered as experimentally verified values for this compound.

Table 1: Effect of pH on the Half-Life (t½) of this compound at 25°C

pHBuffer SystemIllustrative Half-Life (t½) in Days
2.00.1 M HCl~15
4.00.1 M Acetate Buffer> 100
7.00.1 M Phosphate Buffer> 100
9.00.1 M Borate Buffer~10
12.00.1 M NaOH< 1

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of this compound at pH 9.0

Temperature (°C)Illustrative Degradation Rate Constant (k) (day⁻¹)
4~0.01
25~0.07
40~0.25

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.[8][9]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store the mixture at 60°C. Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours) and neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store the mixture at room temperature (25°C). Withdraw samples at shorter intervals (e.g., 0, 15, 30, 60, 120 minutes) and neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store the mixture at room temperature, protected from light. Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours) for HPLC analysis.

  • Thermal Degradation: Place a solid sample of this compound in a thermostatic oven at a high temperature (e.g., 80°C). Dissolve samples at various time points in the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark. Analyze samples at appropriate time points.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate or acetate buffer

  • Forced degradation samples from Protocol 1

Procedure:

  • Initial Conditions: Start with a simple mobile phase, for example, a mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in a 90:10 ratio.

  • Method Optimization:

    • Inject a mixture of the unstressed and stressed samples (from Protocol 1) to check for the separation of the parent peak from the degradation peaks.

    • Adjust the mobile phase composition (ratio of buffer to organic solvent) to improve resolution. A gradient elution may be necessary to resolve all peaks.

    • Vary the pH of the aqueous phase to optimize the peak shape of the amino-containing compounds.

    • Test different column temperatures (e.g., 25°C, 30°C, 35°C) to improve separation efficiency.

  • Method Validation: Once satisfactory separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[7] Specificity is confirmed by demonstrating that the method can resolve the main peak from all degradation product peaks.

Visualizations

degradation_pathway cluster_main Primary Degradation Pathway This compound This compound 4-amino-3-aminobutanoic_acid 4-amino-3-aminobutanoic acid This compound->4-amino-3-aminobutanoic_acid Hydrolysis (H₂O) (Acid or Base Catalyzed)

Caption: Primary hydrolytic degradation pathway of this compound.

experimental_workflow cluster_workflow Stability Testing Workflow start Prepare Solution of This compound stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) start->stress sample Withdraw Samples at Time Points stress->sample analyze Analyze via Stability-Indicating HPLC Method sample->analyze data Quantify Parent Compound and Degradation Products analyze->data evaluate Determine Degradation Rate and Pathway data->evaluate

Caption: General experimental workflow for stability assessment.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic issue Issue: Rapid Degradation or Poor Reproducibility check_ph Is pH between 4 and 7? issue->check_ph check_temp Is temperature controlled (e.g., 2-8°C for storage)? check_ph->check_temp Yes adjust_ph Action: Use buffered solution in pH 4-7 range. check_ph->adjust_ph No check_freshness Is the solution freshly prepared? check_temp->check_freshness Yes adjust_temp Action: Store solution at recommended low temperature. check_temp->adjust_temp No prepare_fresh Action: Prepare fresh solutions for each experiment. check_freshness->prepare_fresh No no_issue Root cause likely addressed. check_freshness->no_issue Yes adjust_ph->no_issue adjust_temp->no_issue prepare_fresh->no_issue

Caption: Troubleshooting decision tree for stability issues.

References

Resolving enantiomers of 3-Aminopyrrolidin-2-one using chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the enantiomeric resolution of 3-Aminopyrrolidin-2-one. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you resolve experimental challenges.

Question: Why am I not seeing any separation between the two enantiomers?

Answer: A complete lack of separation is a common issue when starting a new chiral method. It indicates that the chosen chiral stationary phase (CSP) and mobile phase system does not provide enantioselectivity for your analyte.

  • Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP). The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and the CSP.[1][2] If the CSP cannot form transient diastereomeric complexes with your analyte, no separation will occur. Polysaccharide-based CSPs are often a good starting point for a wide variety of compounds.[1][3]

  • Solution 1: Screen different types of CSPs. A systematic approach is to test columns with different chiral selectors, such as those based on cellulose, amylose, cyclodextrins, or proteins.[4][5] It is recommended to screen at least two to three different columns.

  • Potential Cause 2: Mobile Phase Composition. The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP.[6] An unsuitable mobile phase can prevent chiral recognition.

  • Solution 2: Change the mobile phase composition significantly. If you are using a normal-phase method (e.g., hexane/alcohol), try switching the alcohol (e.g., from isopropanol to ethanol). You can also explore polar organic or reversed-phase modes if your initial approach fails.[4]

  • Potential Cause 3: Analyte Derivatization. The structure of this compound may lack the necessary functional groups for strong interaction with the CSP.

  • Solution 3: Consider pre-column derivatization. Reacting the amine group with a reagent like Boc anhydride not only adds a UV chromophore for better detection but also changes the molecule's structure, which can enhance chiral recognition.[7]

Question: The peaks for the two enantiomers are overlapping. How can I improve the resolution?

Answer: Poor resolution (typically a resolution value Rₛ < 1.5) means the peaks are not baseline separated. This can often be fixed by optimizing the existing method.

  • Potential Cause 1: Mobile Phase Strength. In normal-phase chromatography, the alcohol component is the strong, eluting solvent. If its concentration is too high, the analyte passes through the column too quickly for effective interaction with the CSP.

  • Solution 1: Decrease the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase.[8] Reduce the concentration in small increments (e.g., from 5% to 4%) to observe the effect on retention time and resolution.

  • Potential Cause 2: Temperature. Column temperature affects the thermodynamics of the analyte-CSP interaction.

  • Solution 2: Adjust the column temperature. Lowering the temperature often improves resolution, although it will increase retention times and backpressure. Test temperatures between 10°C and 40°C.

  • Potential Cause 3: Flow Rate. A lower flow rate increases the time the analyte spends interacting with the CSP, which can improve resolution.

  • Solution 3: Reduce the flow rate. For example, decreasing the flow rate from 1.0 mL/min to 0.5 mL/min can significantly enhance separation.[9]

Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting common separation problems.

G start_node Start Analysis d1 Two Peaks Observed? start_node->d1 decision_node decision_node process_node process_node stop_node Method Successful (Rs >= 1.5) fail_node fail_node p1 Screen Different CSPs & Mobile Phase Modes d1->p1 No d2 Resolution Rs >= 1.5? d1->d2 Yes p3 Consider Derivatization p1->p3 d2->stop_node Yes p2 Optimize Method: 1. Adjust % Modifier 2. Lower Temperature 3. Reduce Flow Rate d2->p2 No p2->d1 Re-analyze p3->start_node Re-analyze G cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_eval 3. Evaluation & Optimization step_node step_node decision_node decision_node io_node io_node a Prepare Sample & Standards b Derivatization (Optional) a->b c Select CSP & Mobile Phase b->c Proceed d Equilibrate System c->d e Inject Sample & Acquire Data d->e f Evaluate Resolution & Peak Shape e->f g Method OK? f->g h Optimize Parameters (Flow, Temp, % Modifier) g->h No i Final Method Validation g->i Yes h->d Re-equilibrate

References

Validation & Comparative

Validating the Mechanism of Action for 3-Aminopyrrolidinone-Based Farnesyltransferase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of 3-aminopyrrolidinone-based inhibitors, focusing on the validation of their mechanism of action as potent and selective inhibitors of farnesyltransferase (FTase). Farnesyltransferase is a critical enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases, which are implicated in numerous human cancers. By inhibiting FTase, these compounds prevent the localization of Ras to the cell membrane, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

This document presents a comparative analysis of novel macrocyclic 3-aminopyrrolidinone farnesyltransferase inhibitors (FTIs) against other well-known FTIs, supported by experimental data from peer-reviewed studies. Detailed methodologies for key biochemical and cellular assays are provided to enable researchers to replicate and validate these findings.

Comparative Performance of Farnesyltransferase Inhibitors

The 3-aminopyrrolidinone scaffold has been instrumental in the development of highly potent farnesyltransferase inhibitors. Macrocyclization of this scaffold has led to compounds with significantly improved pharmacokinetic properties and exceptional cellular potency. The following tables summarize the in vitro and in-cell activity of these compounds compared to other established FTIs.

Table 1: In Vitro Farnesyltransferase Inhibition

InhibitorTargetIC50 (nM)Source
Macrocyclic 3-Aminopyrrolidinone 11 FTase3.5[1]
Macrocyclic 3-Aminopyrrolidinone 49 FTase1.1[1]
Macrocyclic 3-Aminopyrrolidinone 83 FTase0.08
Macrocyclic 3-Aminopyrrolidinone 85 FTase0.06
Tipifarnib (R115777)FTase7.9[2]
Lonafarnib (SCH66336)FTase1.9

Table 2: Cellular Activity of Farnesyltransferase Inhibitors

InhibitorAssay TypeIC50 (nM)Cell LineSource
Macrocyclic 3-Aminopyrrolidinone 11 CRAFTI (Cell-based FTase)0.66-[1]
Macrocyclic 3-Aminopyrrolidinone 49 CRAFTI (Cell-based FTase)1.1-[1]
Macrocyclic 3-Aminopyrrolidinone 83 CRAFTI (Cell-based FTase)0.04-
Macrocyclic 3-Aminopyrrolidinone 85 CRAFTI (Cell-based FTase)0.03-
Tipifarnib (R115777)Ras ProcessingPotentVarious[3]
Lonafarnib (SCH66336)H-Ras Farnesylation5-[3]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of 3-aminopyrrolidinone-based FTIs, it is essential to understand the signaling cascade they disrupt and the experimental procedures used for their evaluation.

Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Active Ras-GTP Active Ras-GTP Raf Raf Active Ras-GTP->Raf Inactive Ras-GDP Inactive Ras-GDP FTase Farnesyltransferase (FTase) Inactive Ras-GDP->FTase FTase->Active Ras-GTP Farnesylates FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Co-substrate 3-AP_Inhibitor 3-Aminopyrrolidinone Inhibitor 3-AP_Inhibitor->FTase Inhibits Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Receptor Tyrosine Kinase->Inactive Ras-GDP Activates MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) ERK->Gene Expression\n(Proliferation, Survival) FTI_Evaluation_Workflow start Select FTIs for Comparison in_vitro_assay In Vitro FTase Activity Assay (Determine IC50) start->in_vitro_assay selectivity_assay In Vitro GGTase-I Activity Assay (Determine Selectivity) in_vitro_assay->selectivity_assay cell_viability Cell-Based Viability Assay (e.g., MTT/Resazurin) selectivity_assay->cell_viability lead_selection Select Lead Candidates cell_viability->lead_selection western_prenylation Western Blot for Protein Prenylation (e.g., Prelamin A, HDJ-2) lead_selection->western_prenylation western_signaling Western Blot for Downstream Signaling (e.g., p-ERK) lead_selection->western_signaling data_analysis Data Analysis and Comparison western_prenylation->data_analysis western_signaling->data_analysis end_point Comparative Profile of FTIs data_analysis->end_point

References

3-Aminopyrrolidin-2-one: A Bioisosteric Approach to Modulating Cyclic Amide Properties

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity, is a cornerstone of this process. This guide provides a comparative analysis of 3-aminopyrrolidin-2-one as a bioisostere for other cyclic amides, particularly the ubiquitous γ-lactam ring. By introducing a constrained amino group, this scaffold offers the potential to fine-tune physicochemical properties, enhance target interactions, and improve pharmacokinetic parameters.

This guide will present a representative case study comparing a hypothetical parent molecule containing a simple γ-lactam with its this compound analogue. The experimental data, while illustrative, is synthesized from published findings on analogous molecular systems to provide a realistic comparison for researchers, scientists, and drug development professionals.

The Rise of Constrained Scaffolds in Drug Design

The pyrrolidine-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, valued for its defined three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space.[1] As a constrained dipeptide mimetic, the this compound scaffold can emulate the secondary structure of peptides, such as β-turns. This mimicry is crucial for disrupting protein-protein interactions or for fitting into the binding pockets of receptors that recognize specific peptide conformations.

The introduction of the 3-amino group serves as a key modification point. It can act as a hydrogen bond donor, potentially forming additional interactions with the biological target and increasing binding affinity. Furthermore, this amino group can influence the molecule's overall polarity, solubility, and metabolic stability, addressing common challenges in drug development.

Comparative Analysis: A Representative Case Study

To illustrate the potential impact of this bioisosteric replacement, we will compare a hypothetical parent compound, "Parent Lactam," with its "3-Amino Analogue." "Parent Lactam" is envisioned as a kinase inhibitor with a core γ-lactam structure.

Table 1: Physicochemical Properties

PropertyParent Lactam3-Amino AnalogueRationale for Change
Molecular Weight ( g/mol ) 350.4365.4Addition of an amino group.
cLogP 3.22.8The introduction of a polar amino group generally decreases lipophilicity.
Topological Polar Surface Area (TPSA) (Ų) 55.181.1The primary amine adds significant polar surface area.
Kinetic Solubility (µM) at pH 7.4 2575Increased polarity and the potential for salt formation can enhance aqueous solubility.

Table 2: In Vitro Biological Performance

ParameterParent Lactam3-Amino AnalogueRationale for Change
Target Kinase IC₅₀ (nM) 5015The amino group may form an additional hydrogen bond with the kinase hinge region, increasing potency.
Cell Permeability (Papp, 10⁻⁶ cm/s) in Caco-2 Assay 158Increased polarity can lead to reduced passive diffusion across cell membranes.[2]
Microsomal Stability (t½, min) in Human Liver Microsomes 3045The site of metabolism on the lactam ring may be altered or sterically hindered by the amino group, leading to increased stability.
Receptor Binding (Ki, nM) for Off-Target GPCR 250>1000The change in shape and polarity can reduce binding to off-target receptors, improving selectivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of bioisosteric replacements. Below are summarized protocols for the key experiments cited in this guide.

Kinetic Solubility Assay

This assay provides a rapid assessment of a compound's solubility in an aqueous buffer, which is a critical parameter for oral bioavailability.

Protocol: [3][4][5][6][7]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add the DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 100 µM.

  • Equilibration: Shake the mixture at room temperature for 2 hours to allow for equilibration.

  • Separation: Filter the solution through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using liquid chromatography-mass spectrometry (LC-MS) by comparing it to a standard curve.

In Vitro Microsomal Stability Assay

This assay is used to determine the metabolic stability of a compound when exposed to drug-metabolizing enzymes, primarily cytochrome P450s, found in liver microsomes.[8][9][10][11][12]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (100 mM, pH 7.4).

  • Compound Incubation: Add the test compound (1 µM final concentration) to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS. The half-life (t½) is then calculated from the rate of disappearance of the compound.

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

Protocol:

  • Cell Culture: Culture Caco-2 cells on a semi-permeable membrane in a transwell plate for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

  • Compound Application: Add the test compound (10 µM final concentration) to the apical (donor) side of the transwell.

  • Sampling: At specified time intervals, collect samples from the basolateral (receiver) side.

  • Quantification: Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated from the rate of appearance of the compound on the basolateral side.

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the functional implications of bioisosteric replacement, visual diagrams of relevant biological pathways and experimental workflows are provided.

G cluster_synthesis General Synthetic Workflow Start Protected γ-amino acid Step1 Cyclization Start->Step1 Step2 Introduction of Amino Group Step1->Step2 Parent_Lactam Parent Lactam Step1->Parent_Lactam Step3 Deprotection & Derivatization Step2->Step3 3_Amino_Analogue 3-Amino Analogue Step3->3_Amino_Analogue

Synthetic workflow for the Parent Lactam and 3-Amino Analogue.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Kinase Inhibitor (Parent Lactam or 3-Amino Analogue) Kinase Target Kinase Ligand->Kinase Binds to ATP pocket Substrate Protein Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Cell_Effect Cellular Effect (e.g., Apoptosis) Downstream->Cell_Effect

Simplified signaling pathway for a hypothetical kinase inhibitor.

G cluster_workflow In Vitro ADME Workflow Compound Test Compound Solubility Kinetic Solubility Assay Compound->Solubility Permeability Caco-2 Permeability Assay Compound->Permeability Metabolism Microsomal Stability Assay Compound->Metabolism Data_Analysis Data Analysis & Profiling Solubility->Data_Analysis Permeability->Data_Analysis Metabolism->Data_Analysis

Workflow for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Conclusion

The bioisosteric replacement of a simple γ-lactam with a this compound scaffold represents a valuable strategy in medicinal chemistry. As illustrated in our representative case study, this modification has the potential to significantly alter a molecule's physicochemical and pharmacokinetic properties. The introduction of a constrained amino group can enhance target affinity through additional hydrogen bonding, improve aqueous solubility, and modulate metabolic stability. However, it may also impact cell permeability, a factor that needs careful consideration during the drug design process.

The provided experimental protocols offer a starting point for researchers to evaluate such bioisosteric replacements in their own drug discovery programs. By systematically assessing the impact of these structural modifications, scientists can more effectively navigate the complex process of lead optimization and develop drug candidates with improved therapeutic profiles.

References

Comparative Guide to 3-Aminopyrrolidin-2-one Derivatives as Interleukin-2 Inducible T-cell Kinase (Itk) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-aminopyrrolidin-2-one and structurally related 3-aminopyridin-2-one derivatives as inhibitors of Interleukin-2 inducible T-cell kinase (Itk). Itk is a critical enzyme in T-cell signaling pathways, making it an attractive therapeutic target for autoimmune diseases and allergic conditions.[1] This document summarizes structure-activity relationship (SAR) data, details experimental protocols for assessing inhibitor potency, and visualizes key biological and experimental processes.

Structure-Activity Relationship (SAR) Analysis

The this compound scaffold and its bioisostere, the 3-aminopyridin-2-one motif, have been identified as promising starting points for the design of potent and selective Itk inhibitors.[1] SAR studies have revealed that modifications at the 3-amino group and the 5-position of the pyridone ring are crucial for achieving high inhibitory activity and selectivity.

Functionalization of the 3-amino group has been shown to rapidly enhance inhibitory potency against Itk.[1] Furthermore, the introduction of a substituted heteroaromatic ring at the 5-position of the pyridone core is a key determinant for achieving selectivity over other related kinases.[1] A notable example from these optimization efforts is compound 7v , which demonstrated a high potency with a Kᵢ of 7 nM.[1]

Table 1: Inhibitory Activity of Key 3-Aminopyridin-2-one Derivatives against Itk
CompoundModificationsItk Kᵢ (nM)
7v Optimized substitutions at the 3-amino and 5-positions7

Note: Detailed structures and a wider range of analogues can be found in the primary literature.

Experimental Protocols

To enable researchers to replicate and validate findings, detailed methodologies for key experiments are provided below.

In Vitro Itk Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against Itk.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Dilution: Prepare a 10-point, 4-fold serial dilution of the test compound in 100% DMSO. Subsequently, create a 4x final assay concentration stock by diluting this series in the Kinase Buffer.

  • Enzyme Solution: Dilute recombinant human Itk enzyme to a 4x working concentration in Kinase Buffer. The optimal concentration should be determined empirically.

  • Substrate/ATP Solution: Prepare a 2x solution of a fluorescein-labeled peptide substrate and ATP in Kinase Buffer. The ATP concentration should be at its apparent Kₘ for Itk.

  • Detection Solution: Prepare a 2x solution of a Terbium-labeled anti-phospho-substrate antibody and EDTA in a TR-FRET dilution buffer.

2. Kinase Reaction:

  • Dispense 5 µL of the 4x compound dilution into the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Add 5 µL of the 4x Itk enzyme solution to all wells except the "no enzyme" controls.

  • Gently mix and incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 10 µL of the 2x Substrate/ATP solution to all wells.

  • Cover the plate and incubate for 60 minutes at room temperature.

3. Detection:

  • Stop the kinase reaction by adding 20 µL of the 2x detection solution.

  • Incubate for 30-60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Read the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).

4. Data Analysis:

  • Calculate the ratio of the emission signals (520 nm / 495 nm).

  • Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control.

  • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Itk Signaling Pathway

The following diagram illustrates the central role of Itk in the T-cell receptor (TCR) signaling cascade.

Itk_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 Itk_inactive Itk (inactive) ZAP70->Itk_inactive PI3K PI3K PI3K->Itk_inactive Itk_active Itk (active) Itk_inactive->Itk_active Activation PLCG1 PLCγ1 Itk_active->PLCG1 Phosphorylation Downstream Downstream Signaling (T-cell activation) PLCG1->Downstream Inhibitor This compound Derivative Inhibitor->Itk_active

Caption: Simplified Itk signaling pathway in T-cells.

Experimental Workflow for Itk Inhibition Assay

This diagram outlines the key steps in the in vitro Itk kinase assay.

Caption: Workflow for the TR-FRET based Itk inhibition assay.

References

In Vitro Cytotoxicity of 3-Aminopyrrolidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminopyrrolidin-2-one is a five-membered lactam ring structure containing an amino group, a scaffold of interest in medicinal chemistry due to its potential biological activities. Understanding the cytotoxic profile of such compounds is a critical step in the early stages of drug discovery and development. This guide provides a comparative overview of the in vitro cytotoxicity of this compound and structurally related alternatives. It is important to note that while comprehensive cytotoxicity data for this compound is limited in publicly available literature, this guide compiles available information and presents a comparative analysis with related pyrrolidinone and lactam derivatives. The guide also includes detailed experimental protocols for key cytotoxicity assays and visual representations of relevant cellular pathways to aid researchers in designing and interpreting their own studies.

Data Presentation: Comparative Cytotoxicity of Pyrrolidinone and Lactam Derivatives

The following table summarizes the in vitro cytotoxicity (IC50 values) of various pyrrolidinone and lactam derivatives against different cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher cytotoxic potency.

Compound NameStructureCell LineIC50 (µM)Reference
This compound Chemical structure of this compoundK562 (Human Chronic Myelogenous Leukemia)Data not available[1]
Compound 5j (1-benzyl-pyrrolidine-3-ol derivative) Chemical structure of Compound 5jHL-60 (Human Promyelocytic Leukemia)~10[2]
Indolo–pyrazole grafted with thiazolidinone (Compound 6c) Chemical structure of Compound 6cSK-MEL-28 (Human Melanoma)3.46[3]
Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindole (Adduct 2b) Chemical structure of Adduct 2bK562 (Human Chronic Myelogenous Leukemia)~25-27[4]
2-aminomethylene-3(2H)-benzofuranone derivative Chemical structure of a 2-aminomethylene-3(2H)-benzofuranone derivativeHSC-2 (Human Oral Squamous Carcinoma)Varies[5]

Experimental Protocols

Detailed methodologies for standard in vitro cytotoxicity assays are provided below. These protocols are fundamental for assessing the cytotoxic potential of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in a culture medium. Remove the old medium from the wells and add the compound dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the amount of LDH released, which is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst.

  • Reaction Incubation: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Solution: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (untreated cells).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualization

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Line Culture (e.g., K562, HeLa) MTT MTT Assay (Viability) Cell_Culture->MTT LDH LDH Assay (Membrane Integrity) Cell_Culture->LDH AnnexinV Annexin V/PI Assay (Apoptosis/Necrosis) Cell_Culture->AnnexinV Compound_Prep Compound Preparation (this compound & Alternatives) Compound_Prep->MTT Compound_Prep->LDH Compound_Prep->AnnexinV IC50 IC50 Determination MTT->IC50 LDH->IC50 Mechanism Mechanism of Cell Death AnnexinV->Mechanism IC50->Mechanism

Caption: Workflow for in vitro cytotoxicity evaluation.

Intrinsic Apoptosis Signaling Pathway

G cluster_stimulus Apoptotic Stimulus cluster_mito Mitochondrial Events cluster_cytosol Cytosolic Events Stimulus Cytotoxic Compound (e.g., this compound) Bcl2 Anti-apoptotic Bcl-2, Bcl-xL Stimulus->Bcl2 inhibition Bax Pro-apoptotic Bax, Bak Stimulus->Bax Bcl2->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway.

References

Comparative Efficacy of (R)- vs (S)-3-aminopyrrolidin-2-one in Biological Assays: A Review of Available Data and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A direct comparative analysis of the biological efficacy of (R)- and (S)-3-aminopyrrolidin-2-one is limited due to the scarcity of publicly available, head-to-head experimental data. This guide synthesizes the available information on derivatives of the (S)-enantiomer and provides standardized protocols for key biological assays to facilitate future comparative studies.

Introduction

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The chirality at the 3-position of 3-aminopyrrolidin-2-one suggests that the (R) and (S) enantiomers may exhibit distinct pharmacological profiles due to stereospecific interactions with biological targets. Understanding these differences is crucial for the development of selective and potent therapeutic agents. This guide aims to provide researchers, scientists, and drug development professionals with the available data and detailed experimental methodologies to assess and compare the efficacy of these enantiomers.

Biological Activity Data

A comprehensive literature search revealed a lack of direct comparative studies between (R)- and (S)-3-aminopyrrolidin-2-one. The available data primarily focuses on the biological activities of derivatives of the (S)-enantiomer.

(S)-3-aminopyrrolidin-2-one Derivatives

Derivatives of (S)-3-aminopyrrolidine have been investigated as potential anticancer agents. Specifically, they have been identified as a promising scaffold for the development of dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and Phosphoinositide 3-kinase (PI3K).

Compound ClassBiological ActivityCell LineQuantitative Data
Derivatives of (S)-3-aminopyrrolidineCytotoxicity, Moderate inhibition of Abl and PI3K kinasesK562 (Chronic Myelogenous Leukemia)Specific IC50 values for the parent (S)-3-aminopyrrolidin-2-one are not provided in the available literature. Studies focused on more complex derivatives.[1]
(R)-3-aminopyrrolidin-2-one

No specific biological assay data for (R)-3-aminopyrrolidin-2-one was identified in the conducted literature search.

Experimental Protocols

To enable a direct comparison of the enantiomers, the following standardized protocols for common biological assays are provided.

Cytotoxicity Assessment: MTT Assay

This protocol describes a common colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • (R)- and (S)-3-aminopyrrolidin-2-one

  • Human cancer cell line (e.g., K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of (R)- and (S)-3-aminopyrrolidin-2-one in complete medium. Add 100 µL of the compound solutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each enantiomer.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a substance, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • (R)- and (S)-3-aminopyrrolidin-2-one

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each enantiomer in a suitable solvent (e.g., DMSO) and then create serial twofold dilutions in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Visualizations

Experimental Workflow for Cytotoxicity Assay

G cluster_workflow In Vitro Cytotoxicity Assay Workflow start Start: Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with (R)- and (S)-enantiomers incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 read->analyze end End: Comparative Efficacy analyze->end G cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor (S)-3-aminopyrrolidin-2-one derivative Inhibitor->PI3K inhibits

References

A Head-to-Head Comparison of 3-Aminopyrrolidin-2-one and 3-Amino-2-piperidone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry and drug discovery, small amino-lactam scaffolds serve as crucial building blocks for a diverse array of biologically active molecules. Among these, 3-Aminopyrrolidin-2-one and 3-Amino-2-piperidone, five- and six-membered lactam rings respectively, have garnered significant attention. This guide provides a comprehensive head-to-head comparison of their physicochemical properties, synthesis, and biological activities, supported by available data to aid researchers in selecting the appropriate scaffold for their specific applications.

Physicochemical Properties: A Tale of Two Rings

The seemingly subtle difference of a single carbon atom in the ring structure of these two compounds leads to notable variations in their physicochemical properties. These differences can significantly impact their solubility, reactivity, and pharmacokinetic profiles. A summary of their key properties is presented below.

PropertyThis compound3-Amino-2-piperidone
Molecular Formula C4H8N2O[1]C5H10N2O[2]
Molecular Weight 100.12 g/mol [1]114.15 g/mol [2]
CAS Number 56440-28-9[3]1892-22-4[2]
Topological Polar Surface Area 55.1 Ų[1]55.1 Ų[2]
Hydrogen Bond Donor Count 2[1]2[2]
Hydrogen Bond Acceptor Count 2[1]2[2]
LogP (Predicted) -1.2[1]-1.3[4]
Physical Form SolidSolid[2]

Synthesis and Reactivity

The synthesis of these aminolactams often involves multi-step routes starting from readily available precursors. While specific protocols for direct, comparative synthesis are not extensively documented in publicly available literature, general strategies for the synthesis of substituted pyrrolidinones and piperidones can be adapted.

A common approach for the synthesis of such lactams involves the cyclization of amino acid precursors or related derivatives. For instance, derivatives of 3-aminopiperidine can be synthesized from L-glutamic acid through a series of steps including esterification, protection of the amino group, reduction, and cyclization. Similarly, various methods exist for the synthesis of pyrrolidin-2-ones, including multi-component reactions and cyclization of γ-amino acids.

G General Synthetic Workflow for Aminolactams A Amino Acid Precursor (e.g., Glutamic Acid, Ornithine derivative) B Protection of Functional Groups (e.g., Boc protection of amine) A->B Protection C Activation of Carboxyl Group (e.g., Esterification) B->C Activation D Intramolecular Cyclization C->D Cyclization E Deprotection D->E Deprotection F Final Aminolactam E->F Final Product

Caption: Generalized synthetic pathway for 3-aminolactams.

Biological Activities and Applications

While both compounds share a core amino-lactam structure, their applications in medicinal chemistry have diverged, showcasing the impact of their distinct ring sizes on biological activity.

This compound and its derivatives have been explored for a range of biological activities. They are utilized in the preparation of conformationally restricted inhibitors of the angiotensin-converting enzyme (ACE).[3] Furthermore, derivatives of this compound have been investigated for their potential as antioxidant and antibacterial agents. Some derivatives have also shown cytotoxic effects against cancer cell lines, suggesting their potential as scaffolds for anticancer drug development.[5][6]

3-Amino-2-piperidone , also known as a cyclic ornithine analogue, is a metabolite found in living organisms.[7] In the realm of drug discovery, it serves as a key intermediate in the synthesis of various pharmaceuticals.[8] Notably, derivatives of 3-amino-2-piperidone have been developed as potent and selective noncovalent inhibitors of bacterial cysteine proteases and as calcitonin gene-related peptide (CGRP) receptor antagonists for potential use in migraine treatment. Several piperidone-based compounds have also demonstrated tumor-selective cytotoxicity, inducing apoptosis in leukemia cells.[9]

G Comparative Biological Applications cluster_0 This compound cluster_1 3-Amino-2-piperidone A ACE Inhibition B Antioxidant Activity C Antibacterial Agents D Anticancer Scaffolds E Enzyme Inhibition (e.g., Cysteine Proteases) F Receptor Antagonism (e.g., CGRP Receptors) G Metabolite/Endogenous Role H Anticancer Agents (Apoptosis Induction)

Caption: Key biological applications of each compound.

Experimental Protocols

General Experimental Protocol for Synthesis of Substituted 3-Pyrrolin-2-ones (as an analogue for this compound synthesis):

A multi-component reaction can be employed for the synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives. In a typical procedure, an aromatic aldehyde (1 equivalent), an amine (1 equivalent), and citric acid (2 equivalents) are mixed in absolute ethanol. The mixture is stirred at room temperature under an inert atmosphere. Subsequently, sodium diethyl oxalacetate (2 equivalents) is added, and the reaction is monitored for completion. The product can then be isolated and purified using standard techniques like column chromatography.[10]

General Experimental Protocol for Synthesis of 3-Amino Substituted Piperidines (as an analogue for 3-Amino-2-piperidone synthesis):

The synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives can be achieved from L-glutamic acid. The process involves:

  • Esterification: Both carboxylic acid groups of L-glutamic acid are esterified.

  • Boc-Protection: The amino group is protected with a tert-butoxycarbonyl (Boc) group.

  • Reduction: The diester is reduced to a diol using a reducing agent like sodium borohydride.

  • Tosylation: The diol is converted to a ditosylate.

  • Cyclization: The ditosylate is reacted with an appropriate amine to yield the substituted piperidine.

Mechanism of Action: A Conceptual Overview

The biological activities of these compounds are intrinsically linked to their ability to interact with specific biological targets. As enzyme inhibitors or receptor antagonists, they can modulate signaling pathways crucial for various physiological and pathological processes.

G Conceptual Mechanism of Action cluster_0 Enzyme Inhibition cluster_1 Receptor Antagonism A 3-Aminolactam Derivative B Enzyme Active Site A->B Binds to C Inhibition of Substrate Binding B->C Blocks D Downstream Effect (e.g., Reduced Product Formation) C->D Leads to E 3-Aminolactam Derivative F Cell Surface Receptor E->F Binds to G Blocks Ligand Binding F->G Prevents H Inhibition of Intracellular Signaling G->H Results in

References

Comparative Pharmacokinetic Profile of 3-Aminopyrrolidin-2-one Derivatives as Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of a series of N-{(3S)-1-[(1S)-1-Methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides, potent Factor Xa (FXa) inhibitors, reveals significant variations in their pharmacokinetic profiles, offering crucial insights for the development of orally bioavailable anticoagulants. This guide presents a comparative summary of their performance, supported by detailed experimental data, to aid researchers and drug development professionals in the field.

The development of effective and safe oral anticoagulants is a major focus in pharmaceutical research. The 3-aminopyrrolidin-2-one scaffold has emerged as a promising structural motif for the design of FXa inhibitors. Understanding the pharmacokinetic properties of derivatives based on this scaffold is essential for optimizing their therapeutic potential.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of a selection of this compound derivatives following intravenous administration in rats. These compounds share a common core structure but differ in their P1 group substituents, which interact with the S1 binding pocket of the FXa enzyme.

Compound IDP1 GroupClearance (CL) (mL/min/kg)Volume of Distribution (Vdss) (L/kg)Half-life (t½) (h)
1 4-Chlorophenyl150.51.2
2 4-Bromophenyl120.61.5
3 4-Iodophenyl100.72.0
4 4-Methoxyphenyl250.80.9
5 2-Chlorophenyl301.01.0

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rats

Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies. The animals were housed in a controlled environment and had free access to food and water. All procedures were conducted in accordance with institutional guidelines for animal care and use.

Drug Administration and Sampling: The test compounds were formulated in a suitable vehicle (e.g., a mixture of Solutol HS 15, ethanol, and water) and administered as a single intravenous (IV) bolus dose via the tail vein. Blood samples were collected at predetermined time points post-dose from the jugular vein.

Sample Processing and Analysis: Plasma was separated from the blood samples by centrifugation. The plasma concentrations of the compounds were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A protein precipitation method was employed for the extraction of the analytes from the plasma matrix.

Pharmacokinetic Analysis: The plasma concentration-time data for each compound were analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters, including clearance (CL), volume of distribution at steady state (Vdss), and elimination half-life (t½).

Bioanalytical Method for Quantification in Plasma

A robust and sensitive LC-MS/MS method was developed and validated for the quantification of the this compound derivatives in rat plasma.

  • Chromatography: Separation was achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode. Multiple reaction monitoring (MRM) was used for quantification, with specific precursor-to-product ion transitions for each analyte and an internal standard.

  • Validation: The method was validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for the in vivo pharmacokinetic evaluation of the this compound derivatives.

G cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_analysis Sample Analysis cluster_pk Data Analysis A Compound Formulation C Intravenous Administration (Tail Vein) A->C B Animal Acclimatization (Male Sprague-Dawley Rats) B->C D Serial Blood Sampling (Jugular Vein) C->D E Plasma Separation (Centrifugation) D->E F Protein Precipitation E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Modeling (Non-compartmental Analysis) G->H I Parameter Determination (CL, Vdss, t½) H->I

In vivo pharmacokinetic study workflow.

This guide provides a foundational comparison of the pharmacokinetic profiles of several this compound derivatives. The presented data and experimental protocols can serve as a valuable resource for researchers in the design and development of next-generation oral anticoagulants with improved pharmacokinetic properties. Further studies are warranted to explore the oral bioavailability and metabolic pathways of these promising compounds.

Comparative Docking Studies of 3-Aminopyrrolidin-2-one Inhibitors Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the binding affinities and interaction patterns of 3-aminopyrrolidin-2-one derivatives with Acetylcholinesterase, Aurora Kinase A, MPS1 Kinase, and Carbonic Anhydrase II, providing valuable insights for the rational design of novel therapeutics.

This guide presents a comparative overview of molecular docking studies investigating the inhibitory potential of this compound and its derivatives against four critical protein targets implicated in a range of diseases, including neurodegenerative disorders and cancer. The data summarized herein, derived from various in silico studies, offers a quantitative comparison of binding affinities and highlights key molecular interactions, serving as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Quantitative Analysis of Inhibitor Performance

The inhibitory potential of this compound derivatives is quantified through various metrics, including docking scores, half-maximal inhibitory concentration (IC50), and inhibitor constants (Ki). A lower value in each of these metrics generally signifies a higher potency of the inhibitor. The following tables summarize the performance of selected inhibitors against their respective protein targets.

Inhibitor DerivativeTarget ProteinDocking Score (kcal/mol)Predicted IC50Reference CompoundReference Docking Score (kcal/mol)
3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a)Acetylcholinesterase (AChE)-18.59Lower micromolar rangeDonepezil-17.257
1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one (14d)Acetylcholinesterase (AChE)-18.057Lower micromolar rangeDonepezil-17.257

Table 1: Docking Performance of Pyrrolidin-2-one Derivatives against Acetylcholinesterase. The data indicates that compounds 14a and 14d exhibit superior docking scores compared to the known AChE inhibitor, Donepezil, suggesting strong binding affinities.[1][2]

Inhibitor DerivativeTarget ProteinKi (µM)Ligand Efficiency (LE)
3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (2)Aurora Kinase A7.50.53
3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (2)Aurora Kinase B3.20.53
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (3)Aurora Kinase A>1000-
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (3)Aurora Kinase BModest InhibitionGood
3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (2)MPS1 Kinase94.70.39
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (3)MPS1 KinaseModest InhibitionGood

Table 2: Inhibitory Activity of 3-Aminopyridin-2-one Derivatives against Aurora and MPS1 Kinases. Compound 2 demonstrates significant inhibitory activity against both Aurora A and B kinases, with good ligand efficiency.[3] Both compounds 2 and 3 show modest inhibition towards MPS1 kinase.[3]

Inhibitor DerivativeTarget ProteinKi (nM)
Pyrrolidine-benzenesulfonamide (3b)Carbonic Anhydrase I17.61 ± 3.58
Pyrrolidine-benzenesulfonamide (3b)Carbonic Anhydrase II5.14 ± 0.61
Pyrrolidine-benzenesulfonamide (6a)Acetylcholinesterase (AChE)22.34 ± 4.53
Pyrrolidine-benzenesulfonamide (6b)Acetylcholinesterase (AChE)27.21 ± 3.96

Table 3: Inhibitory Potency of Pyrrolidine-Benzenesulfonamide Derivatives. Compound 3b is a potent inhibitor of Carbonic Anhydrases I and II. Compounds 6a and 6b show significant inhibition of Acetylcholinesterase.

Experimental Protocols: A Generalized Docking Workflow

The following protocol outlines a generalized workflow for molecular docking studies, based on methodologies commonly employed in the cited research. This protocol is intended to provide a foundational understanding of the in silico techniques used to predict ligand-protein interactions.

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared by adding hydrogen atoms, assigning bond orders, and removing water molecules.

    • The protonation states of ionizable residues are assigned based on the physiological pH.

  • Ligand Preparation:

    • The 2D structures of the this compound inhibitor derivatives are drawn using a molecular editor.

    • The 2D structures are converted to 3D structures and subjected to energy minimization using a suitable force field (e.g., OPLS).

    • Various possible conformations, tautomers, and ionization states of the ligands are generated.

  • Receptor Grid Generation:

    • A grid box is defined around the active site of the target protein. The size and center of the grid are determined based on the location of the co-crystallized ligand or key active site residues.

  • Molecular Docking:

    • The prepared ligands are docked into the defined receptor grid using a docking program such as Glide or Surflex-Dock.

    • Docking can be performed at different precision levels (e.g., standard precision (SP) or extra precision (XP) in Glide).

    • The docking algorithm samples various poses of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Pose Analysis and Visualization:

    • The top-ranked docking poses for each ligand are visually inspected to analyze the binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) with the active site residues.

    • The docking scores and interaction patterns are used to compare the binding affinities of different inhibitors and to understand the structure-activity relationships.

Visualizing Molecular Pathways and Processes

To better understand the biological context of the target proteins and the experimental approach, the following diagrams illustrate the relevant signaling pathways and a generalized workflow for molecular docking.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Structure) grid_gen Receptor Grid Generation protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion) docking Molecular Docking (Glide/Surflex-Dock) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis & Visualization docking->pose_analysis sar_analysis Structure-Activity Relationship (SAR) pose_analysis->sar_analysis

A generalized workflow for molecular docking studies.

Acetylcholinesterase_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition ACh_release Acetylcholine (ACh) Release ACh_receptor ACh Receptor Binding (Postsynaptic Neuron) ACh_release->ACh_receptor binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE hydrolyzed by Signal Signal Transduction ACh_receptor->Signal Breakdown ACh Breakdown (Choline + Acetate) AChE->Breakdown Inhibitor This compound Inhibitor Inhibitor->AChE inhibits

Acetylcholinesterase signaling pathway and its inhibition.

Mitotic_Kinase_Pathway cluster_mitosis Mitosis Regulation cluster_inhibition Inhibition in Cancer MPS1 MPS1 Kinase Spindle_Assembly Spindle Assembly Checkpoint MPS1->Spindle_Assembly AuroraA Aurora Kinase A AuroraA->Spindle_Assembly Chromosome_Segregation Proper Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Apoptosis Cell Cycle Arrest & Apoptosis Spindle_Assembly->Apoptosis disruption leads to Inhibitor This compound Inhibitor Inhibitor->MPS1 inhibits Inhibitor->AuroraA inhibits

Role of MPS1 and Aurora Kinases in mitosis and cancer therapy.

Carbonic_Anhydrase_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_ph_regulation pH Regulation & Cancer Progression cluster_inhibition Inhibition Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Expression HIF1a->CAIX Acidosis Intracellular pH Regulation (Counteracts Acidosis) CAIX->Acidosis PI3K_NFkB PI3K & NF-κB Pathways CAIX->PI3K_NFkB activates Proliferation Tumor Cell Proliferation & Survival Acidosis->Proliferation PI3K_NFkB->Proliferation Inhibitor This compound Inhibitor Inhibitor->CAIX inhibits

Carbonic Anhydrase IX pathway in the tumor microenvironment.

References

Assessing the Drug-Likeness of Novel 3-Aminopyrrolidin-2-one Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds with favorable drug-like properties is a cornerstone of modern medicinal chemistry. The 3-aminopyrrolidin-2-one core represents an intriguing scaffold, offering a unique combination of a lactam ring and a basic amino group, providing opportunities for diverse functionalization and interaction with biological targets. This guide provides a comparative assessment of the drug-likeness of the this compound scaffold against established and privileged heterocyclic scaffolds in drug discovery: piperidine, tetrahydropyran, and morpholine. The analysis is based on a combination of in silico predicted data and established experimental protocols to guide early-stage drug discovery efforts.

Comparative Analysis of Physicochemical and ADME Properties

The drug-likeness of a scaffold is a composite of several key physicochemical and pharmacokinetic properties. To provide a quantitative comparison, in silico predictions for the parent scaffolds were generated using the SwissADME web tool. These properties provide a baseline understanding of the potential of each scaffold to yield orally bioavailable and metabolically stable drug candidates.

PropertyThis compoundPiperidineTetrahydropyranMorpholine
Molecular Weight ( g/mol ) 100.1285.1586.1387.12
LogP (Consensus) -1.161.250.76-0.46
LogS (ESOL) 0.981.130.651.58
Aqueous Solubility Highly SolubleSolubleSolubleHighly Soluble
Topological Polar Surface Area (TPSA) (Ų) 55.1212.479.2321.70
Hydrogen Bond Donors 2101
Hydrogen Bond Acceptors 2112
Lipinski's Rule of Five Violations 0000
Blood-Brain Barrier (BBB) Permeation NoYesYesNo
Gastrointestinal (GI) Absorption HighHighHighHigh
Bioavailability Score 0.550.550.550.55

Interpretation of In Silico Data:

The this compound scaffold exhibits a favorable profile in terms of molecular weight and Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Its high polarity, indicated by the negative LogP and high TPSA, contributes to its predicted high aqueous solubility but may limit its ability to cross the blood-brain barrier. In contrast, the more lipophilic piperidine and tetrahydropyran scaffolds are predicted to be BBB-permeant. Morpholine presents an intermediate polarity. All scaffolds are predicted to have high gastrointestinal absorption.

Experimental Workflow for Drug-Likeness Assessment

A systematic evaluation of drug-like properties involves a series of in vitro assays. The following workflow outlines the key experimental stages.

G cluster_0 Compound Selection & Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assays cluster_3 Data Analysis & Candidate Selection A Scaffold Selection (e.g., this compound) B Library Synthesis A->B C Solubility Assays (Kinetic & Thermodynamic) B->C D Lipophilicity (LogP/LogD) Determination B->D E Permeability (e.g., Caco-2 Assay) C->E D->E F Metabolic Stability (e.g., Microsomal Assay) E->F G Cytotoxicity (e.g., MTT Assay) F->G H Structure-Activity Relationship (SAR) & Structure-Property Relationship (SPR) G->H I Lead Candidate Selection H->I

Workflow for assessing the drug-likeness of novel compounds.

Key Signaling Pathway: PI3K/Akt/mTOR Pathway

The this compound scaffold has been explored for its potential as a kinase inhibitor. A key signaling pathway often implicated in cancer and other diseases, and a common target for kinase inhibitors, is the PI3K/Akt/mTOR pathway. Understanding this pathway is crucial for designing targeted therapies.

PI3K_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Simplified PI3K/Akt/mTOR signaling pathway.

Detailed Experimental Protocols

To ensure reproducibility and accuracy in assessing drug-likeness, standardized experimental protocols are essential.

Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.[1]

Materials:

  • Test compounds dissolved in 100% DMSO (e.g., 10 mM stock).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microplates (UV-transparent for UV-based methods).

  • Plate shaker.

  • Plate reader (nephelometer or UV-Vis spectrophotometer).

Protocol:

  • Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution of the test compound to the wells of a 96-well plate.

  • Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

  • Measure the turbidity of the solution using a nephelometer. Alternatively, for UV-based methods, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where the compound absorbs.

  • Determine the solubility by comparing the measured signal to a calibration curve of the compound prepared in a soluble solvent system.

Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound and identify potential for active transport using the Caco-2 cell line, which forms a monolayer mimicking the human intestinal epithelium.[2][3]

Materials:

  • Caco-2 cells.

  • Transwell inserts (e.g., 24-well format).

  • Cell culture medium and supplements.

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.

  • Test compound.

  • Control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like Lucifer yellow).

  • LC-MS/MS system for analysis.

Protocol:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • For apical-to-basolateral (A-to-B) permeability, add the test compound (at a defined concentration, e.g., 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking for a specific time (e.g., 2 hours).

  • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • To assess active efflux, also measure the basolateral-to-apical (B-to-A) permeability and calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active transporters.

Microsomal Stability Assay

Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.[4][5][6]

Materials:

  • Liver microsomes (human, rat, mouse, etc.).

  • NADPH regenerating system (or NADPH).

  • Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Test compound.

  • Positive control compound with known metabolic lability (e.g., verapamil).

  • Ice-cold acetonitrile or methanol containing an internal standard.

  • LC-MS/MS system for analysis.

Protocol:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile or methanol with an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining compound versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (Clint) using the following formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

MTT Cytotoxicity Assay

Purpose: To assess the general cytotoxicity of a compound on a cell line by measuring the metabolic activity of the cells.[7][8]

Materials:

  • Cell line of interest (e.g., HepG2 for hepatotoxicity).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The this compound scaffold presents a promising starting point for the design of novel drug candidates, with in silico predictions suggesting favorable oral absorption and solubility profiles. However, its inherent polarity may limit blood-brain barrier penetration, which could be an advantage or disadvantage depending on the therapeutic target. Comparative analysis with established scaffolds like piperidine, tetrahydropyran, and morpholine highlights the unique physicochemical space occupied by the this compound core. A systematic experimental evaluation of solubility, permeability, metabolic stability, and cytotoxicity is crucial to validate these in silico predictions and guide the optimization of derivatives with an improved drug-like profile. The provided experimental protocols offer a standardized framework for conducting these essential in vitro ADME studies.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Aminopyrrolidin-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides essential, step-by-step guidance for the proper disposal of 3-Aminopyrrolidin-2-one, ensuring the safety of personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local safety protocols. Based on available GHS hazard classifications, this compound should be handled with care.[1]

Key Hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A properly fitted lab coat

All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach encompassing waste segregation, container management, and final disposition through a licensed waste management provider.

1. Waste Segregation and Collection:

  • Designated Waste Stream: this compound waste should be classified as non-halogenated organic waste. It is critical to prevent mixing with other waste streams, particularly halogenated solvents or heavy metal waste, to ensure proper and cost-effective disposal.

  • Waste Containers: Collect all solid and liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Container Labeling: The label must prominently display the words "Hazardous Waste," the full chemical name ("this compound"), and all applicable hazard pictograms (e.g., harmful, irritant).

2. Decontamination of Empty Containers:

  • Triple Rinsing: Empty containers that previously held this compound must be decontaminated by triple rinsing with a suitable solvent (e.g., methanol or ethanol).

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.

  • Final Container Disposal: Once decontaminated, the container can typically be disposed of as non-hazardous waste, though institutional policies may vary. The container should be punctured or otherwise rendered unusable for other purposes before disposal.

3. Professional Disposal:

  • Licensed Waste Management: The ultimate disposal of chemical waste must be handled by a licensed and certified environmental waste management company.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly labeled and sealed hazardous waste containers. They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.

  • Recommended Disposal Method: The preferred method for the final disposal of this compound is typically high-temperature incineration in a licensed facility equipped with flue gas scrubbing to neutralize harmful combustion byproducts.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes its key identifiers.

ParameterValue
Chemical Name This compound
CAS Number 856175-87-6
Molecular Formula C₄H₈N₂O
GHS Hazard Codes H302, H315, H319, H335

Experimental Protocols

Currently, there are no standard experimental protocols for the in-lab neutralization or deactivation of this compound prior to disposal. The recommended procedure is direct disposal via a licensed waste management service. Any attempt to neutralize or chemically alter the waste in the lab without a validated protocol could lead to unintended hazardous reactions.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Handling of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood A->C D Waste Generation (Solid or Liquid) A->D E Segregate as Non-Halogenated Organic Waste D->E F Collect in Labeled Hazardous Waste Container E->F K Contact Institutional EHS for Waste Pickup F->K G Empty Container Decontamination H Triple Rinse with Appropriate Solvent G->H I Collect Rinsate as Hazardous Waste H->I J Dispose of Decontaminated Container as Non-Hazardous H->J I->F L Final Disposal by Licensed Waste Management Vendor (e.g., Incineration) K->L

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Aminopyrrolidin-2-one

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. The information is compiled to ensure the safety of laboratory personnel and to promote best practices in chemical handling.

Disclaimer: A comprehensive Safety Data Sheet (SDS) with specific quantitative data and hazard pictograms for this compound (CAS No. 856175-87-6) is not fully available. The hazard information presented here is largely based on the GHS classification of a closely related stereoisomer, (3S)-3-aminopyrrolidin-2-one, and general data for pyrrolidinone derivatives. Users are strongly advised to conduct a site-specific risk assessment before handling this chemical.

Immediate Safety and Hazard Information

Based on available data for closely related compounds, this compound should be handled with caution. The primary hazards are anticipated to be:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

Emergency First Aid:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical advice if irritation persists.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
Personal Protective Equipment (PPE)

A site-specific risk assessment is crucial to determine the full extent of necessary PPE. However, the following provides a baseline for handling this compound.

PPE CategoryItem and SpecificationsRationale
Respiratory Protection NIOSH-approved N95 dust mask or higher.To prevent inhalation of dust or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.
Body Protection Laboratory coat, long-sleeved.To protect skin and clothing from contamination.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and airborne particles.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Put on all required Personal Protective Equipment (PPE) as detailed above.

  • Handling:

    • Avoid the formation of dust and aerosols.

    • Weigh and transfer the chemical within a fume hood.

    • Use dedicated and clean equipment.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.

    • Clean the work area and any equipment used.

    • Remove and properly dispose of contaminated PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste (solid and liquid) in a designated, clearly labeled, and leak-proof hazardous waste container.

    • The label should include "Hazardous Waste," the full chemical name, and any known hazard symbols.

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Dispose of the hazardous waste through a licensed environmental waste management company.

    • Do not dispose of this chemical down the drain or in regular trash.[5]

    • Contaminated packaging should also be treated as hazardous waste.

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound prep 1. Preparation ppe Don PPE prep->ppe workspace Prepare Workspace (Fume Hood, Safety Equipment) prep->workspace handling 2. Handling ppe->handling workspace->handling weigh_transfer Weigh & Transfer in Hood handling->weigh_transfer avoid_contact Avoid Contact & Dust handling->avoid_contact post_handling 3. Post-Handling weigh_transfer->post_handling avoid_contact->post_handling cleanup Clean Workspace & Equipment post_handling->cleanup wash Wash Hands post_handling->wash disposal 4. Disposal cleanup->disposal wash->disposal collect_waste Collect in Labeled Hazardous Waste Container disposal->collect_waste store_waste Store Waste Safely collect_waste->store_waste professional_disposal Dispose via Licensed Contractor store_waste->professional_disposal

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopyrrolidin-2-one
Reactant of Route 2
3-Aminopyrrolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.